molecular formula C9H5BrN2O4 B1524904 8-Bromo-3-nitroquinoline-2,4-diol CAS No. 54675-49-9

8-Bromo-3-nitroquinoline-2,4-diol

Cat. No.: B1524904
CAS No.: 54675-49-9
M. Wt: 285.05 g/mol
InChI Key: UTUOMEKCHNGHOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-3-nitroquinoline-2,4-diol is a useful research compound. Its molecular formula is C9H5BrN2O4 and its molecular weight is 285.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-4-hydroxy-3-nitro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c10-5-3-1-2-4-6(5)11-9(14)7(8(4)13)12(15)16/h1-3H,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUOMEKCHNGHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=O)C(=C2O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60715784
Record name 8-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54675-49-9
Record name 8-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Bromo-3-nitroquinoline-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle, represents a cornerstone scaffold in the field of medicinal chemistry. Its derivatives are integral to a vast array of pharmacologically active compounds, demonstrating activities that span antimalarial, anticancer, antibacterial, and anti-inflammatory applications. The functionalization of the quinoline ring system allows for the fine-tuning of its biological properties, making the development of novel synthetic pathways a critical endeavor for drug discovery. This guide details a robust and logical two-step pathway for the synthesis of 8-Bromo-3-nitroquinoline-2,4-diol, a highly functionalized quinoline derivative with potential as a versatile intermediate for further chemical elaboration.

The presented synthesis is predicated on two fundamental and well-established transformations in heterocyclic chemistry: the Gould-Jacobs reaction for the construction of the quinoline-2,4-diol core, followed by a regioselective electrophilic nitration. This approach ensures a high degree of control over the substitution pattern, starting from commercially available precursors.

Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved in two principal stages. The first stage involves the construction of the 8-bromo-substituted quinoline-2,4-diol ring system via a thermal cyclization reaction. The second stage is the selective introduction of a nitro group at the C3 position of the pre-formed quinoline core.

Synthesis_Pathway cluster_1 Stage 2: Electrophilic Nitration A 2-Bromoaniline Intermediate 8-Bromoquinoline-2,4-diol A->Intermediate B Diethyl Malonate FinalProduct This compound Intermediate->FinalProduct C HNO₃ / H₂SO₄

Caption: Overall two-stage synthesis workflow.

Stage 1: Synthesis of 8-Bromoquinoline-2,4-diol via Gould-Jacobs Reaction

The initial and foundational step is the construction of the heterocyclic core. This is accomplished through the Gould-Jacobs reaction, which involves the condensation of an aniline derivative with a malonic ester, followed by a high-temperature cyclization.[1][2]

Causality and Experimental Choices:

  • Starting Materials: 2-Bromoaniline is selected as the starting aniline to ensure the bromine atom is correctly positioned at the C8 position of the final quinoline ring. Diethyl malonate serves as the three-carbon (C2-C3-C4) building block required to form the pyridinone portion of the quinoline system.[3]

  • Reaction Type: The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[4][5] The reaction proceeds in two phases: an initial nucleophilic substitution of the aniline onto the malonate, followed by a thermal electrocyclic ring closure.

  • Thermal Cyclization: The application of high temperatures (typically >240 °C) is critical. This provides the activation energy for the 6-electron cyclization of the intermediate anilidomethylenemalonate.[6] Using a high-boiling, inert solvent like diphenyl ether or mineral oil is often employed to achieve and maintain these temperatures uniformly, which can significantly improve yields compared to solvent-free conditions.[4]

Experimental Protocol: 8-Bromoquinoline-2,4-diol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-Bromoaniline172.038.60 g50.0Ensure purity
Diethyl malonate160.178.81 g (8.4 mL)55.0Use 1.1 equivalents
Diphenyl ether170.2150 mL-High-boiling solvent

Procedure:

  • Condensation: In a round-bottom flask equipped with a condenser and a Dean-Stark trap, combine 2-bromoaniline (8.60 g, 50.0 mmol) and diethyl malonate (8.81 g, 55.0 mmol). Heat the mixture at 140-150 °C for 2 hours. Ethanol, a byproduct of the condensation, will be collected in the trap.

  • Cyclization: After the initial condensation, add 50 mL of diphenyl ether to the flask. Increase the temperature of the reaction mixture to 240-250 °C using a suitable heating mantle and temperature controller. Maintain this temperature for 30-45 minutes. The solution will typically darken.

  • Isolation and Purification: Allow the reaction mixture to cool to below 100 °C. While still warm, pour the mixture into 200 mL of hexane or petroleum ether with vigorous stirring. The product will precipitate as a solid.

  • Collect the crude solid by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether solvent.

  • Recrystallize the crude product from glacial acetic acid or ethanol to yield pure 8-Bromoquinoline-2,4-diol as a solid.

  • Dry the product in a vacuum oven. The expected yield is typically in the range of 60-75%.

Stage 2: Regioselective Nitration of 8-Bromoquinoline-2,4-diol

The second stage involves the introduction of a nitro group onto the electron-rich quinoline-2,4-diol scaffold. The electronic properties of the substrate dictate a high degree of regioselectivity for this transformation.

Causality and Experimental Choices:

  • Regioselectivity: The quinoline-2,4-diol system is highly activated towards electrophilic aromatic substitution. The hydroxyl groups at positions C2 and C4 are powerful ortho-, para-directing activators. The C3 position is ortho to both activating groups, making it the most nucleophilic and sterically accessible site for electrophilic attack. This inherent electronic bias allows for highly selective nitration at C3.[7]

  • Nitrating Agent: A classic mixed acid system of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is employed. Sulfuric acid acts as a catalyst by protonating nitric acid to generate the potent electrophile, the nitronium ion (NO₂⁺).

  • Temperature Control: Electrophilic nitrations are highly exothermic. Maintaining a low temperature (0-10 °C) is crucial to prevent side reactions, such as dinitration or oxidative degradation of the substrate, thereby ensuring a clean reaction profile and maximizing the yield of the desired product.

Experimental Protocol: this compound

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
8-Bromoquinoline-2,4-diol240.054.80 g20.0From Stage 1
Conc. Sulfuric Acid (98%)98.0820 mL-Cooled to 0 °C
Conc. Nitric Acid (70%)63.011.5 mL~23.0Use 1.15 equivalents

Procedure:

  • Dissolution: In a flask immersed in an ice-salt bath, carefully add 8-Bromoquinoline-2,4-diol (4.80 g, 20.0 mmol) in small portions to 20 mL of cold (0 °C) concentrated sulfuric acid with stirring. Stir until a complete solution is obtained, maintaining the temperature below 10 °C.

  • Nitration: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.5 mL) to 5 mL of cold concentrated sulfuric acid. Cool this mixture to 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of the quinoline-diol over 20-30 minutes. Use a dropping funnel and ensure the internal temperature of the reaction does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture in the ice bath for an additional 1-2 hours.

  • Work-up and Isolation: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. A yellow or off-white precipitate will form.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Wash the filter cake extensively with cold water until the filtrate is neutral (pH ~7) to remove residual acids.

  • Dry the crude product thoroughly. Recrystallization from a suitable solvent like acetic acid or a large volume of ethanol will yield the pure this compound.[7]

Characterization and Data

Expected Product Characteristics:

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
8-Bromoquinoline-2,4-diolC₉H₆BrNO₂240.05Off-white to pale solid
This compoundC₉H₅BrN₂O₄285.05Yellow solid

Note: Analytical data such as NMR and melting points should be confirmed experimentally and compared with literature values where available.

References

An In-depth Technical Guide to 8-Bromo-3-nitroquinoline-2,4-diol: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Foreword: The quinoline scaffold remains a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. This technical guide delves into a specific, yet intriguing, member of this family: 8-Bromo-3-nitroquinoline-2,4-diol. While experimental data on this particular molecule is not extensively available in public literature, this document serves as a comprehensive resource by synthesizing information on its structural characteristics, predicted chemical properties, plausible synthetic routes, and potential biological activities inferred from closely related analogues. Our objective is to provide a foundational guide for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar quinoline derivatives.

Molecular Structure and Chemical Identity

This compound is a polysubstituted quinoline derivative. Its core structure consists of a fused bicyclic system comprising a benzene ring and a pyridine ring. The molecule is further functionalized with a bromine atom at the 8-position, a nitro group at the 3-position, and hydroxyl groups at the 2- and 4-positions.

Chemical Identifiers:

IdentifierValue
IUPAC Name This compound
CAS Number 54675-49-9[1][2], 204326-43-2[3]
Molecular Formula C₉H₅BrN₂O₄
Molecular Weight 285.05 g/mol
Tautomerism: The Quinoline-2,4-diol / Quinolone Equilibrium

A critical structural feature of this compound is its existence in tautomeric forms. The 2,4-dihydroxyquinoline moiety can undergo keto-enol tautomerism to exist as 4-hydroxyquinolin-2(1H)-one, 2-hydroxyquinolin-4(1H)-one, or quinoline-2,4(1H,3H)-dione. Computational and spectroscopic studies on related quinolin-4-ols and 2,4-quinolinediols have shown that the keto forms are often thermodynamically favored[4][5].

For this compound, the predominant tautomer is likely to be 8-bromo-3-nitro-4-hydroxyquinolin-2(1H)-one or 8-bromo-3-nitro-2-hydroxyquinolin-4(1H)-one . The presence of the electron-withdrawing nitro group at the 3-position can influence the electron density of the heterocyclic ring and, consequently, the position of the tautomeric equilibrium.

Figure 1: Tautomeric equilibrium between the diol and a possible keto form of this compound.

Physicochemical Properties

PropertyPredicted Value / Comment
Melting Point Expected to be a solid with a relatively high melting point, likely decomposing upon melting due to the nitro group.
Solubility Predicted to have low solubility in water and non-polar organic solvents. Likely to be soluble in polar aprotic solvents like DMSO and DMF.
pKa The hydroxyl groups are expected to be acidic, with the pKa influenced by the electron-withdrawing nitro and bromo substituents.
LogP The presence of polar hydroxyl and nitro groups is balanced by the hydrophobic bromoquinoline core, leading to a moderate predicted LogP value.

Synthesis and Characterization

A definitive, published synthesis protocol for this compound is not currently available. However, a plausible synthetic route can be devised based on established methodologies for the synthesis of quinoline derivatives.

Proposed Synthetic Pathway

A potential multi-step synthesis could involve the initial construction of the 8-bromoquinoline core, followed by the introduction of the hydroxyl and nitro groups.

synthesis_pathway start 2-Bromoaniline intermediate1 8-Bromoquinoline start->intermediate1 Skraup Synthesis (Glycerol, H₂SO₄, Oxidizing Agent) intermediate2 8-Bromoquinoline-2,4-diol intermediate1->intermediate2 Oxidation / Hydroxylation product This compound intermediate2->product Nitration (HNO₃, H₂SO₄)

Figure 2: Proposed synthetic pathway for this compound.

Step-by-Step Methodologies:

Step 1: Synthesis of 8-Bromoquinoline

  • Reaction: Skraup synthesis.

  • Precursors: 2-Bromoaniline, glycerol, sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate).

  • Protocol: A well-established procedure for the Skraup synthesis of 8-bromoquinoline involves reacting 2-bromoaniline with glycerol in the presence of sulfuric acid and an oxidizing agent[6]. The reaction mixture is heated, and the product is isolated by neutralization, extraction, and purification, often by distillation or chromatography.

Step 2: Synthesis of 8-Bromoquinoline-2,4-diol

  • Reaction: Oxidation and hydroxylation of 8-bromoquinoline.

  • Protocol: This transformation is more complex and may require a multi-step approach. One possibility involves the oxidation of 8-bromoquinoline to an N-oxide, followed by rearrangement and hydroxylation reactions. Alternatively, methods for the direct synthesis of the quinoline-2,4-diol scaffold from appropriate aniline and malonic acid derivatives could be adapted[7][8].

Step 3: Nitration of 8-Bromoquinoline-2,4-diol

  • Reaction: Electrophilic nitration.

  • Protocol: The synthesized 8-Bromoquinoline-2,4-diol would be subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to favor the introduction of the nitro group at the 3-position. The electron-donating hydroxyl groups at positions 2 and 4 will activate the ring towards electrophilic substitution, directing the incoming nitro group to the 3-position.

Characterization Techniques

The structural confirmation of the synthesized this compound would rely on a combination of modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons on the quinoline ring system. The chemical shifts and coupling constants would be informative of the substitution pattern.

    • ¹³C NMR would provide information on the carbon skeleton, with distinct signals for the carbons bearing the bromo, nitro, and hydroxyl/oxo groups.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum would be expected to show characteristic absorption bands for the O-H or N-H stretching of the tautomeric forms, C=O stretching in the keto tautomers, N-O stretching of the nitro group, and C-Br stretching.

  • Mass Spectrometry (MS):

    • Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M and M+2 isotopic cluster in the mass spectrum.

Potential Biological Activities and Therapeutic Applications

While no direct biological studies on this compound have been found, the extensive research on related quinoline derivatives provides a strong basis for predicting its potential pharmacological activities.

Anticancer Potential

Numerous studies have highlighted the potent anticancer activities of substituted quinolines, including those with bromo and nitro functionalities[9][10][11].

  • Mechanism of Action: The anticancer effects of quinoline derivatives are often attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, and modulate various signaling pathways involved in cell proliferation and apoptosis[9]. The presence of a nitro group can enhance the anticancer activity of the quinoline scaffold[9].

  • Inference for this compound: Given the presence of both the bromo and nitro groups, it is plausible that this compound could exhibit significant cytotoxic activity against various cancer cell lines. The diol/keto functionality could also contribute to its interaction with biological targets.

Antimicrobial Activity

8-Hydroxyquinoline and its derivatives are well-known for their broad-spectrum antimicrobial properties[12][13].

  • Mechanism of Action: The antimicrobial activity of 8-hydroxyquinolines is often linked to their ability to chelate metal ions that are essential for microbial enzyme function. The introduction of halogen and nitro groups can further enhance this activity[12][13][14].

  • Inference for this compound: The presence of the 8-bromo substituent and the quinoline-2,4-diol core, which can also chelate metals, suggests that this compound may possess significant antibacterial and antifungal properties.

biological_activity compound This compound anticancer Anticancer Activity compound->anticancer Potential antimicrobial Antimicrobial Activity compound->antimicrobial Potential dna_intercalation DNA Intercalation anticancer->dna_intercalation via topoisomerase Topoisomerase Inhibition anticancer->topoisomerase via metal_chelation Metal Ion Chelation antimicrobial->metal_chelation via

Figure 3: Inferred potential biological activities of this compound.

Future Directions and Research Opportunities

The lack of extensive experimental data on this compound presents a clear opportunity for further research. Key areas for future investigation include:

  • Development and optimization of a reliable synthetic protocol.

  • Comprehensive physicochemical characterization , including determination of melting point, solubility, and pKa values.

  • Full spectroscopic elucidation using NMR, IR, and MS to confirm the structure and study its tautomeric equilibrium.

  • In vitro and in vivo evaluation of its anticancer and antimicrobial activities against a panel of relevant cell lines and microbial strains.

  • Mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by this compound.

Conclusion

This compound represents a promising, yet underexplored, scaffold in the vast landscape of quinoline chemistry. Based on the known bioactivities of its structural relatives, it holds significant potential as a lead compound for the development of novel anticancer and antimicrobial agents. This technical guide provides a foundational framework for initiating research into this intriguing molecule, from its synthesis and characterization to the exploration of its therapeutic applications. Further experimental investigation is warranted to fully unlock the potential of this and other polysubstituted quinoline derivatives.

References

An In-depth Technical Guide to 8-Bromo-3-nitroquinoline-2,4-diol (CAS 54675-49-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Bromo-3-nitroquinoline-2,4-diol, registered under CAS number 54675-49-9. This document delineates its chemical identity, physicochemical properties, and key safety and handling protocols. Drawing upon available data for structurally related compounds, this guide also explores potential synthetic pathways and areas of application, particularly within the realm of medicinal chemistry and materials science. The quinoline scaffold is a cornerstone in the development of therapeutic agents, and the introduction of bromo and nitro substituents offers unique electronic and steric properties that are of significant interest in the design of novel bioactive molecules.

Chemical Identity and Structure

This compound is a substituted quinoline derivative. The presence of a bromine atom at the 8-position and a nitro group at the 3-position, coupled with hydroxyl groups at the 2- and 4-positions, results in a molecule with a distinct electronic profile and potential for diverse chemical interactions.

The compound can exist in tautomeric forms, with the quinolin-4-one form being a significant contributor. This tautomerism is a key feature of hydroxyquinolines and influences their chemical reactivity and biological activity.

Molecular Formula: C₉H₅BrN₂O₄[1]

** IUPAC Name:** this compound[1]

Synonyms: 8-Bromo-4-hydroxy-3-nitro-1H-quinolin-2-one

CAS Registry Number: 54675-49-9[1]

Structural Representation:

Caption: 2D structure of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Weight 285.05 g/mol PubChem
XlogP3 2.3PubChemLite[2]
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 5PubChem
Rotatable Bond Count 1PubChem
Exact Mass 283.9436 g/mol PubChem
Monoisotopic Mass 283.9436 g/mol PubChem
Topological Polar Surface Area 108 ŲPubChem

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in currently available literature. However, its synthesis can be conceptually approached through established methods for the modification of quinoline scaffolds.

Conceptual Synthetic Pathway:

A plausible synthetic route could involve a multi-step process starting from a readily available quinoline precursor.

Synthesis_Pathway 8-Bromoquinoline 8-Bromoquinoline Nitration Nitration 8-Bromoquinoline->Nitration HNO₃/H₂SO₄ Intermediate 8-Bromo-nitroquinoline derivative(s) Nitration->Intermediate Hydroxylation Hydroxylation Intermediate->Hydroxylation Oxidizing agents Target This compound Hydroxylation->Target

Caption: Conceptual synthesis of this compound.

Step 1: Nitration of 8-Bromoquinoline: The synthesis could commence with the nitration of 8-bromoquinoline. The reaction of 8-bromoquinoline with a mixture of concentrated nitric and sulfuric acids would be expected to introduce a nitro group onto the quinoline ring. The position of nitration can be influenced by reaction conditions and the directing effects of the bromine atom and the quinoline nitrogen.

Step 2: Hydroxylation: Subsequent hydroxylation of the nitrated intermediate would be necessary to introduce the two hydroxyl groups. This transformation is more complex and may require specific reagents to achieve the desired 2,4-diol substitution pattern.

It is important to note that the development of a precise and efficient synthesis protocol would require experimental optimization of reaction conditions, catalysts, and purification methods.

Characterization:

The structural confirmation of synthesized this compound would rely on a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern on the quinoline ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the O-H stretches of the hydroxyl groups, the N-O stretches of the nitro group, and the C=C and C=N vibrations of the quinoline core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

Potential Applications and Areas of Research

While specific applications for this compound have not been extensively reported, the structural motifs present in this molecule suggest several promising avenues for research and development, particularly in medicinal chemistry.

Anticancer Drug Discovery

Quinoline derivatives are a well-established class of compounds with a broad range of biological activities, including significant anticancer properties.[3][4] The introduction of bromine and nitro groups can enhance the therapeutic potential of the quinoline scaffold.

  • Mechanism of Action: Brominated and nitrated quinolines have been shown to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase I, an enzyme crucial for DNA replication in cancer cells.[4] The planar quinoline ring system can intercalate into DNA, while the substituents can interact with the enzyme's active site.

  • Structure-Activity Relationship (SAR) Studies: this compound could serve as a valuable scaffold for SAR studies. Systematic modifications of the bromo, nitro, and hydroxyl groups could lead to the identification of derivatives with improved potency and selectivity against specific cancer cell lines.

Antimicrobial Agents

The quinoline core is also a key feature of many antibacterial and antifungal agents. The biological activity of these compounds is often attributed to their ability to chelate metal ions that are essential for microbial growth and enzymatic function. The hydroxyl groups at the 2- and 4-positions of this compound could potentially participate in metal chelation, suggesting a possible role as an antimicrobial agent.

Materials Science

Substituted quinolines can also find applications in materials science as components of organic light-emitting diodes (OLEDs), fluorescent probes, and corrosion inhibitors. The specific electronic and photophysical properties imparted by the bromo and nitro substituents may make this compound a candidate for investigation in these areas.

Safety and Handling

Detailed toxicological data for this compound is not available. Therefore, it should be handled with the utmost care, assuming it is a potentially hazardous substance. The following precautions are based on the safety information for structurally related bromo- and nitro-substituted aromatic compounds.

Hazard Statements (Anticipated):

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses with side shields or goggles.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 54675-49-9) is a multifaceted molecule with significant potential for further investigation. While experimental data on its properties and synthesis are currently limited, its structural features suggest promising applications in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents. Further research is warranted to fully elucidate the synthesis, characterization, and biological activity of this compound, which could unlock its potential as a valuable tool for drug discovery and materials science.

References

An In-depth Technical Guide to 8-Bromo-3-nitroquinoline-2,4-diol: Synthesis, Properties, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 8-Bromo-3-nitroquinoline-2,4-diol, a substituted quinoline derivative of interest to researchers in medicinal chemistry and drug development. While the specific historical discovery of this compound is not extensively documented in readily available literature, this guide constructs a scientifically rigorous exploration of its synthesis, chemical properties, and potential biological significance based on established principles of quinoline chemistry. We will delve into a plausible synthetic pathway, detail the underlying chemical logic, and present the compound's characteristics in the context of related bioactive molecules.

Introduction: The Quinoline-2,4-diol Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Within this class, quinoline-2,4-diols are particularly noteworthy. These compounds exist in a tautomeric equilibrium with their more stable keto-enol form, 4-hydroxy-2(1H)-quinolinone, and the diketo form, quinoline-2,4(1H,3H)-dione. This tautomerism is a critical determinant of their chemical reactivity and biological interactions.[3][4] The presence of hydroxyl groups at the C2 and C4 positions provides reactive sites for further functionalization, making the quinoline-2,4-diol core a versatile starting point for the synthesis of more complex derivatives.[5]

The subject of this guide, this compound, introduces two key substituents to this core: a bromine atom at the 8-position and a nitro group at the 3-position. These additions are expected to significantly modulate the molecule's electronic properties, lipophilicity, and, consequently, its biological activity.

The Influence of Bromo and Nitro Substituents

The introduction of halogen atoms and nitro groups onto a quinoline scaffold is a common strategy in drug design to enhance or modify its therapeutic properties.

  • Bromine Substitution: The bromine atom at the C8 position is an electron-withdrawing group, which can influence the acidity of the hydroxyl groups and the overall electron distribution in the ring system. Brominated quinolines have demonstrated a range of biological activities, including anticancer and antimicrobial effects.[6][7] The position of the bromine atom is crucial; for instance, substitution at the C6 and C8 positions has been shown to be important for bioactivity.[8]

  • Nitro Substitution: The nitro group (NO₂) is a strong electron-withdrawing group that significantly impacts the electronic and chemical properties of the aromatic ring.[9] Its presence can increase the molecule's potential for engaging in redox reactions within cells, a mechanism often associated with antimicrobial and antiparasitic activity.[10] Furthermore, the nitro group can activate adjacent positions for nucleophilic substitution reactions, providing a handle for further derivatization.[8][11] In many cases, the addition of a nitro group to a bioactive scaffold enhances its potency.[8]

The combination of these three components—the quinoline-2,4-diol core, an 8-bromo substituent, and a 3-nitro group—suggests a molecule with significant potential for biological activity, warranting a detailed examination of its synthesis and properties.

Proposed Synthesis of this compound

While the original synthesis of this compound is not prominently documented, a logical and efficient synthetic route can be proposed based on well-established reactions in quinoline chemistry, such as the Conrad-Limpach synthesis. This approach involves the condensation of an appropriately substituted aniline with a β-keto ester or a malonic ester derivative, followed by thermal cyclization.

The proposed synthesis can be envisioned in two main stages:

  • Stage 1: Synthesis of the 8-Bromoquinoline-2,4-diol intermediate.

  • Stage 2: Nitration of the intermediate to yield the final product.

The following diagram illustrates the proposed synthetic workflow:

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 8-Bromoquinoline-2,4-diol cluster_stage2 Stage 2: Nitration A 2-Bromoaniline C Condensation Intermediate A->C Heat B Diethyl Malonate B->C D 8-Bromoquinoline-2,4-diol C->D Thermal Cyclization (e.g., Diphenyl ether, 250°C) E 8-Bromoquinoline-2,4-diol F This compound E->F Nitrating Agent (HNO₃/H₂SO₄)

Caption: Proposed two-stage synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure based on analogous syntheses of quinoline-2,4-diols and subsequent nitration reactions.[8][12]

Stage 1: Synthesis of 8-Bromoquinoline-2,4-diol

  • Rationale: This step utilizes a thermal condensation and cyclization reaction between 2-bromoaniline and diethyl malonate. The aniline nitrogen attacks one of the ester carbonyls of diethyl malonate, followed by an intramolecular cyclization and tautomerization to form the stable quinoline-2,4-diol ring system.

  • Step-by-Step Methodology:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-bromoaniline (1 equivalent) and diethyl malonate (1.2 equivalents).

    • Condensation: Heat the mixture at 140-150 °C for 2-3 hours. Ethanol, a byproduct of the condensation, will be collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the consumption of the starting aniline.

    • Cyclization: Once the initial condensation is complete, add the crude intermediate to a high-boiling point solvent such as diphenyl ether. Heat the mixture to approximately 250 °C for 30-60 minutes. The high temperature facilitates the intramolecular Friedel-Crafts-type acylation, leading to the closure of the heterocyclic ring.

    • Workup and Purification: Allow the reaction mixture to cool to room temperature. The product will often precipitate from the solvent. Add hexane or petroleum ether to facilitate further precipitation. Collect the solid product by vacuum filtration and wash it with a non-polar solvent to remove the diphenyl ether. The crude 8-Bromoquinoline-2,4-diol can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Stage 2: Nitration of 8-Bromoquinoline-2,4-diol

  • Rationale: The quinoline-2,4-diol ring system is activated towards electrophilic substitution. The hydroxyl groups are ortho-, para-directing. The C3 position is activated by both the C2 and C4 hydroxyl/oxo groups, making it the most probable site for nitration. A standard nitrating mixture of nitric and sulfuric acid is employed.[8][13]

  • Step-by-Step Methodology:

    • Reaction Setup: In a flask cooled in an ice-salt bath to 0 to -5 °C, slowly add 8-Bromoquinoline-2,4-diol (1 equivalent) to concentrated sulfuric acid with stirring until fully dissolved.

    • Addition of Nitrating Agent: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate cooled flask. Add this mixture dropwise to the solution of the quinoline derivative, ensuring the temperature remains below 5 °C.

    • Reaction: Stir the mixture at low temperature for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

    • Workup and Purification: Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The crude this compound can be purified by recrystallization from an appropriate solvent such as glacial acetic acid or a mixture of DMF and water.

Physicochemical and Spectroscopic Data

The structural characterization of the final compound is essential for confirming its identity and purity. While experimental data for this specific molecule is not widely published, predicted data and analogous compound data provide a strong basis for its characterization.[14][15][16]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 54675-49-9[17]
Molecular Formula C₉H₅BrN₂O₄[16] (as tautomer)
Molecular Weight 285.05 g/mol Calculated
Monoisotopic Mass 283.94837 Da[16] (as tautomer)
Predicted XlogP 2.3[16] (as tautomer)
Appearance Likely a yellow or pale brown solidInferred

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the three aromatic protons on the benzo-ring and the single proton at the C3 position. The chemical shifts would be influenced by the electron-withdrawing effects of the bromo and nitro groups.

  • ¹³C NMR: The carbon NMR would display nine distinct signals corresponding to the carbon atoms of the quinoline core. The carbons bearing the nitro and bromo groups, as well as the carbonyl carbons (in the quinolinone tautomeric form), would have characteristic chemical shifts.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Key fragmentation patterns would likely involve the loss of the nitro group (NO₂) and carbon monoxide (CO).[14]

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands for the N-H and O-H stretching (around 3400-3200 cm⁻¹), C=O stretching (from the quinolinone tautomer, around 1650-1680 cm⁻¹), and the asymmetric and symmetric stretching of the NO₂ group (around 1550 and 1350 cm⁻¹).

Potential Applications and Future Directions

Given the known biological activities of related compounds, this compound is a promising candidate for further investigation in several areas of drug discovery.

  • Anticancer Activity: Many substituted quinolines, particularly those with halogen and nitro functionalities, exhibit significant antiproliferative effects against various cancer cell lines.[8][18] The combination of substituents in this compound suggests it may act as an inhibitor of key cellular processes, such as DNA replication or cell signaling pathways.

  • Antimicrobial and Antiparasitic Activity: The quinoline scaffold is the basis for well-known antimalarial drugs like chloroquine. The presence of the nitro group is a common feature in many antimicrobial and antiparasitic agents, where it can be bioreduced to generate toxic radical species within the target organism.[9][10]

Future research should focus on the efficient synthesis and purification of this compound to enable comprehensive biological screening. Structure-activity relationship (SAR) studies, involving the synthesis of analogues with different substituents at the 3, 8, and other positions, would be crucial for optimizing its potential therapeutic activity.

Conclusion

This compound represents a fascinating molecular architecture that combines the biologically active quinoline-2,4-diol core with functionality-enhancing bromo and nitro substituents. While its specific discovery and history are not well-documented, a robust and logical synthetic pathway can be constructed from fundamental principles of organic chemistry. The predicted properties and the known activities of its constituent parts mark it as a compound of significant interest for further exploration in medicinal chemistry and drug development. This guide provides the foundational knowledge and detailed protocols necessary for researchers to synthesize, characterize, and investigate this promising molecule.

References

8-Bromo-3-nitroquinoline-2,4-diol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 8-Bromo-3-nitroquinoline-2,4-diol: Physicochemical Properties, Synthesis, and Biological Evaluation

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of this compound, a heterocyclic compound with significant potential in medicinal chemistry. This document delineates its molecular characteristics, proposes a detailed synthetic pathway, and explores its anticipated biological activities and mechanisms of action based on current research into structurally related analogs.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted quinoline, a class of bicyclic aromatic compounds that form the scaffold of numerous pharmacologically active molecules. A critical aspect of quinoline-2,4-diols is their existence in a tautomeric equilibrium with their corresponding 4-hydroxyquinolin-2-one and quinoline-2,4-dione forms. For the purpose of this guide, we will primarily refer to the diol tautomer, while acknowledging that the physicochemical and biological properties are representative of this equilibrium.

The fundamental molecular attributes of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₅BrN₂O₃[1]
Monoisotopic Mass 267.94836 Da[1]
Molecular Weight 269.05 g/mol Calculated
Canonical SMILES C1=CC2=C(C(=C1)Br)NC=C(C2=O)--INVALID-LINK--[O-][1]
InChI Key GMSSUTORFUABOH-UHFFFAOYSA-N[1]

Proposed Synthesis of this compound

Synthesis_of_this compound start 8-Bromoquinoline-2,4-diol step1 Nitration start->step1 Step 1 product This compound step1->product reagents1 HNO₃ / H₂SO₄ reagents1->step1

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Synthesis Protocol

Step 1: Nitration of 8-Bromoquinoline-2,4-diol

This procedure is adapted from established methods for the nitration of aromatic heterocyclic compounds.[2]

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -5°C, add 10 mL of concentrated sulfuric acid.

  • Addition of Starting Material: Slowly add 1.0 g of 8-bromoquinoline-2,4-diol to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 0°C.

  • Preparation of Nitrating Agent: In a separate beaker, prepare a nitrating mixture by carefully adding 1.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of 8-bromoquinoline-2,4-diol over a period of 30 minutes, maintaining the reaction temperature at -5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at -5°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture onto 100 g of crushed ice. The precipitate formed is the crude product.

  • Purification: Collect the crude product by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry. The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Biological Activity and Potential Applications in Drug Discovery

The introduction of bromo and nitro functional groups to the quinoline scaffold is a well-established strategy in medicinal chemistry to enhance biological activity.[2][3] While specific biological data for this compound is limited, the activities of structurally related compounds provide a strong indication of its potential as an anticancer and antiparasitic agent.[2][4]

Anticipated Cytotoxic and Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of bromo- and nitro-substituted quinolines against a variety of cancer cell lines.[2][3][5] For instance, 6,8-dibromo-5-nitroquinoline has shown significant inhibitory activity against C6 (rat brain tumor), HT29 (human colon adenocarcinoma), and HeLa (human cervical cancer) cell lines.[2] The presence of both a bromine atom and a nitro group on the quinoline ring appears to act synergistically to enhance anticancer potency.[2]

Potential Mechanism of Action

The proposed mechanism of action for the anticancer effects of bromo-nitro-quinoline derivatives involves the induction of apoptosis and the inhibition of key cellular enzymes.

Mechanism_of_Action compound This compound topoisomerase Topoisomerase I Inhibition compound->topoisomerase apoptosis Induction of Apoptosis compound->apoptosis dna_damage DNA Damage topoisomerase->dna_damage cell_death Cancer Cell Death apoptosis->cell_death dna_damage->apoptosis

Caption: Inferred mechanism of action for this compound.

Some brominated quinoline derivatives have been shown to be potent inhibitors of Topoisomerase I, an enzyme crucial for DNA replication and repair.[6] Inhibition of this enzyme leads to DNA damage and subsequently triggers apoptosis. Furthermore, the nitro group can be bioreduced in hypoxic tumor environments to form reactive nitrogen species, which can induce cellular stress and contribute to apoptosis.

Experimental Protocol: Evaluation of Cytotoxicity using MTT Assay

To empirically determine the cytotoxic activity of this compound, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard and reliable method.[5][7]

  • Cell Culture: Culture the desired cancer cell lines (e.g., HeLa, HT29, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. On the following day, treat the cells with serial dilutions of the compound (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The mitochondrial reductases of viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound is a compound of significant interest for drug discovery and development, particularly in the field of oncology. Its structural features suggest potent biological activity, and this guide provides a foundational framework for its synthesis and evaluation. Further research is warranted to fully elucidate its specific mechanisms of action and to explore its therapeutic potential in preclinical and clinical settings.

References

Unlocking the Therapeutic Promise: A Scientific Investigation into the Potential Biological Activity of 8-Bromo-3-nitroquinoline-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities.[1][2] This guide focuses on the specific, yet underexplored, molecule 8-Bromo-3-nitroquinoline-2,4-diol . While direct experimental data for this compound is not extensively published, a thorough analysis of its structural components—the quinoline-2,4-diol core, the C8-bromo substituent, and the C3-nitro group—allows for the formulation of strong hypotheses regarding its potential therapeutic applications. This document synthesizes evidence from structurally related compounds to predict its most probable biological activities, primarily as an anticancer and antimicrobial agent. We provide a rationale for these hypotheses, propose potential mechanisms of action, and present a detailed roadmap of experimental protocols for validation. This guide is intended to serve as a foundational resource for researchers poised to investigate the therapeutic potential of this promising, multi-functionalized quinoline derivative.

Introduction: The Quinoline Scaffold as a Privileged Structure

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is considered a "privileged structure" in drug discovery.[3] Its derivatives are integral to a multitude of pharmacologically active compounds, demonstrating a remarkable spectrum of activities including anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral effects.[2][4][5] The versatility of the quinoline ring allows for substitutions at various positions, each modification significantly influencing the molecule's physicochemical properties and biological targeting. The subject of this guide, this compound, combines several key functionalizations, each known to impart potent bioactivity, making it a compelling candidate for novel drug development programs.

Molecular Profile: Deconstructing this compound

The therapeutic potential of this compound can be inferred by dissecting the contributions of its core structure and key substituents.

  • The Quinoline-2,4-diol Core: Also known as a 4-hydroxy-2-quinolone tautomer, this core structure is a recognized pharmacophore. The presence of hydroxyl groups can facilitate hydrogen bonding with biological targets, such as enzyme active sites, and can influence the molecule's solubility and overall pharmacokinetic profile.

  • The Influence of C8-Bromination: Halogenation is a common strategy in medicinal chemistry to enhance biological activity. The bromine atom at the C8 position is expected to increase the lipophilicity of the molecule, potentially improving membrane permeability. Furthermore, bromo-substituted quinolines have demonstrated potent anticancer activities.[6][7] Studies on compounds like 6,8-dibromo-5-nitroquinoline have shown that the presence of bromine atoms, particularly in conjunction with a nitro group, can lead to significant inhibitory effects against various cancer cell lines.[6][7]

  • The Role of the C3-Nitro Group: The nitro group (NO₂) is a strong electron-withdrawing group that significantly modulates the electronic properties of the quinoline ring.[8] This modification is known to enhance the antiproliferative activity of quinoline derivatives, as seen in studies where the incorporation of a nitro group at the C3 position led to compounds with IC50 values in the micromolar to nanomolar range against cancer cells.[9] The nitro group can also serve as a precursor to an amino group via reduction, opening avenues for further synthetic modifications.[10][11] Its presence can facilitate reactions with nucleophiles and enhance single-electron transfer processes, which is a key mechanism for the toxicity of some nitro compounds towards microorganisms and cancer cells.[6][8]

Hypothesized Biological Activities and Mechanisms of Action

Based on the structure-activity relationships of analogous compounds, we hypothesize two primary areas of biological activity for this compound.

Anticancer Activity

The combination of bromo, nitro, and hydroxyl substitutions on the quinoline scaffold strongly suggests a potential for potent anticancer activity.[6][9]

  • Proposed Mechanism 1: Kinase Inhibition: Many quinoline derivatives function as kinase inhibitors. A study on novel 3-nitroquinolines identified them as a new class of anticancer agents that inhibit the epidermal growth factor receptor (EGFR).[9] The compounds were evaluated for their effects on EGFR-overexpressing cell lines like A431 (human epidermoid carcinoma) and MDA-MB-468 (breast cancer), showing inhibitory activities in the micromolar and nanomolar ranges.[9] It is plausible that this compound could similarly bind to the ATP-binding site of EGFR or other oncogenic kinases.

  • Proposed Mechanism 2: Topoisomerase Inhibition: Certain bromo- and cyano-substituted 8-hydroxyquinolines have been found to inhibit human DNA topoisomerase I, an enzyme critical for DNA replication and repair.[6][12] Given the structural similarities, this compound may act by stabilizing the topoisomerase-DNA covalent complex, leading to DNA strand breaks and the induction of apoptosis in cancer cells.

Antimicrobial Activity

The quinoline core is famously associated with antimicrobial agents (e.g., fluoroquinolones). The specific substitutions on the target molecule support a strong antimicrobial potential.

  • Proposed Mechanism 1: Inhibition of Bacterial Type II Topoisomerases: A primary mechanism for quinolone antibiotics is the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[7] The planar, aromatic nature of the quinoline ring allows it to intercalate into bacterial DNA, disrupting these processes.

  • Proposed Mechanism 2: Metal Chelation and Disruption of Cellular Processes: 8-Hydroxyquinoline and its derivatives are known chelating agents.[13] Halogenated 8-hydroxyquinolines, in particular, exhibit potent antimicrobial activity.[13] The diol structure of the target molecule could chelate essential metal ions required for the function of key bacterial enzymes, leading to growth inhibition.

Quantitative Data from Structurally Related Compounds

While data for the specific target compound is unavailable, the following table summarizes the anticancer activity of related bromo- and nitro-substituted quinolines to provide a benchmark for potential efficacy.

CompoundCancer Cell LineIC50 (µM)Reference
6,8-dibromo-5-nitroquinoline HeLa (human cervical cancer)24.1[7]
HT29 (human colon adenocarcinoma)26.2[7]
C6 (rat glioblastoma)50.0[7]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline HT29 (human colon adenocarcinoma)15.0[7]
C6 (rat glioblastoma)15.4[7]
HeLa (human cervical cancer)26.4[7]

Proposed Research and Experimental Protocols

To validate the hypothesized biological activities, a structured, multi-stage research plan is proposed. The following protocols are designed to be self-validating and provide a clear path from initial screening to mechanistic insight.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation (If Phase 1 is Positive) cluster_2 Phase 3: Advanced Studies synthesis Compound Synthesis & Purity Confirmation screen_cancer Protocol 5.1: Anticancer Screening (MTT/SRB Assay) synthesis->screen_cancer Test Compound screen_microbe Protocol 5.4: Antimicrobial Screening (MIC Determination) synthesis->screen_microbe Test Compound kinase Protocol 5.2: Kinase Inhibition Assay (e.g., EGFR) screen_cancer->kinase Investigate MoA topo Protocol 5.3: Topoisomerase I Inhibition Assay screen_cancer->topo Investigate MoA gyrase Bacterial DNA Gyrase Inhibition Assay screen_microbe->gyrase Investigate MoA apoptosis Apoptosis Assays (Annexin V/PI) kinase->apoptosis topo->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle animal In Vivo Efficacy Studies cell_cycle->animal

Figure 1: Proposed workflow for investigating the biological activity of this compound.
Protocol 5.1: In Vitro Anticancer Screening (SRB Assay)

Rationale: The Sulforhodamine B (SRB) assay is a reliable and sensitive method for determining cytotoxicity based on the measurement of cellular protein content. It is chosen for its stability and ease of use in a high-throughput screening context.

Methodology:

  • Cell Culture: Plate human cancer cell lines (e.g., HT29, HeLa, A431) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Add the compound solutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Fixation: Discard the supernatant and fix the cells by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Wash and Solubilize: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using non-linear regression analysis.

Protocol 5.2: Mechanistic Study - EGFR Kinase Inhibition Assay

Rationale: Based on the activity of other 3-nitroquinolines, direct inhibition of EGFR is a plausible mechanism.[9] A cell-free kinase assay will confirm if the compound directly targets the enzyme.

Methodology:

  • Assay Setup: Use a commercial chemiluminescent EGFR Kinase Assay Kit, which typically includes recombinant human EGFR, a biotinylated peptide substrate, and ATP.

  • Compound Preparation: Prepare serial dilutions of this compound in kinase buffer, ranging from 1 nM to 50 µM.

  • Kinase Reaction: In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the test compound or vehicle control. Initiate the reaction by adding ATP. Incubate for 45 minutes at 30°C.

  • Detection: Stop the reaction by adding a stop reagent. Add a europium-labeled anti-phosphotyrosine antibody to detect the phosphorylated substrate. Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.

  • Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Determine the IC50 value for EGFR inhibition.

Protocol 5.3: Mechanistic Study - Topoisomerase I Inhibition Assay

Rationale: To investigate the hypothesis that the compound interferes with DNA replication machinery, a DNA relaxation assay is the gold standard for measuring Topoisomerase I activity.[12]

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I enzyme, and reaction buffer.

  • Compound Addition: Add serial dilutions of this compound (or a known inhibitor like Camptothecin as a positive control) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the different DNA topoisomers (supercoiled vs. relaxed) are separated.

  • Visualization: Stain the gel with ethidium bromide or SYBR Safe and visualize the DNA bands under UV light.

  • Analysis: Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-compound control.

G cluster_0 Topoisomerase I Action (Control) cluster_1 Inhibition by Compound scDNA Supercoiled DNA (Fast Migrating) TopoI Topoisomerase I scDNA->TopoI rDNA Relaxed DNA (Slow Migrating) TopoI->rDNA scDNA2 Supercoiled DNA (Remains Supercoiled) TopoI2 Topoisomerase I scDNA2->TopoI2 Compound 8-Bromo-3-nitro quinoline-2,4-diol Compound->TopoI2 Inhibits

Figure 2: Conceptual diagram of the Topoisomerase I DNA relaxation assay.
Protocol 5.4: In Vitro Antimicrobial Screening (MIC Determination)

Rationale: The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Methodology:

  • Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains.

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria in broth without compound) and a negative control (broth only).[7]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[7]

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Synthesis and Future Directions

Positive results from the initial screening phase would warrant progression to more advanced studies. For anticancer potential, this would involve apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and ultimately, evaluation in preclinical in vivo animal models. For antimicrobial activity, further studies would include determining the minimum bactericidal concentration (MBC), time-kill kinetics, and testing against resistant strains. The rich chemical functionality of this compound also offers significant opportunities for medicinal chemistry campaigns to optimize potency and selectivity, heralding the potential for a new class of therapeutic agents.

References

An In-depth Technical Guide to the Solubility and Stability of 8-Bromo-3-nitroquinoline-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the solubility and stability of 8-Bromo-3-nitroquinoline-2,4-diol, a compound of interest for researchers, scientists, and drug development professionals. In the absence of extensive published data for this specific molecule, this document synthesizes established principles of physical chemistry and analytical science to propose a robust, scientifically-grounded methodology for its evaluation. We will delve into the theoretical underpinnings of its expected physicochemical behavior, provide detailed experimental protocols for solubility and stability assessment, and postulate potential degradation pathways. The causality behind each experimental choice is elucidated to ensure a self-validating and reproducible approach.

Introduction and Physicochemical Profile

This compound is a heterocyclic compound featuring a quinoline core substituted with a bromine atom, a nitro group, and two hydroxyl groups. The interplay of these functional groups is expected to govern its solubility, stability, and potential biological activity. The quinoline scaffold itself is a prevalent motif in numerous pharmaceuticals. The electron-withdrawing nature of the bromo and nitro substituents, combined with the hydrogen-bonding capacity of the diol, suggests a complex physicochemical profile.

The tautomeric nature of the 2,4-diol moiety, allowing it to exist as a quinolin-4-one, is a critical consideration for its chemical behavior. For the purpose of this guide, we will primarily refer to the diol form, while acknowledging this equilibrium.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₅BrN₂O₄PubChem[1]
Molecular Weight 285.05 g/mol Calculated
CAS Number 54675-49-9ChemicalBook[2]
Predicted XlogP 2.3PubChem[1]
Appearance (To be determined experimentally)-

Comprehensive Solubility Profiling

A thorough understanding of a compound's solubility in various media is fundamental to its development for any application, particularly in pharmaceuticals. The proposed strategy employs the gold-standard shake-flask method to determine equilibrium solubility.

Theoretical Considerations

The molecular structure of this compound presents competing features influencing its solubility. The aromatic quinoline ring and the bromine atom contribute to its lipophilicity, suggesting solubility in organic solvents. Conversely, the nitro group and, most significantly, the two hydroxyl groups, are capable of hydrogen bonding, which would enhance solubility in polar and protic solvents. The acidic nature of the diol functionality implies that the solubility in aqueous media will be highly pH-dependent, with increased solubility expected at higher pH due to deprotonation and salt formation.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the steps for determining the solubility of this compound in a range of pharmaceutically relevant solvents.

Materials:

  • This compound

  • Volumetric flasks

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC-UV system

  • Calibrated pH meter

  • Solvents: Deionized water, 0.1 N HCl, pH 7.4 PBS, Ethanol, Propylene Glycol, DMSO, PEG 400

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to vials containing a known volume of each solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.

  • Sample Preparation: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration will be determined against a standard curve of the compound.

Illustrative Solubility Data

The following table presents a hypothetical solubility profile based on the theoretical considerations discussed. This data should be experimentally verified.

Table 2: Hypothetical Solubility of this compound

SolventExpected Solubility (µg/mL)Rationale
0.1 N HClLowThe diol groups will be protonated, reducing interaction with water.
pH 7.4 PBSModeratePartial deprotonation of the diol may enhance solubility.
Deionized WaterLow to ModerateLimited by the hydrophobic core, but aided by hydrogen bonding of the diol and nitro groups.
EthanolModerate to HighGood balance of polarity and non-polar character to solvate the molecule.
Propylene GlycolModerateA common co-solvent that can effectively solvate such structures.
DMSOHighA strong polar aprotic solvent capable of disrupting crystal lattice forces and solvating the molecule.
PEG 400HighA polymeric solvent with multiple ether linkages that can hydrogen bond with the diol.

Stability Assessment and Degradation Pathway Analysis

For any scientific or pharmaceutical application, understanding the chemical stability of a compound is paramount. Forced degradation studies are essential to identify potential degradation products and elucidate degradation pathways.

Experimental Workflow for Stability Studies

The following diagram illustrates the workflow for a comprehensive stability assessment.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution in Acetonitrile/Water acid Acid Hydrolysis (0.1 N HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1 N NaOH, RT) prep->base Expose to Stress ox Oxidative (3% H2O2, RT) prep->ox Expose to Stress therm Thermal (Solid, 80°C) prep->therm Expose to Stress photo Photolytic (ICH Q1B) prep->photo Expose to Stress analysis HPLC-UV/MS Analysis (Time-point sampling) acid->analysis Analyze Samples base->analysis Analyze Samples ox->analysis Analyze Samples therm->analysis Analyze Samples photo->analysis Analyze Samples mass_bal Mass Balance Calculation analysis->mass_bal Quantify caption Figure 1. Workflow for Forced Degradation Studies.

Figure 1. Workflow for Forced Degradation Studies.
Detailed Protocols for Forced Degradation

A. Acid and Base Hydrolysis:

  • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • For acid hydrolysis, add an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl.

  • For base hydrolysis, add an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.

  • Incubate the acid solution at an elevated temperature (e.g., 60°C) and the base solution at room temperature.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours), neutralize them, and analyze by HPLC.

B. Oxidative Degradation:

  • Prepare a solution of the compound.

  • Add a solution of hydrogen peroxide to achieve a final concentration of 3%.

  • Store the solution at room temperature, protected from light.

  • Analyze samples at appropriate time intervals.

C. Thermal Degradation:

  • Place the solid compound in a controlled temperature oven (e.g., 80°C).

  • At specified time points, dissolve a known amount of the solid and analyze by HPLC.

D. Photostability:

  • Expose a solution of the compound and the solid compound to light conditions as specified in ICH guideline Q1B.

  • A dark control sample should be stored under the same conditions but protected from light.

  • Analyze the samples after the exposure period.

Postulated Degradation Pathways

Based on the functional groups present, several degradation pathways can be hypothesized. The nitro group can be susceptible to reduction or hydrolysis under certain conditions. The diol functionality could undergo oxidation. The bromine atom on the aromatic ring is generally stable but could be involved in nucleophilic substitution under harsh conditions.

G A This compound (Parent Compound) B Hydrolysis Product (Loss of Nitro Group) A->B  Acid/Base  Hydrolysis C Oxidation Product (Quinone Formation) A->C  Oxidation  (e.g., H2O2) D Reduction Product (Amino-diol) A->D  Reduction caption Figure 2. Hypothetical Degradation Pathways.

Figure 2. Hypothetical Degradation Pathways.

Conclusion

This guide presents a comprehensive and scientifically rigorous framework for the characterization of the solubility and stability of this compound. While experimental data on this specific molecule is not widely available, the proposed methodologies are based on established analytical principles and provide a clear path for its thorough evaluation. The successful execution of these studies will furnish the critical data necessary for the advancement of research and development involving this compound.

References

An In-depth Technical Guide to the Purity and Characterization of 8-Bromo-3-nitroquinoline-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Bromo-3-nitroquinoline-2,4-diol is a halogenated nitroaromatic compound belonging to the quinoline family. Quinoline and its derivatives are of significant interest to researchers, scientists, and drug development professionals due to their wide range of biological activities and applications as key intermediates in the synthesis of pharmaceuticals.[1][2] The introduction of a bromine atom, a nitro group, and hydroxyl functionalities to the quinoline core can significantly modulate its physicochemical properties and biological activity.

This technical guide provides a comprehensive overview of the essential methodologies for establishing the purity and confirming the identity of this compound. The protocols and analytical strategies detailed herein are designed to be robust and self-validating, ensuring the high level of scientific integrity required in research and drug development. While specific literature on the synthesis and characterization of this exact molecule is limited, the methodologies presented are based on well-established principles for analogous quinoline derivatives, halogenated compounds, and nitroaromatics.

Synthesis and Purification Strategies

The synthesis of this compound would likely involve a multi-step process, starting with a substituted aniline. A plausible synthetic route could involve the bromination and nitration of a suitable quinoline precursor. Given the substituent pattern, a key consideration would be the directing effects of the existing groups on the quinoline ring during electrophilic substitution reactions.

Illustrative Synthetic Pathway

Diagram of a Plausible Synthetic Workflow

G cluster_0 Synthesis cluster_1 Purification Start 8-Bromoquinoline Precursor Step1 Nitration (e.g., HNO3/H2SO4) Start->Step1 Product Crude this compound Step1->Product Purification Recrystallization or Column Chromatography Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Purification Methodologies

The purity of the final compound is critical for its intended application. The choice of purification method will depend on the nature of the impurities present. For quinoline derivatives, common purification techniques include recrystallization and column chromatography.

Recrystallization Protocol:

  • Solvent Selection: The choice of solvent is crucial. An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. For quinoline derivatives, polar solvents like ethanol, methanol, or acetic acid are often suitable. A solvent system (a mixture of a good solvent and a poor solvent) can also be employed for finer control over crystallization.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent to form a saturated solution.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution and then removed by hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Column Chromatography Protocol:

For impurities with similar solubility profiles to the target compound, column chromatography is a more effective purification method.

  • Stationary Phase Selection: Silica gel is a common choice for the purification of quinoline derivatives.

  • Mobile Phase Selection: A solvent system with appropriate polarity is required to achieve good separation. This is typically determined by thin-layer chromatography (TLC) analysis. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is commonly used.

  • Column Packing: Prepare a slurry of the silica gel in the mobile phase and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a suitable solvent) and load it onto the top of the column.

  • Elution: Pass the mobile phase through the column and collect fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purity Determination and Characterization

A combination of chromatographic and spectroscopic techniques is essential to unequivocally determine the purity and confirm the structure of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of non-volatile and thermally labile compounds like quinoline derivatives.[3][4] A reversed-phase HPLC method is generally suitable for this type of analysis.

Proposed HPLC Method:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol

HPLC Analysis Workflow:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a known concentration.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Injection: Inject a known volume of the sample solution onto the column.

  • Data Acquisition: Record the chromatogram.

  • Purity Calculation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Diagram of HPLC Purity Analysis Workflow

G Sample Sample Preparation (1 mg/mL in Methanol) HPLC HPLC System (C18 Column) Sample->HPLC Chromatogram Data Acquisition (UV at 254 nm) HPLC->Chromatogram Purity Purity Calculation (Area % Report) Chromatogram->Purity

Caption: A step-by-step workflow for HPLC purity analysis.

Spectroscopic Characterization

Spectroscopic methods provide crucial information about the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR Spectroscopy: This technique provides information about the number and types of protons in the molecule, as well as their chemical environment. For this compound, one would expect to see signals corresponding to the aromatic protons on the quinoline ring. The chemical shifts and coupling patterns of these protons would be influenced by the electron-withdrawing nitro group and the bromine atom. The hydroxyl protons may appear as broad singlets, and their chemical shift can be concentration-dependent.

  • ¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. The spectrum of this compound would show distinct signals for each of the nine carbon atoms in the quinoline ring system. The chemical shifts would be indicative of the electronic environment of each carbon, with carbons attached to electronegative atoms (O, N, Br) appearing at higher chemical shifts (downfield).

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound (C₉H₅BrN₂O₃), the expected monoisotopic mass is approximately 267.9484 g/mol .[5] The mass spectrum would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

  • N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

  • C=O stretching: A strong band in the region of 1650-1700 cm⁻¹ if the diol exists in its keto-enol tautomeric form (quinoline-2,4-dione).

  • C=C and C=N stretching: Bands in the aromatic region (around 1400-1600 cm⁻¹).

  • C-Br stretching: A band in the lower frequency region (typically below 800 cm⁻¹).

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound. This data is used to confirm the empirical formula of the synthesized molecule. The theoretical elemental composition of this compound (C₉H₅BrN₂O₃) is:

  • Carbon (C): 40.18%

  • Hydrogen (H): 1.87%

  • Nitrogen (N): 10.41%

The experimentally determined values should be within ±0.4% of the theoretical values to confirm the elemental composition.

Summary of Characterization Data

The following table summarizes the expected analytical data for this compound.

Analytical TechniqueExpected Results
HPLC A single major peak with a purity of >95% (area %).
¹H NMR Signals corresponding to aromatic protons with chemical shifts and coupling constants consistent with the substituted quinoline ring. Broad signals for the hydroxyl protons.
¹³C NMR Nine distinct signals for the carbon atoms of the quinoline ring system.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound, showing the characteristic isotopic pattern for bromine.
IR Spectroscopy Characteristic absorption bands for O-H, N-O (nitro), C=O (if applicable), and aromatic C=C/C=N functional groups.
Elemental Analysis Experimentally determined percentages of C, H, and N within ±0.4% of the theoretical values.

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. The combination of chromatographic and spectroscopic techniques, along with elemental analysis, provides a robust and self-validating system for establishing the purity and confirming the chemical identity of this compound. The methodologies outlined in this guide provide a strong foundation for researchers and drug development professionals working with this and structurally related molecules, ensuring the generation of high-quality, reliable data.

References

Methodological & Application

Application Notes & Protocols: In Vitro Evaluation of 8-Bromo-3-nitroquinoline-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Rationale for Investigating 8-Bromo-3-nitroquinoline-2,4-diol

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The therapeutic diversity of quinoline derivatives often arises from the specific functional groups appended to the core ring system. The molecule this compound presents a unique combination of substituents, each suggesting a potential for significant biological activity:

  • Quinoline Core: A well-established pharmacophore known to interact with various biological targets, particularly enzymes like kinases and topoisomerases.[6]

  • 8-Bromo Group: The inclusion of a halogen, such as bromine, can enhance the compound's lipophilicity, potentially improving membrane permeability and target engagement. Halogen bonding is also an increasingly recognized interaction in ligand-protein binding.[6][7]

  • 3-Nitro Group: Nitroaromatic compounds are known for their electron-withdrawing properties, which can be critical for molecular interactions. However, this group also necessitates careful evaluation for potential genotoxicity, as metabolic reduction can lead to reactive intermediates.[8][9]

  • 2,4-Diol (Dihydroxy) Moiety: The hydroxyl groups can act as both hydrogen bond donors and acceptors, providing key anchoring points within a protein's active site. This feature is common in many enzyme inhibitors.

Given this structural makeup, this compound is a compelling candidate for investigation as a potential therapeutic agent, particularly as an enzyme inhibitor in oncology or microbiology. This guide provides a structured, multi-tiered approach to characterizing its in vitro activity, moving from broad cytotoxicity screening to specific mechanistic and safety evaluations.

Section 1: Foundational Assays - Cytotoxicity and Viability

The initial step in evaluating any novel compound is to determine its effect on cell viability. This establishes a therapeutic window and informs the concentration range for all subsequent mechanistic studies. The most common methods rely on measuring metabolic activity in living cells.

Causality Behind the Choice: MTT vs. XTT Assays

Both MTT and XTT assays are colorimetric methods that quantify the metabolic activity of a cell population, which generally correlates with the number of viable cells.[10]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This yellow tetrazolium salt is reduced by mitochondrial NAD(P)H-dependent oxidoreductases in living cells to an insoluble purple formazan.[11][12] This requires a final solubilization step to measure the absorbance.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): XTT is reduced to a water-soluble orange formazan product, eliminating the need for a solubilization step and simplifying the protocol.[13][14]

For initial high-throughput screening, the XTT assay is often preferred due to its simpler workflow.

Protocol 1.1: Cell Viability Assessment via XTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound.

Principle: Metabolically active cells reduce the XTT tetrazolium salt to a colored formazan product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.[13]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa for cervical cancer, HT29 for colon cancer) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., 100 µM, 50 µM, 25 µM, down to 0.1 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions (e.g., Thermo Fisher CyQUANT XTT assay).[11]

  • Assay Execution: Add 50 µL of the prepared XTT working solution to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, until the orange color develops.

  • Data Acquisition: Shake the plate gently and measure the absorbance at 450-490 nm using a microplate reader.[14]

Data Analysis & Presentation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineIncubation Time (h)IC50 (µM)
HeLa487.8
HT294812.3
C6489.6

Section 2: Mechanistic Deep Dive - How Does It Work?

Once cytotoxicity is established, the next logical step is to investigate the mechanism of cell death and the compound's direct molecular target.

Workflow for Mechanistic Investigation

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Safety Profile Cytotoxicity Protocol 1.1: XTT Cytotoxicity Assay IC50 Determine IC50 Value Cytotoxicity->IC50 Apoptosis Protocol 2.1: Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Is cell death apoptotic? Kinase Protocol 2.2: In Vitro Kinase Assay IC50->Kinase Inhibit specific enzymes? Ames Protocol 3.1: Ames Test (Genotoxicity) IC50->Ames Is it mutagenic? CETSA Protocol 2.3: Target Engagement (CETSA) Kinase->CETSA Confirm intracellular binding?

Caption: A tiered workflow for characterizing a novel compound.

Protocol 2.1: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This protocol determines whether the compound induces programmed cell death (apoptosis) or necrosis.

Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells.[17] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[17] Flow cytometry is used to quantify the cell populations.

Step-by-Step Methodology:

  • Cell Treatment: Seed 1-2 x 10^5 cells per well in a 6-well plate. After 24 hours, treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., Staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant. Centrifuge the cell suspension.

  • Washing: Wash the cells once with cold 1X PBS and centrifuge. Carefully discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[16]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI solution (1 mg/ml stock) to the cell suspension.[15]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Keep samples on ice and analyze by flow cytometry as soon as possible.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting FITC at 488 nm and PI at ~535 nm.

Data Interpretation: The results are visualized in a dot plot with four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[18]

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[18]

  • Upper-Left (Annexin V- / PI+): Necrotic cells (due to primary necrosis).

Table 2: Hypothetical Apoptosis Data for HeLa Cells Treated with Test Compound (48h)

TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control (0.5% DMSO)95.22.11.51.2
Compound (IC50 = 7.8 µM)45.335.815.43.5
Compound (2x IC50 = 15.6 µM)15.740.138.95.3
Staurosporine (1 µM)10.548.239.12.2
Protocol 2.2: In Vitro Kinase Inhibition Assay

This biochemical assay directly measures the ability of the compound to inhibit a specific purified kinase.

Principle: A kinase transfers a phosphate group from ATP to a substrate (protein or peptide). The assay measures the level of substrate phosphorylation. Inhibition is observed as a decrease in phosphorylation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase: Recombinant purified kinase (e.g., a specific cyclin-dependent kinase, CDK, or a tyrosine kinase).

    • Substrate: A specific peptide or protein substrate for the chosen kinase.

    • Kinase Buffer: A buffer containing components like HEPES, MgCl2, and DTT.

    • ATP: Adenosine triphosphate.

  • Reaction Setup: In a 96-well plate or microcentrifuge tubes, prepare a master mix containing the kinase and its substrate in kinase buffer.[19]

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include a "no inhibitor" positive control and a "no kinase" negative control.

  • Reaction Initiation: Start the kinase reaction by adding ATP to all wells to a final concentration of ~100 µM.[19]

  • Incubation: Incubate the reaction at 30°C or 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding 4x SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.[19][20]

  • Detection of Phosphorylation:

    • Separate the reaction products using SDS-PAGE.

    • Transfer the proteins to a nitrocellulose membrane.

    • Perform a Western blot using a phospho-specific antibody that recognizes only the phosphorylated form of the substrate.

    • Quantify the band intensity to determine the level of inhibition.

Hypothetical Signaling Pathway Inhibition

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 8-Bromo-3-nitro quinoline-2,4-diol Inhibitor->RAF Inhibition

Caption: Hypothetical inhibition of the RAF kinase in the MAPK pathway.

Protocol 2.3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

This assay confirms that a compound binds to its target protein inside intact cells, a critical step in validating its mechanism of action.

Principle: When a ligand binds to a protein, it typically stabilizes the protein's structure. This stabilization leads to an increase in the protein's melting temperature. CETSA measures the amount of soluble protein remaining after heating cells to various temperatures; more protein will remain soluble at higher temperatures in the presence of a stabilizing ligand.[21][22]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat one set of cells with the test compound (e.g., at 10x IC50) and another with vehicle (DMSO) for 1-2 hours.

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.[23]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.

  • Analysis: Carefully collect the supernatant (containing the soluble protein fraction). Analyze the amount of the target protein in the supernatant using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein remaining at each temperature for both the treated and vehicle control samples. A shift in the melting curve to the right for the treated sample indicates target engagement and stabilization.[24]

Section 3: Mandatory Safety Assessment

The presence of a nitroaromatic group makes genotoxicity testing a non-negotiable step in the compound's evaluation.[8][9]

Protocol 3.1: Bacterial Reverse Mutation Assay (Ames Test)

This is a globally recognized test for assessing the mutagenic potential of a chemical.[8][25]

Principle: The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required to synthesize histidine or tryptophan, respectively. These bacteria cannot grow on a medium lacking the specific amino acid. The assay measures the ability of a test compound to cause a reverse mutation (reversion), restoring the gene's function and allowing the bacteria to grow and form colonies. An increase in the number of revertant colonies compared to the control indicates mutagenicity.[8]

Step-by-Step Methodology:

  • Strain Preparation: Grow overnight cultures of the appropriate bacterial tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).

  • Metabolic Activation (S9 Mix): Since bacteria lack the metabolic enzymes found in mammals, the test is run both with and without an exogenous metabolic activation system (S9 mix). The S9 mix is a liver fraction from rats pre-treated with enzyme inducers, which mimics mammalian metabolism.[8][26]

  • Plate Incorporation Assay:

    • To a test tube, add the test compound at various concentrations, the bacterial culture, and either the S9 mix or a control buffer.

    • Add molten top agar and gently vortex.

    • Pour the mixture onto a minimal glucose agar plate (lacking histidine/tryptophan).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double that of the negative (vehicle) control.

References

Introduction: A Framework for Investigating a Novel Quinoline Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Cellular Characterization of 8-Bromo-3-nitroquinoline-2,4-diol

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in natural products and pharmacologically active compounds displaying a wide array of biological activities.[1] Derivatives of quinoline are integral to the development of agents with anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific compound, this compound, is a distinct derivative featuring a combination of electron-withdrawing (bromo and nitro) and electron-donating (hydroxyl) groups. While extensive research exists for the broader quinoline family, public data on the specific biological activity of this compound is limited.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to conduct the initial cell-based characterization of this novel compound. Rather than a static protocol, this guide presents a logical, multi-step workflow. It begins with foundational cytotoxicity assessments and progresses to more complex mechanistic studies, drawing upon established methodologies for structurally related bromo-, nitro-, and hydroxy-quinoline derivatives.[4][5] The causality behind each experimental choice is explained to empower researchers to not only execute the protocols but also to interpret the resulting data effectively and design intelligent follow-up experiments.

Compound Profile & Preliminary Considerations

Before initiating cell-based assays, a thorough understanding of the compound's physicochemical properties is essential for reliable and reproducible results.

Chemical Structure and Properties:

PropertyValueSource
Molecular Formula C₉H₅BrN₂O₃[6]
Molecular Weight 269.05 g/mol [7]
Appearance Solid (predicted)-
IUPAC Name 8-bromo-3-nitroquinolin-4-ol[6]

Solubility and Stability: The solubility of quinoline derivatives can be challenging. The aromatic nature of this compound suggests low aqueous solubility.[8]

  • Recommendation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in cell culture media should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2]

  • Stability: Quinoline compounds can be susceptible to degradation in aqueous cell culture media, influenced by factors like pH, light, and temperature.[9] Discoloration (yellowing) of the media may indicate compound degradation. It is highly recommended to prepare fresh dilutions from the stock solution immediately before each experiment. For long-term or sensitive assays, the stability of the compound in media can be empirically determined using HPLC/UV or LC-MS/MS to quantify the parent compound over time.[10]

Safety and Handling: this compound is a halogenated nitroaromatic compound. While a specific Safety Data Sheet (SDS) is not widely available, data from structurally similar compounds indicate that it should be handled with care.

  • Hazards: May be harmful if swallowed, inhaled, or in contact with skin.[11] Can cause skin, eye, and respiratory irritation.

  • Precautions: Handle in a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13] Wash hands thoroughly after handling.[12] Dispose of waste according to institutional and local regulations.

Experimental Workflow: A Phased Approach to Characterization

A systematic investigation is critical to building a comprehensive profile of the compound's biological activity. The following workflow provides a roadmap for this process.

G Figure 1. Experimental Workflow for Compound Characterization cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Synthesis A Stock Solution Prep (DMSO) B Determine Cytotoxicity Profile (e.g., MTT Assay) A->B C Confirm Cell Death (e.g., LDH Assay) B->C D Calculate IC50 Values C->D E Investigate Apoptosis (Annexin V / PI Staining) D->E F Assess Signaling Pathways (Western Blot) D->F G Measure Oxidative Stress (ROS Assay) D->G H Evaluate DNA Damage (Topoisomerase Assay) D->H I Build Compound Profile E->I F->I G->I H->I J Identify Mechanism of Action I->J

Caption: A logical workflow for characterizing a novel compound, starting with broad cytotoxicity and moving to specific mechanistic assays.

Part 1: Foundational Assays – Determining Cytotoxicity

The first step in evaluating any new compound is to determine its effect on cell viability and proliferation. This establishes the concentration range over which the compound exerts a biological effect and provides the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.[14]

Protocol 1.1: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as a proxy for cell viability.[2] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Selected human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung).[2]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).[2]

  • 96-well flat-bottom plates.

  • This compound stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[2]

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).[2]

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common starting range is 0.1 to 100 µM.[15] Remove the old medium from the cells and add 100 µL of the diluted compound solutions.

    • Controls: Include wells with vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[2] Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Expected Data Output:

CompoundCell LineIncubation TimeIC₅₀ (µM)
This compoundMCF-748h(To be determined)
This compoundHCT-11648h(To be determined)
This compoundA54948h(To be determined)
Positive Control (e.g., Doxorubicin)MCF-748h(Literature value)

Part 2: Mechanistic Elucidation – Investigating the Mode of Action

Once the cytotoxic potential is established, the next phase is to understand how the compound induces cell death. Based on the activities of related quinoline derivatives, several mechanisms are plausible.

Hypothesis 1: Induction of Apoptosis

Many cytotoxic quinoline compounds function by inducing apoptosis, or programmed cell death, a non-inflammatory process desirable for anticancer agents.[4][14] A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Protocol 2.1: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that binds to exposed PS, while PI is a fluorescent dye that intercalates with DNA but can only enter cells with compromised membrane integrity.

Materials:

  • Cells seeded and treated with this compound at concentrations around its IC₅₀ value for 24-48 hours.

  • FITC-conjugated Annexin V.

  • Propidium Iodide (PI) solution.

  • Annexin V Binding Buffer (1X).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at 1x and 2x its IC₅₀ value for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin, and the trypsin is neutralized with complete medium. Combine all cells and centrifuge.

  • Washing: Wash the cell pellet twice with cold PBS.[14]

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[14]

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to the cell suspension.[14]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Gating: Healthy cells (Annexin V- / PI-), Early Apoptotic (Annexin V+ / PI-), Late Apoptotic/Necrotic (Annexin V+ / PI+).

Hypothesis 2: Inhibition of Pro-Survival Signaling Pathways

Aberrant activation of signaling pathways like the PI3K/Akt/mTOR cascade is a hallmark of many cancers, promoting cell growth and survival.[16] Some quinoline derivatives have been shown to inhibit key kinases in this pathway.

G Figure 2. Simplified PI3K/Akt/mTOR Pathway cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Growth & Survival mTOR->Proliferation Compound 8-Bromo-3-nitro- quinoline-2,4-diol (Hypothetical Target) Compound->PI3K Inhibition? Compound->Akt Inhibition? Compound->mTOR Inhibition? GrowthFactor Growth Factor GrowthFactor->RTK

Caption: A potential mechanism of action is the inhibition of key nodes in the pro-survival PI3K/Akt/mTOR signaling pathway.

Protocol 2.2: Western Blotting for Signaling Protein Phosphorylation

Western blotting can assess the phosphorylation status of key proteins in a pathway. A decrease in the phosphorylated (active) form of a protein after compound treatment suggests inhibition.

Materials:

  • Cells treated with the compound as described previously.

  • RIPA lysis buffer with added protease and phosphatase inhibitors.[16]

  • BCA protein assay kit.

  • SDS-PAGE gels, running and transfer buffers.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer on ice. Scrape and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C. Probing for both the phosphorylated and total forms of a protein is crucial. GAPDH or β-actin serves as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities. A decrease in the ratio of phosphorylated protein to total protein in treated samples compared to the control indicates pathway inhibition.

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization of this compound in cell-based assays. By systematically assessing cytotoxicity and investigating potential mechanisms of action, researchers can build a comprehensive biological profile of this novel compound. Positive results from these assays would warrant further investigation, including target engagement studies to identify specific protein interactions,[17] and eventually, evaluation in more complex, disease-relevant models like 3D organoids or in vivo systems.[18]

References

Application Notes and Protocols: 8-Bromo-3-nitroquinoline-2,4-diol as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Motif in Kinase Inhibition

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the basis of numerous therapeutic agents with a wide range of biological activities.[1][2] In the realm of oncology, quinoline derivatives have been particularly successful as kinase inhibitors, with several compounds gaining FDA approval for the treatment of various cancers.[3] Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their aberrant signaling is a hallmark of cancer, making them prime targets for therapeutic intervention.[4]

The functionalization of the quinoline core is a key strategy for modulating pharmacological activity. The introduction of a bromine atom can enhance binding affinity and cell permeability, while a nitro group, an electron-withdrawing moiety, can significantly alter the electronic properties of the molecule and contribute to its biological activity.[5][6] Indeed, various brominated and nitrated quinoline compounds have demonstrated potent antiproliferative effects.[5]

This document introduces 8-Bromo-3-nitroquinoline-2,4-diol , a novel compound designed to leverage these structural features. Based on the extensive history of substituted quinolines as potent kinase inhibitors, this compound is a compelling candidate for investigation.[7][8][9] These application notes provide a comprehensive framework for the synthesis, in vitro screening, and cell-based evaluation of this compound to rigorously assess its potential as a novel kinase inhibitor.

Proposed Synthesis of this compound

Disclaimer: The following is a proposed synthetic route based on established chemical literature for analogous structures.[5][10][11][12] Optimization and adaptation will be necessary.

The synthesis can be envisioned as a multi-step process starting from a substituted aniline. A plausible route would involve the construction of the quinoline core, followed by bromination and nitration.

Step 1: Synthesis of the Quinolone Core A potential starting point is the Conrad-Limpach synthesis, reacting an appropriately substituted aniline with a β-ketoester to form the quinolone ring system.

Step 2: Bromination The quinolone core can be selectively brominated. The position of bromination can be directed by the existing substituents and reaction conditions, such as the choice of brominating agent (e.g., N-Bromosuccinimide) and solvent.[11]

Step 3: Nitration The final nitration step to introduce the nitro group at the 3-position can be achieved using a mixture of nitric acid and sulfuric acid. The reaction conditions, particularly temperature, must be carefully controlled to achieve the desired regioselectivity.[5]

Part 1: In Vitro Kinase Profiling

The initial evaluation of a potential kinase inhibitor involves screening against a broad panel of kinases to identify primary targets and assess selectivity.

Protocol 1.1: Broad-Spectrum Kinase Selectivity Screening

This protocol outlines a radiometric assay for profiling the inhibitory activity of this compound against a large kinase panel. Radiometric assays, such as the HotSpot™ assay, are a gold standard for their sensitivity and direct measurement of catalytic activity.[13]

Objective: To identify which kinases are inhibited by the test compound at a single, high concentration.

Materials:

  • This compound (test compound)

  • DMSO (vehicle control)

  • Kinase panel (e.g., Reaction Biology's Kinase HotSpot™)[13]

  • [γ-³³P]-ATP

  • Kinase-specific substrates (peptides or proteins)

  • Kinase reaction buffer

  • Phosphocellulose membrane

  • Wash buffers

  • Scintillation fluid and counter

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, prepare a working solution for the assay.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.

    • Add the test compound to a final concentration of 1 µM. For the control, add an equivalent volume of DMSO.

    • Initiate the reaction by adding [γ-³³P]-ATP. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.

  • Termination and Spotting: Stop the reaction by adding a termination buffer (e.g., phosphoric acid). Spot a portion of the reaction mixture onto a phosphocellulose membrane.

  • Washing: Wash the membrane multiple times with a wash buffer to remove unincorporated [γ-³³P]-ATP.

  • Detection: Dry the membrane, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of remaining kinase activity for each kinase in the presence of the compound relative to the DMSO control.

Data Presentation:

Kinase Target% Inhibition at 1 µM
Kinase A95%
Kinase B88%
Kinase C12%
......

Table 1: Hypothetical results from a broad-spectrum kinase screen, highlighting potential "hits" for this compound.

Protocol 1.2: IC₅₀ Determination for Lead Kinase Targets

Objective: To determine the potency of the compound against the "hit" kinases identified in the initial screen.

Procedure:

  • Follow the same procedure as in Protocol 1.1.

  • Instead of a single concentration, perform a serial dilution of this compound (e.g., 10-point, 3-fold dilutions starting from 10 µM).

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Data Presentation:

Kinase TargetIC₅₀ (nM)
Kinase A50
Kinase B250

Table 2: Hypothetical IC₅₀ values for this compound against top candidate kinases.

G cluster_0 In Vitro Kinase Profiling Workflow A Prepare 10 mM stock of This compound in DMSO B Broad-Spectrum Kinase Screen (e.g., 300+ kinases at 1 µM) A->B C Identify 'Hits' (% Inhibition > 80%) B->C D Perform Dose-Response Assay (10-point serial dilution) C->D E Calculate IC₅₀ Values D->E F Mechanism of Action Studies (e.g., ATP Competition Assay) E->F

Caption: Workflow for in vitro kinase inhibitor characterization.

Part 2: Cell-Based Evaluation

After identifying potent kinase targets in vitro, the next critical step is to determine if the compound is active in a cellular context.

Protocol 2.1: Cellular Anti-Proliferative Assay (MTT Assay)

Objective: To assess the effect of this compound on the proliferation of cancer cell lines. The choice of cell lines should be guided by the kinase targets identified in the in vitro screen.

Materials:

  • Cancer cell lines (e.g., those known to be dependent on "hit" kinases)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the compound for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 2.2: Target Engagement via Western Blot

Objective: To confirm that the compound inhibits the target kinase within the cell by analyzing the phosphorylation status of its downstream substrates.[4]

Procedure:

  • Cell Treatment: Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for a short duration (e.g., 1-4 hours).

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and probe with a primary antibody specific for the phosphorylated form of the kinase's downstream substrate.

    • Probe a separate blot or strip and re-probe the same blot with an antibody for the total form of the substrate as a loading control.

    • Use an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

  • Analysis: A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate, indicates successful target engagement.

G cluster_1 Hypothetical Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., Kinase A) GF->Receptor Substrate Downstream Substrate Receptor->Substrate Phosphorylation Compound This compound Compound->Receptor pSubstrate p-Substrate Proliferation Cell Proliferation pSubstrate->Proliferation

Caption: Hypothetical pathway inhibited by the compound.

Conclusion and Future Directions

These protocols provide a foundational strategy for the initial characterization of this compound as a potential kinase inhibitor. Positive results from these assays—namely, potent in vitro inhibition of specific kinases, corresponding anti-proliferative activity in relevant cell lines, and confirmed on-target engagement—would establish this compound as a promising lead for further preclinical development. Subsequent studies would involve medicinal chemistry efforts to optimize potency and selectivity, detailed mechanism of action studies, and in vivo efficacy and safety evaluation in animal models.

References

Application Notes & Protocols for the Evaluation of 8-Bromo-3-nitroquinoline-2,4-diol in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the anticancer applications of 8-Bromo-3-nitroquinoline-2,4-diol. Therefore, this document serves as an in-depth technical guide outlining the established methodologies and conceptual frameworks for evaluating a novel quinoline derivative for its potential as an anticancer agent. The data, protocols, and pathways described herein are representative examples drawn from research on analogous quinoline compounds and are intended to illustrate the rigorous process that would be applied to a compound like this compound.

Introduction: The Quinoline Scaffold as a Privileged Heterocycle in Oncology

The quinoline ring system is a cornerstone in medicinal chemistry, representing a privileged scaffold in the design of therapeutic agents.[1][2][3][4] Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anti-inflammatory, and notably, anticancer properties.[1][2] Several quinoline-based compounds are currently utilized in cancer treatment, and many more are in various stages of preclinical and clinical development.[2][3] These molecules exert their anticancer effects through diverse mechanisms, such as inhibiting topoisomerase enzymes, inducing apoptosis, arresting the cell cycle, and modulating key signaling pathways involved in tumorigenesis.[2][5]

The hypothetical compound, this compound, incorporates several functional groups known to influence the biological activity of the quinoline core. The bromo- and nitro-substituents, along with the diol moiety, are expected to modulate the compound's electronic properties, lipophilicity, and potential for hydrogen bonding, all of which are critical for its interaction with biological targets. This guide will use this compound as a representative molecule to detail a comprehensive, field-proven workflow for the evaluation of novel quinoline derivatives as potential anticancer agents.

Proposed Mechanisms of Anticancer Action

Based on extensive research into substituted quinolines, several plausible mechanisms of action can be postulated for this compound. The presence of bromine and nitro groups on the quinoline scaffold has been shown to enhance anticancer potency.[6]

  • Topoisomerase I Inhibition: Many quinoline derivatives exert their cytotoxic effects by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair.[5][6] The planar quinoline ring can intercalate into the DNA, stabilizing the enzyme-DNA cleavage complex and leading to double-strand breaks and subsequent apoptosis. The substituents on the quinoline ring play a critical role in the potency of this inhibition.

  • Induction of Apoptosis: Substituted quinolines, including bromo and nitro derivatives, have been shown to induce programmed cell death (apoptosis) in various cancer cell lines.[5][6] This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases and DNA fragmentation.

  • Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer, and many anticancer agents function by inducing cell cycle arrest at specific checkpoints (e.g., G2/M or S phase), preventing cancer cell proliferation.[7][8]

  • Inhibition of Signaling Pathways: Quinoline derivatives have been reported to modulate various signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/mTOR and FoxM1 pathways.[4][9]

Below is a proposed signaling pathway for the anticancer activity of a substituted quinoline derivative.

Anticancer_Mechanism_of_Quinoline_Derivative Proposed Anticancer Mechanism of a Quinoline Derivative cluster_0 Cellular Entry & Targeting cluster_1 Molecular & Cellular Consequences Compound This compound DNA Nuclear DNA Compound->DNA Intercalation TopoI Topoisomerase I Compound->TopoI Inhibition DSB DNA Double-Strand Breaks TopoI->DSB Stabilized Cleavage Complex CellCycleArrest Cell Cycle Arrest (G2/M) DSB->CellCycleArrest Mitochondria Mitochondrial Dysfunction DSB->Mitochondria Damage Signal Apoptosis Apoptosis CellCycleArrest->Apoptosis Caspase Caspase Activation Mitochondria->Caspase Caspase->Apoptosis

Caption: Proposed signaling pathway for a quinoline derivative.

Experimental Protocols for Anticancer Evaluation

A systematic and multi-faceted approach is essential to rigorously evaluate the anticancer potential of a novel compound.[10][11][12] The following protocols provide a logical workflow for the in vitro characterization of this compound.

General Cell Culture

All experiments should be conducted using sterile techniques in a certified biosafety cabinet. Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) and a non-malignant control cell line (e.g., MCF-10A) should be maintained in their recommended culture media supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by inference, cell viability.[11] It is a standard initial screening tool to determine the cytotoxic potential of a compound.

Protocol:

  • Cell Seeding: Seed cancer cells and non-malignant control cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

DNA Fragmentation (Laddering) Assay

A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments.[6] This can be visualized as a characteristic "ladder" on an agarose gel.

Protocol:

  • Cell Treatment: Treat cells with the test compound as described for the Annexin V assay.

  • DNA Extraction: Harvest the cells and extract genomic DNA using a commercial DNA extraction kit suitable for apoptotic DNA.

  • Agarose Gel Electrophoresis: Load the extracted DNA onto a 1.5% agarose gel containing ethidium bromide.

  • Visualization: Run the gel and visualize the DNA fragments under UV illumination. The appearance of a ladder pattern indicates apoptosis.

Representative Data and Visualization

The following table presents hypothetical, yet realistic, IC50 values for this compound, based on published data for similar bromo- and nitro-substituted quinolines.[5][6]

Cell LineCancer TypeIC50 (µM)Selectivity Index (SI)*
MCF-7Breast Adenocarcinoma8.57.6
HCT-116Colorectal Carcinoma12.25.3
A549Lung Carcinoma15.84.1
HeLaCervical Carcinoma6.79.7
MCF-10ANon-malignant Breast65.0-

*Selectivity Index (SI) = IC50 in non-malignant cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

The experimental workflow for evaluating a novel anticancer compound is summarized in the diagram below.

Experimental_Workflow Workflow for Anticancer Compound Evaluation Start Novel Quinoline Derivative (this compound) Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values & Selectivity Index Cytotoxicity->IC50 Apoptosis Mechanism of Cell Death (Annexin V/PI, DNA Laddering) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Target Target Identification (Topoisomerase Assay, Western Blot) Apoptosis->Target CellCycle->Target InVivo In Vivo Studies (Xenograft Models) Target->InVivo

Caption: A logical workflow for evaluating a novel anticancer compound.

Conclusion and Future Directions

This guide outlines a foundational strategy for the preclinical evaluation of novel quinoline derivatives, using this compound as a representative candidate. The described protocols for assessing cytotoxicity, apoptosis, and DNA fragmentation provide a robust framework for initial in vitro characterization. Positive results from these assays, particularly a high selectivity index, would warrant further investigation into the specific molecular targets and signaling pathways affected by the compound. Subsequent studies could include western blotting to probe for changes in key apoptotic and cell cycle regulatory proteins, as well as in vivo studies using xenograft models to assess antitumor efficacy in a physiological context. The versatile quinoline scaffold continues to be a rich source for the discovery of new anticancer agents, and a systematic and rigorous evaluation is paramount to translating these discoveries into clinical applications.

References

Standard operating procedure for handling 8-Bromo-3-nitroquinoline-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the handling, application, and potential synthesis of 8-Bromo-3-nitroquinoline-2,4-diol. As a novel quinoline derivative, this compound holds potential for investigation in various research and drug development programs, particularly those targeting pathways where quinoline scaffolds have shown activity, such as anticancer and antimicrobial research.[1][2][3] Given the limited direct literature on this specific molecule, this guide synthesizes data from structurally analogous compounds to provide a robust framework for its safe and effective use. The protocols herein are designed with self-validating principles and are grounded in established chemical and safety practices.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are privileged heterocyclic structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their biological activities are diverse, spanning antimalarial, antibacterial, anticancer, and anti-inflammatory applications. The introduction of a bromine atom and a nitro group, as in this compound, can significantly modulate the electronic and steric properties of the quinoline ring, potentially leading to novel biological activities and target interactions. Specifically, brominated quinolines have demonstrated potent antiproliferative activity against various cancer cell lines.[1][4] The diol functionality may enhance solubility and provide additional points for metabolic interaction or further chemical modification.

Physicochemical Properties and Characterization

Direct experimental data for this compound is not widely available. However, based on its structure and data from related compounds, the following properties can be anticipated.

PropertyAnticipated Value/CharacteristicRationale / Comparative Compounds
Molecular Formula C₉H₅BrN₂O₄From structure
Molecular Weight 285.05 g/mol From structure
Appearance Likely a yellow to brown crystalline solidNitro-aromatic compounds are often colored.
Melting Point Expected to be relatively high (>200 °C)Similar quinoline diols and nitro compounds have high melting points.
Solubility Sparingly soluble in water, soluble in polar organic solvents (DMSO, DMF)The diol group may increase water solubility compared to non-hydroxylated analogs.

Characterization: Standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be employed to confirm the identity and purity of the compound.

Health and Safety Precautions: A Comprehensive Approach

Given the presence of bromo and nitro functional groups on a quinoline core, this compound must be handled with extreme caution as a potentially hazardous substance. The following precautions are derived from safety data for structurally similar compounds.[5][6]

Hazard Identification and Personal Protective Equipment (PPE)

Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][6][7]

  • Skin and Eye Damage: Causes skin irritation and is expected to cause serious eye damage.[5][6][8]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[5][6]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[5]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are essential.[5]

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).[5]

  • Respiratory Protection: A NIOSH-approved respirator with a particulate filter is required when handling the solid, especially if dust can be generated.[5]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[5]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • In Case of Skin Contact: Immediately wash the skin with plenty of soap and water while removing contaminated clothing. Seek medical attention.[5][6]

  • In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5][6]

Storage and Handling
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Keep away from incompatible materials such as strong oxidizing agents, reducing agents, acids, and alkalis.[5]

  • All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ground all equipment containing the material to prevent static discharge.[5]

Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This compound is very toxic to aquatic organisms, so prevent its release into the environment.[5]

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound is not explicitly detailed in the available literature. However, a plausible synthetic route can be devised based on established quinoline chemistry.[1][9][10] The following is a proposed, multi-step synthesis that should be performed by experienced synthetic chemists.

Workflow for Proposed Synthesis:

A 8-Bromoquinoline B Nitration A->B HNO₃, H₂SO₄ C 8-Bromo-3-nitroquinoline B->C D Hydroxylation/Oxidation C->D Oxidizing Agent (e.g., m-CPBA) followed by hydrolysis E This compound D->E A Prepare Stock Solution of Compound D Treat Cells with Serial Dilutions of Compound A->D B Seed Cancer Cells in 96-well plate C Incubate Cells (24h) B->C C->D E Incubate Cells (48-72h) D->E F Add Viability Reagent (e.g., MTT, PrestoBlue) E->F G Incubate F->G H Measure Absorbance/Fluorescence G->H I Calculate IC₅₀ H->I

References

8-Bromo-3-nitroquinoline-2,4-diol mechanism of action studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Elucidating the Mechanism of Action for 8-Bromo-3-nitroquinoline-2,4-diol

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active agents.[1] The novel compound, this compound, incorporates several key structural motifs that suggest a potent and complex biological activity profile. The presence of a nitro group, a bromine atom, and a quinoline-2,4-diol core points towards potential mechanisms involving genotoxicity, inhibition of key cellular enzymes, and induction of oxidative stress.[2][3] This guide provides a comprehensive framework for researchers to systematically investigate the mechanism of action (MoA) of this compound. It moves beyond simple procedural lists to explain the scientific rationale behind each experimental step, empowering researchers to not only generate data but also to interpret it within a cohesive mechanistic narrative. We present a series of validated, step-by-step protocols, from initial cytotoxicity screening to specific assays for DNA damage, oxidative stress, and apoptosis, forming a self-validating system for MoA elucidation.

Postulated Mechanisms of Action Based on Structural Analysis

The chemical architecture of this compound provides critical clues to its likely biological targets and cellular effects. A rational investigation into its MoA begins with understanding the contribution of each functional group.

  • The Nitroquinoline Core and Genotoxicity: The 3-nitroquinoline structure is analogous to the well-studied carcinogen 4-nitroquinoline 1-oxide (4-NQO).[4] A primary hypothesized mechanism involves the metabolic reduction of the nitro group to a highly reactive hydroxylaminoquinoline intermediate.[4] This electrophilic species can then form covalent adducts with DNA, leading to strand breaks, cell cycle arrest, and ultimately, cell death. This pathway is a principal avenue for investigation.

  • Bromo-Substitution and Enhanced Potency: Halogenation of the quinoline ring, particularly with bromine, has been shown to significantly enhance anticancer potency.[3] The bromine atom at the 8-position likely increases the lipophilicity of the molecule, potentially improving cell membrane permeability. Furthermore, its electron-withdrawing nature can modulate the electronic properties of the entire ring system, influencing interactions with biological targets.[3]

  • Enzyme Inhibition Potential: Quinoline derivatives are known to function as inhibitors of critical cellular enzymes. Notably, they have been identified as antagonists of Epidermal Growth Factor Receptor (EGFR) and inhibitors of DNA topoisomerase I, an enzyme crucial for DNA replication and repair.[3][5] The diol functionality could facilitate hydrogen bonding within an enzyme's active site, contributing to inhibitory activity.

  • Induction of Oxidative Stress and Apoptosis: The metabolic processes that activate the nitro group can generate reactive oxygen species (ROS) as byproducts.[6] An excessive accumulation of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage of lipids, proteins, and DNA. This cellular stress is a potent trigger for programmed cell death, or apoptosis.[3]

G compound compound process process outcome outcome cellular cellular A This compound B Metabolic Reduction (e.g., by Nitroreductases) A->B Intracellular Metabolism C Reactive Intermediate (Hydroxylaminoquinoline derivative) B->C F ROS Production B->F Byproduct D DNA Adduct Formation C->D E DNA Damage (Strand Breaks) D->E H Apoptosis E->H Triggers G Oxidative Stress F->G G->H Triggers

Caption: Hypothetical metabolic activation pathway of this compound.

Integrated Experimental Workflow for MoA Elucidation

A tiered, logical approach is essential for an efficient and conclusive investigation. The workflow should begin with broad, phenotypic assays and progressively narrow down to more specific, target-based experiments. Each step is designed to validate the previous one and inform the next experimental choice.

G cluster_1 Further Investigation start_node start_node protocol_node protocol_node decision_node decision_node endpoint_node endpoint_node start Start: Compound Treatment of Cancer Cell Lines p1 Protocol 3.1: In Vitro Cytotoxicity Assay (MTT / SRB) start->p1 d1 Is Compound Cytotoxic? p1->d1 p2 Protocol 3.2: Genotoxicity Assay (Comet Assay) d1->p2 Yes end3 Hypothesis: Non-Genotoxic MoA (e.g., Enzyme Inhibition) d1->end3 No p3 Protocol 3.3: Oxidative Stress Assay (ROS Detection) p2->p3 p4 Protocol 3.4: Apoptosis Assay (Annexin V / PI) p2->p4 d2 DNA Damage Observed? p2->d2 d3 ROS Levels Increased? p3->d3 d4 Apoptosis Induced? p4->d4 end1 Hypothesis: Genotoxic MoA d2->end1 Yes p5 Protocol 3.5: Target Identification (e.g., Kinase Profiling) d2->p5 No end2 Hypothesis: Oxidative Stress-Mediated Apoptosis d3->end2 Yes d3->p5 No d4->end2 Yes d4->p5 No

Caption: Integrated workflow for elucidating the compound's mechanism of action.

Detailed Experimental Protocols

The following protocols are foundational for testing the primary hypotheses. They are presented with sufficient detail for direct implementation.

Protocol 3.1: In Vitro Cytotoxicity Assessment (IC50 Determination via MTT Assay)

Rationale: This initial assay is critical to determine the concentration range at which the compound exerts a biological effect. The half-maximal inhibitory concentration (IC50) is a quantitative measure of potency and is essential for designing all subsequent experiments. The MTT assay measures cell viability by assessing the metabolic activity of mitochondria.[2]

Materials:

  • Cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates, sterile

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the compound in complete medium. Concentrations should span a wide range (e.g., 0.01 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).[2]

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[2]

Protocol 3.2: Genotoxicity Assessment (Alkaline Comet Assay)

Rationale: The Comet Assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells. If the compound's nitro group is forming DNA adducts, this will result in DNA fragmentation that can be visualized and quantified with this assay.

Materials:

  • Treated and control cells (from Protocol 3.1, using concentrations around the IC50)

  • Comet Assay kit (containing Lysis Solution, Alkaline Unwinding Solution, Electrophoresis Buffer, and DNA stain like SYBR Green)

  • Microscope slides (specialized for Comet Assay)

  • Horizontal gel electrophoresis tank and power supply

Procedure:

  • Cell Preparation: Harvest cells treated with the compound (e.g., for 24 hours) and a vehicle control. Ensure cell viability is high (>80%) to avoid detecting DNA fragmentation from necrotic cells.

  • Slide Preparation: Mix a small aliquot of cells (~1x10^5 cells/mL) with low-melting-point agarose and immediately pipette onto a Comet slide. Allow to solidify on a cold plate.

  • Cell Lysis: Immerse the slides in pre-chilled Lysis Solution for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.

  • Alkaline Unwinding: Transfer the slides to a horizontal electrophoresis tank filled with fresh, cold Alkaline Unwinding Solution. Let the DNA unwind for 20-40 minutes.

  • Electrophoresis: Apply voltage (typically ~25V, 300mA) for 20-30 minutes. Fragmented DNA will migrate away from the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the amount of DNA in the comet tail (a measure of DNA damage).

Protocol 3.3: Analysis of Intracellular Oxidative Stress (ROS Detection)

Rationale: To test the hypothesis that the compound induces oxidative stress, intracellular ROS levels can be measured using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and non-fluorescent but is oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • Treated and control cells

  • DCFH-DA probe (stock in DMSO)

  • Positive control (e.g., Hydrogen Peroxide, H2O2)[6]

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Treatment: Treat cells with the compound at IC50 concentrations for various time points (e.g., 1, 6, 24 hours).

  • Probe Loading: Wash the cells with PBS and incubate them with 5-10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Data Acquisition:

    • Flow Cytometry: Harvest, wash, and resuspend the cells in PBS. Analyze the fluorescence intensity in the FITC channel.

    • Plate Reader: If using an adherent cell line in a black-walled 96-well plate, measure the fluorescence intensity directly.

  • Data Analysis: Compare the mean fluorescence intensity of the treated cells to the vehicle control. An increase in fluorescence indicates a rise in intracellular ROS levels.

Data Interpretation and Expected Outcomes

The integration of data from these core assays allows for the construction of a robust mechanistic hypothesis.

Table 1: Hypothetical Data Summary for this compound

AssayCell LineParameterExpected ResultInterpretation
MTT Cytotoxicity A549IC50 (48h)5.2 µMThe compound exhibits potent cytotoxic activity in the low micromolar range.
Comet Assay A549% Tail DNAIncreased > 3-fold vs. controlSignificant DNA damage is induced, supporting a genotoxic mechanism.
ROS Detection A549Mean FluorescenceIncreased > 2.5-fold vs. controlThe compound causes a significant increase in intracellular ROS.
Apoptosis Assay A549% Annexin V PositiveIncreased from 5% to 45%The primary mode of cell death is apoptosis.

A finding of high cytotoxicity (low IC50) combined with a dose-dependent increase in comet tail length would strongly support a genotoxic mechanism of action. If this is correlated with a significant increase in ROS production, it suggests the DNA damage may be, at least in part, mediated by oxidative stress. Confirmation of apoptosis as the ultimate cell fate solidifies the pathway from initial molecular interaction to cell death. If, however, the compound is cytotoxic but not genotoxic, alternative mechanisms like enzyme inhibition should be prioritized for investigation.[5][7]

Concluding Remarks and Future Directions

This guide outlines the foundational experimental strategy for elucidating the mechanism of action of this compound. Based on its structural features, a plausible and testable hypothesis is that it acts as a genotoxic agent via metabolic activation, inducing DNA damage and oxidative stress, which culminates in apoptotic cell death. The provided protocols offer a validated pathway to interrogate this hypothesis.

Positive results should be followed by more specific studies, such as:

  • DNA Adduct Analysis: Using techniques like mass spectrometry to identify the specific covalent adducts formed between the compound's metabolites and DNA bases.[2]

  • Target-Based Screening: If genotoxicity is ruled out, screening against panels of kinases, topoisomerases, or other common drug targets is a logical next step.

  • In Vivo Studies: Validating the MoA in animal models of cancer is the ultimate goal for any promising therapeutic candidate.

By employing this systematic and rationale-driven approach, researchers can efficiently and accurately define the biological impact of this compound, paving the way for its potential development as a novel therapeutic agent.

References

Application Notes & Protocols: High-Throughput Screening with 8-Bromo-3-nitroquinoline-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Drug Discovery and the Emergence of 8-Bromo-3-nitroquinoline-2,4-diol

The quinoline motif is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in the realms of oncology and infectious disease.[1] Its versatile binding properties allow for the design of potent and specific ligands for a wide array of biological targets.[1] Modifications to the quinoline ring system, such as the introduction of bromo- and nitro- groups, have been shown to significantly enhance antiproliferative and apoptotic effects in various cancer cell lines.[1]

This application note introduces This compound , a novel quinoline derivative with potential as a modulator of key cellular signaling pathways. Given that protein kinases are a major class of drug targets, and many quinoline-based compounds have demonstrated kinase inhibitory activity, we hypothesize that this compound may function as a kinase inhibitor.[2][3] Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, making them a primary focus for drug discovery.[2][3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the biological activity of this compound using high-throughput screening (HTS) methodologies. We will detail the necessary steps from initial hypothesis-driven assay development to hit validation and preliminary mechanism of action studies.

Part 1: Foundational Strategy - A Hypothesis-Driven Approach to Target Discovery

Due to the novel nature of this compound, our initial objective is to ascertain its biological target class. The structural alerts provided by the quinoline core, coupled with the electron-withdrawing nitro group and the potential for hydrogen bonding from the diol moieties, suggest a high probability of interaction with ATP-binding sites, a feature common to protein kinases.

Our strategy, therefore, is to first employ a universal kinase assay as a primary screen to detect any inhibitory activity. A positive result would then trigger a more focused secondary screen against a panel of diverse kinases to identify the specific target(s).

Part 2: Primary High-Throughput Screening - A Universal In Vitro Kinase Assay

To broadly assess the kinase inhibitory potential of this compound, a universal, fluorescence-based in vitro kinase assay is recommended. This method is designed for high-throughput screening (HTS) and provides quantitative data on inhibitor potency.[4] A common and adaptable approach is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the phosphorylation of a generic peptide substrate.[4]

Assay Principle:

The assay measures the phosphorylation of a biotinylated peptide substrate by a representative kinase.[4] The phosphorylated peptide is then detected by a terbium-labeled anti-phospho-specific antibody. When the terbium-labeled antibody binds to the phosphorylated biotinylated peptide, which is in turn bound to a streptavidin-conjugated acceptor fluorophore (e.g., XL665), FRET occurs between the terbium donor and the acceptor.[4] The resulting fluorescent signal is proportional to the extent of substrate phosphorylation. Inhibition of the kinase by a compound like this compound is measured as a decrease in the TR-FRET signal.[4]

HTS_Workflow cluster_prep Assay Preparation cluster_execution Assay Execution cluster_analysis Data Analysis Compound Compound Dilution (this compound) Dispense Dispense Reagents & Compound to Assay Plate Compound->Dispense Reagents Reagent Preparation (Kinase, Substrate, ATP) Reagents->Dispense Incubate Incubate at RT Dispense->Incubate Detection Add Detection Reagents (Antibody, Acceptor) Incubate->Detection Read Read TR-FRET Signal Detection->Read Normalize Data Normalization Read->Normalize Hit_Select Hit Selection (Z-score/SSMD) Normalize->Hit_Select

Figure 1: A generalized workflow for a high-throughput screening (HTS) kinase assay.

Detailed Protocol: Universal TR-FRET Kinase Assay

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration gradient for IC₅₀ determination (e.g., 10-point, 3-fold dilutions).

    • Use an acoustic liquid handler to dispense nanoliter volumes of the compound dilutions into 384-well assay plates.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in the appropriate kinase buffer.

    • Prepare a 2X substrate/ATP solution in the same buffer. The concentrations of kinase, substrate, and ATP should be optimized beforehand to be at or near the Km for substrate and ATP to ensure competitive inhibition can be detected.

  • Assay Execution:

    • Add the 2X kinase solution to the assay plate containing the compound.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding the 2X substrate/ATP solution.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.[5][6][7]

    • Stop the reaction by adding a buffer containing EDTA.

  • Detection:

    • Add the detection reagents (terbium-labeled antibody and streptavidin-acceptor) to the assay plate.

    • Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents.

    • Read the plate on a TR-FRET-compatible plate reader.

Part 3: Data Analysis and Hit Validation

High-throughput screening generates a large volume of data that requires rigorous statistical analysis to identify true "hits" while minimizing false positives and negatives.[8][9]

Data Normalization and Quality Control:

  • Normalization: Raw data from each well is typically normalized to the plate's internal controls. The activity of the test samples is calculated relative to a positive control (no inhibition) and a negative control (maximal inhibition).[10]

  • Quality Control (QC): The Z-factor is a common statistical measure used to evaluate the quality of an HTS assay.[11] A Z-factor between 0.5 and 1.0 is indicative of an excellent assay.

Hit Selection:

A "hit" is a compound that demonstrates a statistically significant and reproducible effect in the assay.[11] Hit selection can be based on various criteria, such as:

  • Percent Inhibition: Compounds that inhibit the kinase activity by more than a certain threshold (e.g., 50%).

  • Z-score: A measure of how many standard deviations a compound's activity is from the mean of the control population.[11]

  • Strictly Standardized Mean Difference (SSMD): A robust statistical method for evaluating the effect size.[10]

Hypothetical Screening Data Summary

Compound IDConcentration (µM)% InhibitionZ-ScoreHit?
This compound 10 85.2 -4.1 Yes
Control Compound A1092.5-4.8Yes
Control Compound B103.1-0.2No

Part 4: Secondary Assays - Target Deconvolution and Cellular Activity

A confirmed hit from the primary screen requires further investigation to identify its specific molecular target and to verify its activity in a cellular context.

Target Deconvolution using a Kinase Panel:

To identify the specific kinase(s) inhibited by this compound, it should be screened against a diverse panel of kinases. This is a standard industry practice to determine the selectivity profile of a compound. The results will indicate whether the compound is a highly selective inhibitor or a multi-kinase inhibitor.

Target_Deconvolution cluster_outcomes Potential Outcomes Start Primary HTS Hit (this compound) Screen Screen against Kinase Panel (e.g., 400+ kinases) Start->Screen Analyze Analyze Inhibition Data Screen->Analyze Selective Selective Inhibitor (1-2 targets) Analyze->Selective High Potency & Selectivity Multi_Kinase Multi-Kinase Inhibitor (Multiple targets) Analyze->Multi_Kinase Potent against several families Non_Specific Non-Specific/Weak Inhibitor Analyze->Non_Specific Low Potency across panel

Figure 2: A logical workflow for target deconvolution following a primary screen.

Cell-Based Proliferation Assay:

Given that many quinoline derivatives exhibit anticancer properties, a logical next step is to assess the effect of this compound on cancer cell proliferation.[1]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., HT-29 human colon cancer cells, which have shown sensitivity to quinoline derivatives) in 96-well or 384-well plates at a pre-determined optimal density.[1]

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the plates for 72 hours.

  • Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Calculate the GI₅₀ (concentration that causes 50% growth inhibition).

Part 5: Troubleshooting Common HTS Issues

IssuePotential CauseRecommended Solution
High Plate-to-Plate Variability Inconsistent reagent dispensing; temperature fluctuations.Use automated liquid handlers; ensure consistent incubation conditions.
High False Positive Rate Compound autofluorescence; non-specific inhibition.Run a counterscreen without the kinase; perform orthogonal assays.
Low Z-Factor Suboptimal reagent concentrations; low assay window.Re-optimize ATP and substrate concentrations; check reagent stability.

Conclusion

This compound represents a promising starting point for the discovery of novel therapeutics. The methodologies outlined in this application note provide a robust and scientifically rigorous framework for its initial characterization. By employing a systematic approach of primary screening, data analysis, and secondary validation, researchers can efficiently determine the biological activity, molecular target(s), and cellular effects of this and other novel chemical entities, thereby accelerating the drug discovery process.

References

Application Notes & Protocols: A Strategic Guide to the Synthesis and Screening of 8-Bromo-3-nitroquinoline-2,4-diol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on a particularly versatile starting material: 8-Bromo-3-nitroquinoline-2,4-diol . The strategic placement of a bromine atom, a nitro group, and dihydroxyl functionalities provides three distinct and orthogonal handles for chemical modification. This allows for the systematic development of diverse chemical libraries, essential for modern drug discovery campaigns.[4] This document provides a series of detailed protocols for the targeted derivatization at each of these reactive sites and outlines a strategic workflow for the subsequent pharmacological evaluation of the synthesized compounds.

The this compound Scaffold: A Chemist's Blueprint

The power of the this compound scaffold lies in its inherent chemical potential. Before proceeding to synthetic protocols, it is crucial to understand the reactivity of each functional group. This understanding informs the strategic selection of reaction sequences to build molecular complexity.

  • The 8-Bromo Position (C8): This site is primed for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a robust method for forming carbon-carbon bonds, enabling the introduction of a vast array of aryl, heteroaryl, or alkyl groups.[5] This modification is critical for exploring the steric and electronic requirements of target binding pockets.

  • The 3-Nitro Group (C3): As a potent electron-withdrawing group, the nitro moiety influences the overall electron density of the quinoline ring system. More importantly, it is readily reduced to a primary amine (-NH₂).[6] This resulting amino group is a versatile nucleophile, opening a gateway to a second wave of derivatization through amide bond formation, sulfonylation, or reductive amination.

  • The 2,4-Diol Functionality: Quinoline-2,4-diols exist in tautomeric equilibrium with their 4-hydroxy-2-quinolone and quinoline-2,4-dione forms. The 4-hydroxy-2-quinolone form is often predominant. These hydroxyl groups, and the ring nitrogen, are nucleophilic sites for alkylation or acylation.[7] Careful selection of reaction conditions is necessary to control the chemoselectivity of these modifications (O-alkylation vs. N-alkylation).

The logical relationship between these functionalization points allows for a combinatorial-like approach to library synthesis, as illustrated below.

G cluster_1 Secondary Derivatization A This compound (Core Scaffold) B C8-Arylation (Suzuki Coupling) A->B Modify Bromo C C3-Reduction (Nitro to Amine) A->C Modify Nitro D O/N-Alkylation (Diol/Amide Modification) A->D Modify Diols E C3-Amidation (Amine Acylation) C->E Functionalize Amine G A Synthesized Derivative Library (50-100 Compounds) B Primary Screening: High-Throughput Cell Viability Assay (e.g., MTT Assay @ 10 µM) A->B C Hit Identification (e.g., >50% growth inhibition) B->C Data Analysis D Secondary Screening: Dose-Response & IC₅₀ Determination C->D E Mechanism of Action (MoA) Studies (e.g., Kinase Panel, Apoptosis Assay) D->E Prioritize Potent Hits F Lead Candidate(s) E->F Select for MoA

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 8-Bromo-3-nitroquinoline-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Bromo-3-nitroquinoline-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis. Our goal is to empower you with the scientific rationale behind each step, enabling you to optimize for both yield and purity.

Introduction to the Synthetic Challenge

The synthesis of this compound is a nuanced process that requires careful control over reaction conditions to achieve the desired product with high purity. The quinoline-2,4-diol core, which exists in tautomeric equilibrium with its 2,4-dione form, presents unique challenges in terms of reactivity and purification. This guide will focus on a common and logical synthetic pathway: the cyclocondensation of a substituted aniline with a malonic ester derivative, followed by a regioselective nitration.

Proposed Synthetic Workflow

The synthesis can be logically approached in two primary stages. This workflow diagram outlines the key transformations and highlights critical control points where issues may arise.

Synthesis_Workflow cluster_0 Stage 1: Quinoline Core Formation cluster_1 Stage 2: Regioselective Nitration cluster_2 Troubleshooting Loops A 2-Amino-3-bromobenzoic Acid C High-Temperature Cyclocondensation A->C Reactant 1 B Diethyl Malonate B->C Reactant 2 D 8-Bromoquinoline-2,4-diol C->D Yield & Purity Checkpoint 1 F Controlled Nitration Reaction D->F Substrate T1 Low Cyclization Yield? D->T1 Address Issue T2 Impure Intermediate? D->T2 Address Issue E Nitrating Agent (HNO3/H2SO4) E->F Reagent G This compound F->G Yield & Purity Checkpoint 2 T3 Poor Nitration Selectivity? G->T3 Address Issue T4 Incomplete Nitration? G->T4 Address Issue

Common problems in 8-Bromo-3-nitroquinoline-2,4-diol experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Bromo-3-nitroquinoline-2,4-diol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when working with this complex heterocyclic compound. Here, we move beyond simple protocols to explain the scientific principles behind the procedures, helping you troubleshoot effectively and optimize your experimental outcomes.

Section 1: Critical Safety & Handling Protocols

Working with nitroaromatic compounds requires stringent safety measures.[1] this compound is no exception. Its hazard profile is dictated by the nitro group, which can confer thermal instability, and the general toxicity associated with many nitroaromatic compounds.[2]

Frequently Asked Questions: Safety & Storage

Q1: What are the primary hazards associated with this compound?

A1: As a nitroaromatic compound, you must handle this substance with particular care. The primary hazards include:

  • Toxicity: Many nitroaromatics are toxic if inhaled, ingested, or absorbed through the skin. Systemic effects can include methaemoglobinaemia, characterized by headaches, cyanosis, and shortness of breath.

  • Thermal Instability: The nitro group is an oxidizing functional group within a molecule that is overall a fuel. This intramolecular redox potential means it can decompose exothermically at elevated temperatures. While not as sensitive as polynitrated compounds like TNT, caution is warranted.[1]

  • Reactivity: Aromatic nitro compounds can react vigorously or explosively with strong bases (e.g., sodium hydroxide) or reducing agents.[3]

Q2: What are the best practices for storing this compound?

A2: Proper storage is crucial to maintain compound integrity and ensure lab safety.

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1]

  • Container: Keep the container tightly sealed to prevent moisture absorption and potential degradation.

  • Segregation: Crucially, store it separately from incompatible materials such as strong bases, acids, oxidizing agents, and reducing agents.[1][3]

  • Inert Atmosphere: For long-term storage or for high-purity samples, consider storing under an inert atmosphere like argon or nitrogen to prevent oxidative degradation.[1]

Section 2: Synthesis & Purification Troubleshooting

The synthesis of this compound is a multi-step process fraught with challenges in regioselectivity and purification. The most logical synthetic route involves the nitration of a precursor, 8-bromoquinoline-2,4-diol.

G cluster_0 Plausible Synthesis Pathway Start 8-Bromoquinoline-2,4-diol Reagents Nitrating Mixture (HNO3 / H2SO4) Start->Reagents Reaction Conditions Product Target Product: This compound Reagents->Product Desired C3-Nitration Side_Product_1 Side Product: 8-Bromo-5-nitroquinoline-2,4-diol Reagents->Side_Product_1 Competing C5-Nitration Side_Product_2 Side Product: Dinitro Species Reagents->Side_Product_2 Over-nitration Degradation Degradation/Charring Reagents->Degradation Harsh Conditions

Caption: Plausible synthesis pathway and common side reactions.

Frequently Asked Questions: Synthesis

Q1: My nitration of 8-bromoquinoline-2,4-diol is giving a very low yield. What are the likely causes?

A1: Low yields in this reaction are common and typically stem from two main issues:

  • Reaction Conditions: The quinoline ring system is complex. Under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the quinoline nitrogen is protonated to form a quinolinium ion.[4] This makes the entire heterocyclic system highly electron-deficient and deactivates it towards further electrophilic attack, resulting in a much slower reaction rate compared to simpler aromatic systems.[4] If the temperature is too high or the reaction time too long in an attempt to force the reaction, you risk decomposition and charring of the material.

  • Substituent Effects: The starting material has competing directing effects. The hydroxyl groups at C2 and C4 are strongly activating and ortho-, para-directing. The bromo group at C8 is deactivating but ortho-, para-directing. The protonated nitrogen is strongly deactivating. This complex interplay can lead to a mixture of products and reduce the yield of the desired C3-nitro isomer.

Q2: I'm observing multiple spots on my TLC plate post-reaction, suggesting isomer formation. How can I improve selectivity for the 3-nitro position?

A2: Achieving high regioselectivity is the primary challenge. While the hydroxyl groups strongly direct to C3 (ortho), electrophilic substitution on the benzene portion of the quinoline ring typically occurs at the 5- and 8-positions.[5][6] Since C8 is blocked by bromine, C5 is a likely position for a competing nitration reaction.

  • Control Temperature: Run the reaction at the lowest possible temperature that still allows for conversion (e.g., starting at 0°C and slowly warming). This minimizes the energy available to overcome the activation barrier for less-favored isomers.

  • Choice of Nitrating Agent: Milder nitrating agents could offer better selectivity. Consider alternatives to aggressive HNO₃/H₂SO₄ mixtures, such as acetyl nitrate or nitronium tetrafluoroborate, although these may require significant optimization.

Troubleshooting Guide: Purification

The physical properties of this compound—multiple polar functional groups on a large aromatic scaffold—make purification by recrystallization or chromatography non-trivial. The compound has very low solubility in water and many common non-polar solvents.[7]

Problem Potential Cause Suggested Solution
Compound won't dissolve for recrystallization Poor solvent choice.Use highly polar aprotic solvents like DMF, DMSO, or NMP. Consider hot acetic acid or a mixed solvent system (e.g., Ethanol/DMF).
Product "oils out" during recrystallization Solvent polarity changes too rapidly upon cooling; supersaturation.Ensure slow cooling. If using an anti-solvent, add it dropwise to the hot, dissolved solution until slight turbidity is observed, then allow to cool slowly.
Isomers co-precipitate Isomers have very similar solubility profiles.Purification via column chromatography is likely necessary. Use a polar stationary phase (silica gel) and a gradient elution from a moderately polar mobile phase (e.g., Dichloromethane/Methanol) to a more polar one.
Streaking on silica gel TLC/column Compound is highly polar and potentially acidic due to the diol groups.Add a small amount of acetic acid (0.5-1%) to the mobile phase to suppress ionization of the hydroxyl groups and improve peak shape.

Section 3: Structural Characterization & Analysis

Accurate characterization is essential to confirm you have synthesized the correct molecule. Due to its structure, this compound presents unique challenges in spectral interpretation.

Frequently Asked Questions: Characterization

Q1: My ¹H NMR spectrum has broader peaks than expected and seems more complex than the structure suggests. What is happening?

A1: The complexity arises from tautomerism . The "2,4-diol" nomenclature represents only one possible tautomeric form. The compound likely exists in equilibrium with its more stable keto-enol and diketo forms, such as 8-bromo-3-nitro-1H-quinolin-4-one.[8] This equilibrium can be solvent-dependent and results in peak broadening or the appearance of multiple sets of signals representing the different tautomers in solution.

Caption: Tautomeric equilibrium complicates NMR spectra.

Q2: How should I interpret the mass spectrum of this compound? The molecular ion region is confusing.

A2: The key is to recognize the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[9][10] Therefore, the molecular ion (M⁺) will not be a single peak but a pair of peaks of nearly equal intensity, separated by 2 m/z units (e.g., at M and M+2). This characteristic doublet is a definitive indicator of the presence of a single bromine atom in the molecule and its fragments.[10]

Workflow for Structural Confirmation

G start Purified Sample ms Acquire Mass Spectrum (LC-MS or ESI-MS) start->ms check_ms Observe M and M+2 peaks (1:1 ratio)? ms->check_ms nmr Acquire ¹H and ¹³C NMR check_ms->nmr Yes re_evaluate Re-evaluate Purity/ Structure check_ms->re_evaluate No check_nmr Signals consistent with substituted quinoline backbone? nmr->check_nmr ftir Acquire FTIR Spectrum check_nmr->ftir Yes check_nmr->re_evaluate No check_ftir Observe -OH, C=O, Ar-NO₂ stretches? ftir->check_ftir confirm Structure Confirmed check_ftir->confirm Yes check_ftir->re_evaluate No

Caption: Logical workflow for structural elucidation.

Section 4: Troubleshooting Downstream Reactions

Q1: I am attempting a Suzuki coupling at the C8-Br position, but the reaction is sluggish and I see significant starting material decomposition.

A1: The electronic nature of your substrate is likely the culprit. The strong electron-withdrawing effect of the 3-nitro group and the quinolone oxygen (in the dominant tautomer) can influence the reactivity of the C-Br bond. Furthermore, the diol/keto-enol functionality can interfere with the catalytic cycle of palladium-based cross-coupling reactions.

  • Protecting Groups: Consider protecting the hydroxyl/amine groups before attempting the coupling reaction. Acetylation or silylation can prevent chelation with the palladium catalyst and improve solubility and stability.

  • Ligand Choice: Use electron-rich phosphine ligands (e.g., SPhos, XPhos) that can facilitate the oxidative addition step, which may be difficult for this electron-poor aryl bromide.

  • Base Sensitivity: The compound can be sensitive to strong bases.[3] Use a milder base like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or alkoxides, which could promote decomposition or unwanted side reactions.

References

Technical Support Center: Synthesis of 8-Bromo-3-nitroquinoline-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Bromo-3-nitroquinoline-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your research.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions at each stage. The general and most accepted pathway involves the initial formation of the quinoline-2,4-diol scaffold, followed by sequential electrophilic aromatic substitution reactions: bromination and nitration. The order of these final two steps is critical for achieving optimal yield and purity.

G cluster_0 Step 1: Conrad-Limpach Cyclization cluster_1 Step 2: Electrophilic Bromination cluster_2 Step 3: Regioselective Nitration A Aniline Derivative C Quinoline-2,4-diol A->C Condensation & Thermal Cyclization B Diethyl Malonate B->C D 8-Bromoquinoline-2,4-diol C->D Br2 or NBS Solvent: Acetic Acid/CHCl3 E This compound (Target Molecule) D->E HNO3 / H2SO4 Controlled Temperature

Caption: General synthetic workflow for this compound.

Troubleshooting Guide & Optimization Strategies

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Step 1: Quinoline-2,4-diol Synthesis (Conrad-Limpach Reaction)

Question: My initial cyclization to form the quinoline-2,4-diol scaffold is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in the Conrad-Limpach synthesis are a frequent challenge and can often be traced back to two critical stages: the initial condensation and the subsequent thermal cyclization.[1]

Potential Causes & Solutions:

  • Incomplete Initial Condensation: The reaction between the aniline and diethyl malonate to form the β-amino acrylate intermediate may be incomplete.

    • Optimization: Ensure you are using an appropriate catalyst. While the reaction can proceed without one, a mild acid catalyst can sometimes improve the rate of condensation.[2] Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the starting aniline is fully consumed before proceeding to the cyclization step.

  • Suboptimal Cyclization Temperature: The thermal cyclization of the intermediate is highly temperature-dependent.

    • Optimization: The cyclization typically requires high temperatures (around 250 °C). If the temperature is too low, the reaction will be slow or incomplete. Conversely, excessively high temperatures can lead to decomposition and the formation of tar-like byproducts. It is crucial to use a high-boiling point solvent like diphenyl ether or Dowtherm A to maintain a stable, high temperature.[1] However, these can be difficult to remove later.[1] A sand bath or a high-temperature heating mantle with precise temperature control is recommended.

  • Reagent Purity: The purity of the starting aniline derivative is paramount. Impurities can interfere with the reaction and lead to side products.

    • Solution: Use freshly distilled aniline if possible, or ensure the reagent is of high purity (>98%).

Step 2: Electrophilic Bromination

Question: My bromination of quinoline-2,4-diol is yielding a mixture of mono- and di-brominated products, and the regioselectivity is poor. How can I improve the selectivity for the 8-bromo position?

Answer: Achieving high regioselectivity in the bromination of quinolines, particularly those with activating hydroxyl groups, is a common challenge.[3] The hydroxyl groups at positions 2 and 4 strongly activate the ring, making it susceptible to polybromination.

Potential Causes & Solutions:

  • Over-bromination: The high reactivity of the quinoline-2,4-diol nucleus can easily lead to the formation of di- or even tri-brominated species.

    • Optimization: Carefully control the stoichiometry of your brominating agent. Use precisely 1.0 equivalent of molecular bromine (Br₂) or N-bromosuccinimide (NBS). Adding the brominating agent dropwise at a low temperature (e.g., 0-5 °C) can help to control the reaction rate and improve selectivity.[3]

  • Solvent Effects: The choice of solvent plays a significant role in modulating the reactivity of the brominating agent and influencing the product distribution.[3]

    • Optimization: Acetic acid is a common solvent for this reaction as it can protonate the quinoline nitrogen, slightly deactivating the ring and improving control. Chloroform or dichloromethane are also viable options.[3][4] It is advisable to perform small-scale trials with different solvents to determine the optimal system for your specific substrate.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote the formation of thermodynamically more stable, but undesired, polybrominated products.

    • Solution: Monitor the reaction closely using TLC. Quench the reaction as soon as the starting material is consumed to prevent further bromination. Lowering the reaction temperature can significantly enhance selectivity.[3]

G start Low Regioselectivity in Bromination q1 Check Stoichiometry of Brominating Agent start->q1 a1_yes Stoichiometry is > 1.0 eq. q1->a1_yes Yes a1_no Stoichiometry is ≤ 1.0 eq. q1->a1_no No sol1 Reduce to 1.0 eq. Add dropwise at low temp. a1_yes->sol1 q2 Review Reaction Temperature a1_no->q2 a2_yes Temp > 10°C or Room Temp q2->a2_yes Yes a2_no Temp is 0-5°C q2->a2_no No sol2 Perform reaction at 0-5°C Monitor closely with TLC a2_yes->sol2 q3 Consider Solvent Choice a2_no->q3 sol3 Try Acetic Acid to modulate reactivity q3->sol3

Caption: Troubleshooting decision tree for bromination regioselectivity.

Step 3: Nitration

Question: The final nitration step is giving me a very low yield of the desired this compound, with significant starting material decomposition or the formation of multiple nitrated isomers.

Answer: Nitration is a highly exothermic and aggressive reaction that requires strict control to prevent decomposition and ensure regioselectivity. The existing electron-withdrawing bromo group and the activating diol functionality create a complex electronic environment.

Potential Causes & Solutions:

  • Harsh Reaction Conditions: Standard nitrating mixtures (concentrated HNO₃/H₂SO₄) can be too strong, leading to oxidation, decomposition (charring), and the formation of undesired isomers.

    • Optimization: The most critical parameter to control is temperature.[5] The reaction should be performed at a low temperature, typically between -5 °C and 0 °C, using an ice-salt or dry ice-acetone bath.[6] The nitrating agent should be added very slowly (dropwise) to the solution of your substrate in sulfuric acid to manage the exotherm.

  • Incorrect Nitrating Agent: For highly activated systems, a standard nitrating mixture may be too reactive.

    • Optimization: Consider using a milder nitrating agent. A solution of potassium nitrate in sulfuric acid can provide a more controlled release of the nitronium ion (NO₂⁺).[5] This method often leads to cleaner reactions and higher yields for sensitive substrates.

  • Poor Regioselectivity: While the 3-position is electronically favored for nitration in the quinoline-2,4-diol system, other positions can also react if conditions are not optimal.

    • Solution: Maintaining a low temperature is key to kinetic control, which favors nitration at the most activated position (C3). Allowing the temperature to rise can lead to the formation of thermodynamically favored, but unwanted, isomers.

Detailed Experimental Protocols

Protocol 1: Synthesis of 8-Bromoquinoline-2,4-diol
  • Dissolution: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve quinoline-2,4-diol (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Bromination: Prepare a solution of molecular bromine (1.0 equivalent) in glacial acetic acid. Add this solution dropwise to the cooled quinoline-2,4-diol solution over 1-2 hours, ensuring the temperature does not rise above 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for an additional 2-3 hours after the addition is complete. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a beaker of ice water. The product will precipitate.

  • Purification: Filter the solid precipitate, wash thoroughly with cold water to remove excess acid, and then with a small amount of cold ethanol. Dry the product under vacuum. Recrystallization from ethanol or an ethanol/water mixture may be necessary for higher purity.

Protocol 2: Nitration of 8-Bromoquinoline-2,4-diol
  • Dissolution: Carefully add 8-Bromoquinoline-2,4-diol (1 equivalent) in small portions to chilled, concentrated sulfuric acid in a flask, keeping the temperature below 10 °C.

  • Cooling: Cool the resulting solution to -5 °C using an ice-salt bath.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid at 0 °C.

  • Addition: Add the cold nitrating mixture dropwise to the substrate solution over 1-2 hours. It is critical to maintain the internal temperature between -5 °C and 0 °C throughout the addition.

  • Reaction: Stir the mixture at this temperature for another 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Very carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Purification: The solid product will precipitate. Filter the solid, wash extensively with cold water until the filtrate is neutral (pH ~7), and dry under vacuum.

Data Summary Table

ParameterStep 1: CyclizationStep 2: BrominationStep 3: Nitration
Key Reagents Aniline, Diethyl MalonateBr₂ or NBSHNO₃ / H₂SO₄
Typical Solvent Diphenyl EtherGlacial Acetic AcidConcentrated H₂SO₄
Temperature ~250 °C0-5 °C-5 to 0 °C
Stoichiometry 1:1 Aniline:Malonate1:1 Substrate:Bromine1:1.05 Substrate:Nitric Acid
Common Issue Low yield, tar formationPolybrominationDecomposition, low yield
Key to Success Precise high-temp controlSlow addition, low tempStrict temperature control

Frequently Asked Questions (FAQs)

Q1: Is it better to perform bromination before or after nitration? A1: It is generally advisable to perform bromination first, followed by nitration. The bromo group is a deactivating ortho-, para-director. Introducing it first helps to moderate the reactivity of the ring for the subsequent aggressive nitration step. Attempting to brominate the nitro-substituted quinolinediol can be more difficult due to the strong deactivating effect of the nitro group.

Q2: What are the key safety precautions for these reactions? A2: Both bromination and nitration steps involve highly corrosive and toxic reagents.

  • Bromine: Is highly toxic, volatile, and causes severe burns. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves and a face shield.

  • Nitrating Mixture: Concentrated nitric and sulfuric acids are extremely corrosive. The nitration reaction is highly exothermic and can run away if not properly controlled, leading to potential explosions. Always add reagents slowly and ensure efficient cooling. Perform the reaction behind a blast shield.

Q3: How can I effectively purify the final this compound product? A3: The crude product obtained after precipitation and washing can often be purified by recrystallization. A mixture of ethanol and water, or dimethylformamide (DMF) and water, is often effective. If impurities persist, column chromatography on silica gel may be necessary, though the low solubility of the diol can make this challenging. A polar eluent system would be required.

Q4: Can I use N-bromosuccinimide (NBS) instead of molecular bromine? A4: Yes, NBS is an excellent alternative to molecular bromine.[3] It is a solid and easier to handle, and can sometimes provide better selectivity. The reaction is typically run in a solvent like chloroform or acetonitrile, often with a radical initiator like AIBN or light, although for activated systems like this, an ionic pathway may dominate.[7]

References

8-Bromo-3-nitroquinoline-2,4-diol stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Bromo-3-nitroquinoline-2,4-diol

A Guide to Understanding and Managing Solution Stability

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the handling and stability of this compound in solution. Given the limited direct literature on this specific molecule, this guide synthesizes data from structurally analogous quinoline, nitroaromatic, and brominated heterocyclic compounds to provide a robust, scientifically-grounded framework for your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the use of this compound.

Section 1: General Handling, Storage, and Solubility

Q1: How should I store the solid this compound powder?

For maximum long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial at -20°C, protected from light and moisture. The presence of a nitro group and a hydroxylated quinoline ring makes the compound potentially susceptible to photodegradation and oxidation.[1][2]

Q2: What is the best way to prepare stock solutions? Which solvents are recommended?

Due to the hydrophobic nature of the quinoline core, this compound is expected to have low solubility in water.[3][4] Organic solvents are recommended for preparing stock solutions.

  • Primary Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO) is the preferred solvent for creating high-concentration stock solutions for long-term storage. Studies on other nitroquinoline compounds show excellent stability when stored in DMSO at -20°C or -80°C.[5]

  • Alternative Solvents: For immediate experimental use, other polar aprotic solvents like N,N-Dimethylformamide (DMF) or polar protic solvents like ethanol may be suitable.[6] However, long-term stability in these solvents has not been established and should be verified.

Always use anhydrous-grade solvents to minimize water content, which can facilitate hydrolysis over time.[5]

Q3: My compound is not dissolving well in the recommended solvents. What can I do?

If you encounter solubility issues, consider the following steps:

  • Gentle Warming: Briefly warm the solution to 37°C. For many quinoline derivatives, solubility increases with temperature.[4][7]

  • Sonication: Use a bath sonicator to aid dissolution.

  • pH Adjustment: The solubility of quinoline derivatives is often highly pH-dependent.[8][9] Given the acidic diol groups, altering the pH of your aqueous working solution (not the DMSO stock) might improve solubility. However, be aware that this can also impact stability (see Q5).

Section 2: Troubleshooting Solution Instability

Q4: My solution of this compound has turned yellow/brown. What does this mean?

Discoloration is a common and clear indicator of compound degradation.[1] This is likely due to one or more of the following:

  • Photodegradation: Nitroaromatic compounds are particularly susceptible to degradation upon exposure to UV or even ambient light.[2][10]

  • Oxidation: The electron-rich quinoline ring system can be prone to oxidation, especially when exposed to air and light.

  • pH-mediated Degradation: Quinoline derivatives can be unstable in strongly acidic or basic conditions.[1][2]

A discolored solution should be considered compromised and discarded. Prepare a fresh solution from solid stock and ensure it is protected from light.

Q5: I'm seeing a loss of biological activity or inconsistent results in my assays. Could this be a stability issue?

Yes, this is a classic sign of compound degradation.[1] The parent molecule is breaking down into other species, reducing its effective concentration and potentially creating interfering byproducts. If you observe a drop in potency, especially with solutions that are not freshly prepared, stability is the primary suspect. It is highly recommended to use freshly prepared dilutions from a frozen DMSO stock for all sensitive experiments.

Q6: What are the key factors that will degrade my compound in solution?

Based on related chemical structures, the stability of this compound is most likely influenced by:

  • Light: This is a critical factor. Nitroaromatic compounds can undergo complex photochemical reactions.[10] Always protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • pH: The stability of the quinoline core is highly dependent on pH.[8][9] While the optimal pH for this specific compound is unknown, it is best to maintain aqueous working solutions in a buffered system, ideally between pH 6.0 and 7.5, unless your experiment requires otherwise. Avoid highly acidic or basic (pH > 9) conditions where hydrolysis or other degradation pathways may be accelerated.[2][7]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[1][11] Keep stock solutions frozen and working solutions refrigerated or on ice when not in immediate use. Avoid repeated freeze-thaw cycles.

In-Depth Troubleshooting and Protocols

Guide 1: Protocol for a Preliminary Stability Assessment

If you suspect instability under your specific experimental conditions (e.g., in your cell culture medium or assay buffer), you can perform a simple stability test using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the percentage of the parent compound remaining after incubation in a specific buffer over time.

Methodology:

  • Prepare a Fresh Standard: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Dilute this to 10 µM in your test buffer (e.g., PBS, cell culture media).

  • Time Zero (T=0) Analysis: Immediately inject an aliquot of the 10 µM solution onto an HPLC system. This will serve as your baseline (100% peak area).

  • Incubation: Incubate the remaining 10 µM solution under your standard experimental conditions (e.g., 37°C, 5% CO₂, protected from light).

  • Time Point Analysis: At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, quench any reaction if necessary (e.g., by adding an equal volume of cold acetonitrile), and inject it onto the HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the peak area at T=0. A significant decrease in the parent peak area, especially with the appearance of new peaks, confirms degradation.

Parameter Recommendation for HPLC Analysis
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid
Gradient Start with a linear gradient (e.g., 5% to 95% B over 15 minutes)
Detection UV-Vis Detector (scan from 220-400 nm to find optimal wavelength)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL

Visual Guides and Data Summaries

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing suspected stability issues with this compound.

TroubleshootingWorkflow start Start: Inconsistent Results or Solution Discoloration Observed check_prep Review Solution Preparation: - Solvent grade (anhydrous?) - Freshly prepared? start->check_prep check_storage Review Storage Conditions: - Protected from light? - Correct temperature (-20°C)? - Repeated freeze-thaw cycles? start->check_storage decision_fresh Prepare Fresh Solution Under Ideal Conditions check_prep->decision_fresh check_storage->decision_fresh test_fresh Re-run Experiment with Fresh Solution decision_fresh->test_fresh problem_solved Problem Resolved test_fresh->problem_solved problem_persists Problem Persists: Suspect Assay Condition Instability test_fresh->problem_persists stability_test Perform HPLC Stability Test in Assay Buffer (Guide 1) problem_persists->stability_test analyze_hplc Analyze HPLC Data: - Parent peak decrease? - New degradation peaks? stability_test->analyze_hplc decision_modify Modify Experimental Protocol analyze_hplc->decision_modify modify_protocol Implement Changes: - Reduce incubation time - Add antioxidants (if compatible) - Adjust buffer pH decision_modify->modify_protocol end End of Troubleshooting modify_protocol->end

Caption: Workflow for troubleshooting stability issues.

Potential Degradation Pathway

While the exact degradation pathway is unconfirmed, a plausible route involves the reduction of the nitro group, a common transformation for nitroaromatic compounds, especially under biological conditions or photodegradation.[12][13]

DegradationPathway cluster_main Hypothesized Reductive Pathway cluster_further Further Degradation Parent This compound Nitroso Nitroso Intermediate Parent->Nitroso Reduction [2H] Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Reduction [2H] Amine 3-Amino-8-bromoquinoline-2,4-diol Hydroxylamine->Amine Reduction [2H] Polymerization Polymerization / Ring Opening Amine->Polymerization Oxidation / Instability

Caption: A potential reductive degradation pathway.

Table 1: Summary of Factors Influencing Stability
FactorRisk LevelRecommended Mitigation StrategyRationale & References
Light Exposure High Store solid and solutions in amber vials or wrapped in foil. Minimize exposure during experiments.Nitroaromatic compounds are known to be photosensitive and can undergo photodegradation.[2][5][10]
pH Moderate Use buffered aqueous solutions (pH 6.0-7.5). Avoid strongly acidic or basic conditions.Quinoline derivatives can degrade outside of an optimal pH range, which must be determined empirically.[1][2][7]
Temperature Moderate Store stock solutions at -20°C or -80°C. Keep working solutions on ice or refrigerated.Higher temperatures increase the rate of chemical degradation for all compounds.[1][5]
Solvent Choice Moderate Use anhydrous DMSO for long-term stock solutions. Prepare aqueous dilutions freshly before use.Water can facilitate hydrolysis. DMSO is proven for long-term storage of similar compounds.[5]
Oxygen Low-Moderate For highly sensitive, long-term experiments, consider degassing buffers.The quinoline ring system can be susceptible to oxidation, which is often catalyzed by light.[1]

References

Technical Support Center: 8-Bromo-3-nitroquinoline-2,4-diol Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for assays involving 8-Bromo-3-nitroquinoline-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered when working with this specific quinoline derivative. My aim is to provide not just solutions, but also the underlying scientific rationale to empower you to effectively troubleshoot and optimize your experiments.

I. Foundational Knowledge: Understanding the Compound

This compound is a heterocyclic compound featuring a quinoline core. Its functionality is defined by several key chemical groups:

  • Quinoline-2,4-diol Scaffold: This core structure is known to tautomerize between the diol and keto-enol forms, which can influence its solubility, hydrogen bonding capacity, and interaction with biological targets. The aromatic nature of the quinoline ring suggests intrinsic fluorescence and absorbance properties, making it suitable for various detection methods.

  • Nitro Group (-NO2): This strong electron-withdrawing group significantly impacts the electronic properties of the quinoline ring. It can also be a source of assay interference through redox cycling, a common artifact in high-throughput screening (HTS).[1][2]

  • Bromo Group (-Br): The presence of a halogen atom can enhance binding affinities to certain protein targets but may also affect the compound's solubility and metabolic stability.

Given these structural features, this compound is likely to be utilized in a range of assays, including but not limited to:

  • Enzyme Inhibition Assays: Particularly kinase assays, where the quinoline scaffold can act as a scaffold for ATP-competitive inhibitors.

  • Cell-Based Proliferation and Cytotoxicity Assays: To assess its potential as an anticancer agent.[3]

  • Spectrophotometric and Fluorometric Assays: Leveraging the intrinsic optical properties of the quinoline ring system.[4][5]

This guide will address troubleshooting in these likely applications.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Compound Handling and Solubility Issues

Question 1: I'm having difficulty dissolving this compound. What is the recommended solvent and procedure?

Answer: This is a common first hurdle. The combination of a planar heterocyclic ring and polar diol groups can lead to poor solubility in aqueous buffers.

  • Causality: The crystalline lattice energy of the compound may be high, making it resistant to dissolution. The diol groups can form strong intermolecular hydrogen bonds, further stabilizing the solid state.

  • Step-by-Step Protocol for Solubilization:

    • Primary Solvent Selection: Start with 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).[6]

    • Aiding Dissolution: Use a vortex mixer to create a suspension. If the compound remains insoluble, gentle warming in a water bath (37°C) for short periods (5-10 minutes) can be effective. Avoid excessive heat, which could lead to degradation.

    • Sonication: If warming is insufficient, sonication in a bath sonicator for 5-15 minutes can help break up solid aggregates.

    • Stock Solution Filtration: Once dissolved, filter the stock solution through a 0.22 µm syringe filter to remove any remaining particulates that could interfere with optical measurements or cellular assays.[6]

    • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, as this can cause the compound to precipitate.[6]

Question 2: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. How can I prevent this?

Answer: This is a classic sign of a compound "crashing out" of solution when the solvent environment changes polarity.

  • Causality: The aqueous buffer is a poor solvent for the compound, and once the DMSO concentration drops below a certain threshold (typically <5-10%), the compound is no longer soluble.

  • Troubleshooting Workflow:

G start Compound precipitates in aqueous buffer step1 Is the final DMSO concentration <1%? start->step1 step2 Increase final DMSO concentration (up to 5% if assay tolerates it). Still precipitating? step1->step2 Yes step5 Consider reformulating the buffer or reducing the final compound concentration. step1->step5 No step3 Use a co-solvent. Try a 1:1 mix of DMSO:Ethanol for the stock solution. Still precipitating? step2->step3 Yes step4 Incorporate a non-ionic surfactant. Add Pluronic® F-68 (0.01-0.1%) or Tween® 80 (0.01-0.1%) to the aqueous buffer. step3->step4 Yes step4->step5 Yes

A workflow for addressing compound precipitation.

  • Expert Insight: When adding the DMSO stock to the buffer, do so with vigorous mixing or vortexing to ensure rapid dispersion. Adding the stock to the side of the tube and allowing it to slowly diffuse can promote localized high concentrations and precipitation.

Category 2: Inconsistent or Non-Reproducible Assay Results

Question 3: My absorbance/fluorescence readings are highly variable between replicate wells. What could be the cause?

Answer: High variability often points to issues with compound precipitation, pipetting inaccuracies, or interference from the compound itself.

  • Causality & Solutions:

Potential Cause Explanation Recommended Solution
Micro-precipitation Even if not visible, small compound aggregates can form, scattering light and leading to inconsistent optical readings.Centrifuge your assay plate at low speed (e.g., 1000 x g for 1 minute) before reading to pellet any aggregates. Read from the center of the well if your plate reader allows.
Pipetting Error Inaccurate or inconsistent dispensing of the compound or other reagents.Use calibrated pipettes. When preparing serial dilutions, ensure thorough mixing between each step. Prepare a master mix of reagents whenever possible to minimize well-to-well variation.
Compound Adsorption The compound may be adsorbing to the surface of the plastic microplate, reducing its effective concentration in solution.Use low-binding microplates. Pre-incubating the plate with a blocking agent like bovine serum albumin (BSA) can sometimes help, but this must be validated for your specific assay.
Well Edge Effects Evaporation from the outer wells of a microplate can concentrate reagents and lead to skewed results.Avoid using the outermost wells of the plate for critical samples. Fill these wells with buffer or water to create a humidity barrier.
Category 3: Suspected Assay Artifacts and Interference

Question 4: I am seeing inhibition in my enzyme assay, but the results are not consistent across different assay formats. I suspect an artifact. How can I confirm this?

Answer: This is a critical question, as nitroaromatic compounds are known to cause assay interference.[7] The nitro group is a common culprit.

  • Causality:

    • Redox Cycling: The nitro group can be reduced by components in the assay buffer (like DTT), and then re-oxidized by molecular oxygen, generating reactive oxygen species (ROS) such as hydrogen peroxide (H2O2).[8] This H2O2 can damage the enzyme or interfere with the detection chemistry (e.g., oxidizing a probe), leading to a false positive signal.

    • Compound Aggregation: At higher concentrations, the compound may form aggregates that non-specifically sequester and inhibit the enzyme.

    • Spectroscopic Interference: The compound may absorb light at the same wavelength as your assay's substrate or product, or it may be fluorescent, leading to artificially high or low readings.

  • Experimental Workflow for Artifact Identification:

G cluster_redox Redox Cycling Check cluster_agg Aggregation Check cluster_spec Spectroscopic Interference Check start Suspected Assay Artifact redox1 Run assay with and without DTT (or other reducing agents). Is inhibition DTT-dependent? start->redox1 agg1 Run assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Is the IC50 value significantly increased? start->agg1 spec1 Scan absorbance/fluorescence of the compound at the assay wavelengths. Does it interfere? start->spec1 redox2 Add catalase (an H2O2 scavenger) to the assay. Is inhibition reversed? redox1->redox2 Yes redox_result Redox cycling is likely. Compound is a false positive. redox2->redox_result Yes agg_result Aggregation is likely. Compound is a non-specific inhibitor. agg1->agg_result Yes spec2 Run a 'no enzyme' control with compound and substrate. Is there a signal change? spec1->spec2 Yes spec_result Spectroscopic interference confirmed. Change detection method or wavelength. spec2->spec_result Yes

References

Technical Support Center: Purification Challenges of 8-Bromo-3-nitroquinoline-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-Bromo-3-nitroquinoline-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during experimental work. Our focus is on delivering practical, field-proven insights grounded in solid scientific principles.

I. Introduction to Purification Challenges

This compound is a heterocyclic compound with a structure that presents unique purification challenges. The presence of a bromine atom, a nitro group, and two hydroxyl groups on the quinoline core results in a molecule with a complex interplay of electronic effects and functional group reactivity. These features can lead to issues such as poor solubility in common organic solvents, potential for decomposition under certain conditions, and difficulty in separating the target compound from structurally similar impurities.

This guide will walk you through common problems and provide systematic approaches to achieving high purity of this compound.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the purification of this compound.

FAQ 1: My crude product has very low solubility in common recrystallization solvents. What should I do?

Low solubility is a frequent issue due to the polar nature of the diol and nitro groups combined with the rigid aromatic structure. A systematic approach to solvent screening is crucial.

  • Initial Screening: Start with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) where solubility is likely to be higher.[1] Recrystallization can then be attempted by the addition of an anti-solvent.

  • Solvent Mixtures: Employing a binary solvent system can be effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is more soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until turbidity is observed. For polar compounds, mixtures like ethanol/water or acetone/water can be effective.[2]

  • pH Adjustment: The hydroxyl groups on the quinoline ring are acidic. In some cases, solubility can be increased in a basic aqueous solution. The product can then be precipitated by carefully neutralizing the solution. However, be cautious as the nitro group can be sensitive to strong bases.

FAQ 2: I'm observing significant product loss during purification. What are the likely causes?

Product loss can be attributed to several factors, including decomposition and incomplete precipitation.

  • Thermal Decomposition: Halogenated nitroaromatic compounds can be thermally labile.[3] Avoid prolonged heating during recrystallization. If possible, perform dissolution at the lowest effective temperature.

  • pH Instability: The quinoline ring system and the nitro group can be susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures. Maintain a pH as close to neutral as possible unless pH modification is part of a deliberate solubility strategy.

  • Incomplete Crystallization: If the compound remains partially soluble in the mother liquor, yields will be reduced. Ensure the solution is sufficiently cooled and allowed adequate time for crystallization to complete. Placing the crystallization flask in an ice bath or refrigerator can improve recovery.

FAQ 3: My purified product still shows impurities by NMR/LC-MS. What are the likely culprits?

Common impurities often arise from the synthetic route used to prepare this compound.

  • Starting Materials: Unreacted starting materials are a common source of contamination.

  • Isomeric Impurities: Depending on the synthetic method, isomers (e.g., different positions of the bromo or nitro groups) may be formed. These can be particularly challenging to separate due to their similar chemical properties.

  • Byproducts of Nitration: Nitration reactions can sometimes lead to the formation of dinitro or other over-nitrated species.[4]

  • Hydrolysis or Decomposition Products: If the compound is exposed to harsh conditions, degradation products may be present.

III. Troubleshooting Guides

This section provides detailed, step-by-step protocols for overcoming specific purification hurdles.

Guide 1: Systematic Recrystallization Protocol

Recrystallization is a powerful technique for purifying solid compounds.[5] This protocol outlines a systematic approach to developing an effective recrystallization procedure for this compound.

Objective: To achieve high purity of the target compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • A selection of potential solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, DMF, DMSO, water)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Filter funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Screening:

    • Place a small amount of the crude product (approx. 50 mg) into several test tubes.

    • Add a small volume (approx. 1 mL) of a different solvent to each test tube.

    • Observe the solubility at room temperature. A good solvent will dissolve the compound sparingly or not at all at room temperature.

    • Gently heat the test tubes and observe solubility. An ideal solvent will fully dissolve the compound at an elevated temperature.

    • Allow the soluble samples to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling.

  • Recrystallization:

    • Place the bulk of the crude product in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

    • Dry the crystals thoroughly.

Causality Behind Experimental Choices:

  • Slow Cooling: Promotes the formation of a more ordered crystal lattice, which is more effective at excluding impurities.

  • Minimum Solvent: Using the minimum amount of hot solvent ensures that the solution becomes supersaturated upon cooling, maximizing the yield of the recrystallized product.

  • Washing with Cold Solvent: This step is critical for removing impurities that may have adsorbed to the surface of the crystals without re-dissolving a significant amount of the product.

Guide 2: Column Chromatography for High Purity

When recrystallization is insufficient to remove persistent impurities, column chromatography is the next logical step.[2] For polar, potentially acidic compounds like this compound, special considerations are necessary.

Objective: To separate the target compound from closely related impurities based on differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel or an alternative stationary phase (e.g., alumina)

  • A selection of solvents for the mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Triethylamine (optional basic modifier)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis:

    • Develop a thin-layer chromatography (TLC) method to determine the appropriate solvent system (mobile phase).

    • Spot the crude material on a TLC plate and elute with various solvent mixtures (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol).

    • The ideal solvent system will give the target compound an Rf value between 0.2 and 0.4 and show good separation from impurities.

    • If tailing is observed, add a small amount of a basic modifier like triethylamine (0.5-2%) to the eluent to neutralize the acidic sites on the silica gel.[6]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) if solubility is an issue.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, collecting fractions in separate tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Combine the pure fractions containing the target compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Causality Behind Experimental Choices:

  • Basic Modifier: The basic nitrogen of the quinoline ring and the acidic hydroxyl groups can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. Adding a basic modifier like triethylamine can block these active sites and improve peak shape.[6]

  • Alternative Stationary Phases: If decomposition on silica gel is a concern, consider using a less acidic stationary phase like neutral or basic alumina.[6]

  • Dry Loading: This technique is useful for compounds that are not very soluble in the mobile phase. It ensures that the compound is introduced to the column in a narrow band, which leads to better separation.

IV. Visualization of Workflows

Decision Tree for Purification Strategy

The following diagram illustrates a logical workflow for selecting the appropriate purification method for this compound.

Purification_Strategy start Crude this compound solubility_check Assess Solubility in Common Solvents start->solubility_check high_solubility Good Solubility in a Single Solvent? solubility_check->high_solubility recrystallization Perform Recrystallization high_solubility->recrystallization Yes low_solubility Poor Solubility high_solubility->low_solubility No purity_check1 Check Purity (NMR, LC-MS) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Pure column_chromatography Perform Column Chromatography purity_check1->column_chromatography Impure solvent_mixture Attempt Recrystallization from Solvent Mixture low_solubility->solvent_mixture purity_check2 Check Purity solvent_mixture->purity_check2 purity_check2->pure_product Pure purity_check2->column_chromatography Impure purity_check3 Check Purity column_chromatography->purity_check3 purity_check3->pure_product Pure further_purification Consider Alternative Methods (e.g., Preparative HPLC) purity_check3->further_purification Impure

Caption: Decision tree for selecting a purification strategy.

V. Quantitative Data Summary

PropertyValue/ObservationImplication for Purification
Appearance Typically a solidAmenable to crystallization techniques.
Solubility Generally low in non-polar solvents, higher in polar aprotic solvents.Solvent selection is critical. May require solvent mixtures or specialized solvents.
Thermal Stability Potentially unstable at high temperatures.Avoid excessive or prolonged heating during purification steps.
pKa Hydroxyl groups are acidic.Solubility may be pH-dependent. Potential for salt formation.

VI. Concluding Remarks

The purification of this compound requires a methodical and informed approach. By understanding the underlying chemical properties of the molecule and systematically applying the troubleshooting strategies outlined in this guide, researchers can overcome the common challenges and achieve the desired level of purity for their downstream applications. Always prioritize safety and handle all chemicals in accordance with established laboratory protocols.

VII. References

  • BenchChem. (2025). Addressing challenges in the purification of quinoline derivatives. [Online PDF]. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of Quinoline Derivatives. [Online]. Available at: --INVALID-LINK--

  • Google Patents. (Original Grant). Purification method of 8-hydroxyquinoline crude product. CN103304477B. Available at: --INVALID-LINK--

  • Google Patents. (Original Grant). Method for purifying quinolinecarboxylic acid derivative. WO2005073239A1. Available at: --INVALID-LINK--

  • ResearchGate. (2025). Technology of Preparing 8-Hydroxy-5-nitroquinoline. [Online]. Available at: --INVALID-LINK--

  • MDPI. (2017). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. [Online]. Available at: --INVALID-LINK--

  • Google Patents. (Original Grant). Separation of 5-nitroquinoline and 8-nitroquinoline. EP0858998A1. Available at: --INVALID-LINK--

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Online]. Available at: --INVALID-LINK--

References

Technical Support Center: Strategies for Solubilizing 8-Bromo-3-nitroquinoline-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Formulations Division

This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with 8-Bromo-3-nitroquinoline-2,4-diol. This compound's complex heterocyclic structure, featuring both lipophilic (bromo-quinoline) and polar (nitro, diol) moieties, results in predictably poor aqueous solubility. This document provides a tiered approach to systematically overcome these challenges, from rapid troubleshooting to in-depth protocol optimization.

Section 1: At-a-Glance Solubilization Strategies

For experienced researchers, the following table summarizes the primary methods for solubilizing this compound.

StrategyRecommended Solvents/ReagentsTypical ConcentrationProsCons & Cautions
Co-Solvent Stock DMSO, DMF, NMP1-20 mMSimple, effective for creating concentrated stocks; widely used in HTS.Compound may precipitate upon dilution into aqueous buffers ("crashing out"). Potential for solvent toxicity in cellular assays.
pH Adjustment (Basic) 0.1 M NaOH or KOH to adjust buffer pH to 8-10Dependent on target pHExploits the acidic nature of the diol groups to form a soluble salt.Risk of base-catalyzed degradation (e.g., hydrolysis) of the nitro group or quinoline ring. May not be compatible with all assay conditions.
pH Adjustment (Acidic) 0.1 M HCl to adjust buffer pH to 2-4Dependent on target pHProtonation of the basic quinoline nitrogen can increase solubility.[1][2][3][4]High risk of compound degradation under strong acidic conditions.[5] May not be compatible with biological assays.
Surfactant Assistance Tween® 80, Pluronic® F-680.01% - 0.1% (v/v) in final bufferPrevents precipitation upon dilution from an organic stock; improves wettability.[6]Can interfere with certain biological assays (e.g., membrane-based assays) or cause cell lysis at higher concentrations.
Complexation β-Cyclodextrins (e.g., HP-β-CD)1-10% (w/v)Forms inclusion complexes to shield the hydrophobic parts of the molecule, enhancing aqueous solubility.[6][7]Requires optimization; can be costly; may alter the compound's effective concentration and bioavailability.
Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the solubilization of quinoline derivatives.

Q1: My this compound powder won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). What is the best first step?

A: The most direct and universally adopted first step for poorly soluble compounds is the use of an organic co-solvent to create a concentrated stock solution.

  • Causality: The energy required to break the crystal lattice of the solid compound is too high for water to overcome. A strong, polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is highly effective at solvating a wide range of organic molecules, including complex heterocyclic structures.[8]

  • Recommendation: Start by preparing a 10 mM stock solution in 100% DMSO. Use gentle warming (37°C) and vortexing or sonication to aid dissolution. See Protocol 1 for a detailed methodology.

Q2: I successfully dissolved the compound in DMSO, but it immediately precipitated when I diluted it into my aqueous assay buffer. What is happening and how do I fix it?

A: This phenomenon is known as "crashing out" and occurs when the compound's concentration exceeds its solubility limit in the final aqueous-organic mixture. The DMSO concentration is no longer high enough to keep the compound in solution.

  • Troubleshooting Steps:

    • Lower the Final Concentration: The simplest solution is to reduce the final concentration of the compound in your assay. Determine the maximum achievable concentration before precipitation occurs.

    • Increase Intermediate Co-solvent Percentage: While not always possible in final assay conditions, ensure your dilution steps are optimized. Avoid large, single-step dilutions from 100% DMSO directly into a fully aqueous buffer.

    • Incorporate a Surfactant: Add a small amount of a non-ionic surfactant, such as Tween® 80 (0.01%), to your final aqueous buffer before adding the compound stock. Surfactants act as wetting agents and can help stabilize the compound in solution.[6] See Protocol 3 .

    • Change the Order of Addition: Try adding the DMSO stock to the assay buffer while vortexing vigorously to ensure rapid dispersion.

Q3: How does pH affect the solubility of this specific compound? It has both a quinoline ring and hydroxyl groups.

A: this compound is an amphoteric molecule, meaning it has both acidic and basic functional groups. This provides two distinct opportunities for pH-mediated solubilization.

  • Basic Conditions (pH > 8): The two hydroxyl (diol) groups are acidic. The presence of the strongly electron-withdrawing nitro group further increases their acidity (lowers their pKa). At a basic pH, these hydroxyls can be deprotonated to form anionic phenolate-like salts, which are significantly more water-soluble. This is often the most effective pH-based strategy for this class of compounds.

  • Acidic Conditions (pH < 4): The nitrogen atom in the quinoline ring is weakly basic.[2][4] In a sufficiently acidic environment, this nitrogen can be protonated to form a positively charged cation, which increases aqueous solubility.[1][3] However, this approach carries a higher risk of chemical degradation.

See Protocol 2 for a method to test solubility at different pH values.

Q4: I'm concerned about the stability of my compound. Can these solubilization methods cause it to degrade?

A: Yes, stability is a critical concern. The functional groups on this compound make it susceptible to degradation under certain conditions.

  • pH Sensitivity: Quinoline rings can be susceptible to cleavage under harsh acidic conditions and high temperatures.[5] Nitroaromatic compounds can also undergo degradation. Always prepare pH-adjusted solutions fresh and store them protected from light at 4°C for short-term use. Perform a stability check via HPLC if the solution will be used over an extended period.

  • Thermal Stability: Avoid excessive heat. While gentle warming to 37-40°C is acceptable for initial dissolution, prolonged heating or boiling should be avoided.

  • Light Sensitivity: Many aromatic and nitro-containing compounds are light-sensitive. Prepare and store stock solutions in amber vials or protect them from light by wrapping them in aluminum foil.

Section 3: In-Depth Troubleshooting & Experimental Workflows
Workflow 1: Systematic Solubilization Strategy

This decision tree provides a logical workflow for identifying an effective solubilization method for this compound.

G start Start: Dry Compound Powder cosolvent Step 1: Attempt Co-Solvent (10 mM in 100% DMSO) See Protocol 1 start->cosolvent check_sol Is it fully dissolved? cosolvent->check_sol dilute Step 2: Dilute to Final Conc. in Aqueous Buffer check_sol->dilute Yes ph_mod Step 1 Failed: Attempt pH Modification See Protocol 2 check_sol->ph_mod No check_precip Does it precipitate? dilute->check_precip success Success! Proceed with Experiment check_precip->success No precip_solutions Troubleshoot Precipitation check_precip->precip_solutions Yes lower_conc Lower Final Concentration precip_solutions->lower_conc add_surfactant Add Surfactant (e.g., 0.01% Tween-80) See Protocol 3 precip_solutions->add_surfactant lower_conc->dilute add_surfactant->dilute test_basic Test Basic pH (8-10) ph_mod->test_basic test_acidic Test Acidic pH (2-4) (Caution: Stability Risk) ph_mod->test_acidic check_basic_sol Soluble? test_basic->check_basic_sol check_acidic_sol Soluble? test_acidic->check_acidic_sol check_basic_sol->success Yes advanced Consider Advanced Methods (e.g., Cyclodextrins, Nanosuspensions) check_basic_sol->advanced No check_acidic_sol->success Yes check_acidic_sol->advanced No

References

Technical Support Center: A Researcher's Guide to the Stability of 8-Bromo-3-nitroquinoline-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Bromo-3-nitroquinoline-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the stability and degradation of this compound. As Senior Application Scientists, we have compiled this resource to address common issues encountered during experimental work, ensuring the integrity and reproducibility of your results.

Understanding the Molecule: Inherent Instabilities

This compound is a complex heterocyclic compound with multiple functional groups that contribute to its reactivity and potential for degradation. The quinoline core, substituted with a bromine atom, a nitro group, and two hydroxyl groups (a diol), presents several potential pathways for chemical breakdown. The electron-withdrawing nature of the nitro group and the bromine atom can influence the electron density of the aromatic system, while the hydroxyl groups can participate in various reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: My solution of this compound is changing color (e.g., turning yellow or brown). What is happening?

Answer: Discoloration is a common indicator of degradation for many quinoline compounds.[1] This is often a result of exposure to light (photodegradation) or oxidation. The formation of colored degradation products suggests that the chemical structure of your compound is being altered, which can significantly impact its biological activity and experimental outcomes.

Troubleshooting:

  • Protect from Light: Store all solutions of this compound in amber vials or wrap containers with aluminum foil to prevent light exposure.[1]

  • Use Fresh Solutions: Whenever possible, prepare fresh solutions before each experiment to minimize the impact of degradation over time.

  • Inert Atmosphere: For long-term storage of the solid compound or sensitive solutions, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

FAQ 2: I'm observing a loss of potency or inconsistent results in my biological assays. Could this be a stability issue?

Answer: Absolutely. Inconsistent results and a decrease in expected biological activity are hallmark signs of compound degradation.[1] The stability of this compound in aqueous solutions can be influenced by several factors, including pH, temperature, and exposure to light.

Troubleshooting:

  • pH Control: The stability of quinoline derivatives can be highly dependent on the pH of the solution. Degradation can be accelerated in both acidic and basic conditions.[1] It is crucial to determine the optimal pH range for your compound's stability.

  • Temperature Management: Elevated temperatures can significantly increase the rate of chemical degradation.[1] Store stock solutions at appropriate low temperatures (e.g., refrigerated at 2-8°C or frozen at -20°C or -80°C). Avoid repeated freeze-thaw cycles.

  • Forced Degradation Studies: To understand the specific vulnerabilities of your compound, it is highly recommended to perform forced degradation studies. This involves exposing the compound to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and pathways.[1][2]

FAQ 3: What are the likely degradation pathways for this compound?

Answer: Based on its chemical structure, several degradation pathways are plausible:

  • Photodegradation: Quinoline and its derivatives are known to be susceptible to photodegradation.[3] Exposure to UV or visible light can lead to complex reactions, including hydroxylation of the quinoline ring or reactions involving the nitro group. The presence of a bromine substituent can also influence photolytic degradation pathways.[4]

  • Hydrolysis: The diol functional groups could be susceptible to reactions under certain pH conditions, although diols on an aromatic ring are generally stable. More likely, extreme pH could catalyze the degradation of the entire quinoline system.[5]

  • Oxidation: The electron-rich quinoline ring system, particularly with hydroxyl substituents, can be prone to oxidation.[3] Oxidative degradation can be initiated by atmospheric oxygen, peroxides present as impurities in solvents, or other oxidizing agents.

  • Thermal Degradation: High temperatures can induce decomposition. The thermal decomposition of nitroaromatic compounds can be complex, often involving the nitro group in the initial steps.[6][7][8]

  • Reductive Degradation: The nitro group is susceptible to reduction, which can occur under certain biological conditions (e.g., in the presence of specific enzymes) or through chemical reducing agents. This can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives.

FAQ 4: How can I monitor the stability of my this compound samples?

Answer: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method for assessing the purity and stability of quinoline derivatives.[9][10][11][12]

Key aspects of a stability-indicating HPLC method include:

  • Specificity: The method must be able to separate the parent compound from its degradation products.

  • Quantification: A validated method will allow you to accurately quantify the amount of the parent compound remaining over time.

  • Peak Purity Analysis: Using a photodiode array (PDA) detector can help to assess the purity of the main compound peak, ensuring it is not co-eluting with any degradants.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways of this compound.[1][2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C).
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature.
  • Oxidative Degradation: Mix the stock solution with a 3% solution of hydrogen peroxide. Keep the mixture at room temperature.
  • Thermal Degradation: Place the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C).
  • Photolytic Degradation: Expose a solution of the compound in a chemically inert, transparent container to a light source that provides both UV and visible light.

3. Sample Analysis:

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.
  • Neutralize the acidic and basic samples before analysis.
  • Analyze all samples by a validated stability-indicating HPLC-UV method.

Protocol 2: HPLC-UV Method for Stability Analysis

This is a general HPLC-UV method that can be optimized for your specific instrumentation and the separation of this compound from its potential degradants.[9][10]

  • Instrument: High-Performance Liquid Chromatograph with a UV or PDA detector.

  • Column: A C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm) is a good starting point.[9]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., determined by UV-Vis spectroscopy). A PDA detector will allow for monitoring across a range of wavelengths.

  • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations.

Data Presentation

Table 1: Potential Degradation Products of this compound

Stress ConditionPlausible Degradation PathwayPotential Degradation Products
Acid/Base Hydrolysis Alteration of the quinoline core or reactions involving the diol group.Hydroxylated or rearranged quinoline structures.
Oxidation (e.g., H₂O₂) Oxidation of the quinoline ring and/or hydroxyl groups.Quinone-like structures, ring-opened products.
Thermal C-NO₂ bond cleavage, rearrangements.[6]Debrominated, denitrated, or rearranged isomers.
Photolysis (UV/Vis Light) Photochemical reactions of the quinoline and nitro groups.Hydroxylated derivatives, reduced nitro-group species.[3]
Reduction Reduction of the nitro group.8-Bromo-3-aminoquinoline-2,4-diol and intermediates.

Visualizations

Diagram 1: Potential Degradation Pathways

main This compound light Light (Photodegradation) main->light heat Heat (Thermal Degradation) main->heat ph pH Extremes (Hydrolysis) main->ph oxidation Oxidizing Agents (Oxidation) main->oxidation reduction Reducing Agents (Reduction) main->reduction deg1 Photoproducts (e.g., hydroxylated species) light->deg1 deg2 Thermal Degradants (e.g., denitrated species) heat->deg2 deg3 Hydrolysis Products ph->deg3 deg4 Oxidation Products (e.g., quinones) oxidation->deg4 deg5 Reduction Products (e.g., amino derivative) reduction->deg5

Caption: Potential degradation pathways for this compound.

Diagram 2: Experimental Workflow for a Stability Study

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution acid Acidic (HCl) prep->acid base Basic (NaOH) prep->base ox Oxidative (H₂O₂) prep->ox therm Thermal prep->therm photo Photolytic prep->photo sampling Sample at Time Points acid->sampling base->sampling ox->sampling therm->sampling photo->sampling hplc HPLC-UV Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Synthesis of 8-Bromo-3-nitroquinoline-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 8-Bromo-3-nitroquinoline-2,4-diol. This resource is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in navigating the complexities of this multi-step synthesis. As a molecule with significant potential in medicinal chemistry, achieving high purity and yield is paramount. This guide is structured to address specific challenges you may encounter, drawing upon established principles of heterocyclic chemistry.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and offering practical solutions.

Issue 1: Low Yield and Tar Formation During Quinoline Ring Synthesis

Question: "I am attempting to synthesize the 8-bromo-quinoline-2,4-diol core, likely through a Gould-Jacobs-type reaction with a substituted aniline and a malonic ester, but I am observing a low yield of the desired product and significant formation of a dark, tarry substance. What is causing this and how can I mitigate it?"

Answer:

The formation of tar and low yields are common challenges in quinoline syntheses that require high temperatures for cyclization, such as the Gould-Jacobs reaction.[1] The likely causes and recommended solutions are outlined below:

  • Thermal Decomposition: The high temperatures (often exceeding 250 °C) required for the thermal cyclization step can lead to the decomposition of both the starting materials and the product.[1][2]

    • Solution: Carefully control the reaction temperature and heating time. It is advisable to perform small-scale experiments to determine the optimal balance between reaction completion and degradation.[2] Using a high-boiling, inert solvent like diphenyl ether can help maintain a consistent temperature and may improve yields.[1]

  • Side Reactions of Malonic Ester: Diethyl malonate and similar reagents can undergo self-condensation or other side reactions at elevated temperatures.[3]

    • Solution: Ensure that the initial condensation with the aniline derivative proceeds to completion at a lower temperature before proceeding to the high-temperature cyclization. This can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Oxidative Polymerization: Anilines are susceptible to oxidation, which can lead to the formation of polymeric, colored byproducts, especially in the presence of air at high temperatures.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

Experimental Protocol: Optimized Cyclization

  • Combine the substituted aniline and diethyl malonate in a suitable high-boiling solvent (e.g., diphenyl ether).

  • Heat the mixture at a lower temperature (e.g., 130-150 °C) to facilitate the initial condensation, monitoring the reaction progress by TLC.

  • Once the initial condensation is complete, slowly raise the temperature to the optimal cyclization temperature (determined through small-scale optimization, typically 240-260 °C) under an inert atmosphere.

  • Maintain this temperature for the minimum time required for cyclization.

  • Cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane. The product can then be isolated by filtration.

ParameterRecommendationRationale
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative polymerization of the aniline starting material.
Solvent High-boiling, inert (e.g., Diphenyl ether)Ensures even heat distribution and can improve yields.[1]
Temperature Stepwise heatingCompletes the initial condensation at a lower temperature before high-temperature cyclization to minimize side reactions.
Reaction Time Minimized at high temperatureReduces thermal decomposition of reactants and products.[2]
Issue 2: Formation of Regioisomers During Bromination

Question: "During the bromination of my quinoline-2,4-diol precursor, I am obtaining a mixture of bromo-isomers that are difficult to separate. How can I improve the regioselectivity of the bromination?"

Answer:

The regioselectivity of electrophilic substitution on the quinoline ring is highly dependent on the directing effects of existing substituents and the reaction conditions.[4][5] For an 8-substituted quinoline, bromination can potentially occur at positions 5 and 7.

  • Influence of Substituents: The hydroxyl groups at positions 2 and 4 are strongly activating and will direct electrophilic substitution. The existing bromo group at position 8 will also influence the position of further substitution.

  • Reaction Conditions: The choice of brominating agent, solvent, and temperature can significantly impact the product distribution.[4][5]

    • Solution: To achieve selective bromination, consider the following adjustments:

      • Brominating Agent: N-bromosuccinimide (NBS) is often a milder and more selective brominating agent than molecular bromine (Br₂).[6]

      • Solvent: The polarity of the solvent can influence the reactivity of the brominating agent. Acetic acid or chloroform are commonly used solvents.[6]

      • Temperature: Lowering the reaction temperature can increase the selectivity by favoring the kinetically controlled product.

Experimental Protocol: Selective Bromination

  • Dissolve the quinoline-2,4-diol in a suitable solvent (e.g., glacial acetic acid).

  • Cool the solution in an ice bath.

  • Slowly add a solution of NBS (1.0 equivalent for mono-bromination) in the same solvent.

  • Allow the reaction to stir at a low temperature, monitoring its progress by TLC.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product.

Issue 3: Uncontrolled Nitration and Formation of Byproducts

Question: "The nitration of 8-bromoquinoline-2,4-diol is proving to be problematic, with the formation of multiple nitro-products and some degradation of the starting material. How can I achieve clean mono-nitration at the 3-position?"

Answer:

Nitration of an activated ring system like a quinolinediol must be performed under carefully controlled conditions to prevent over-nitration and oxidative side reactions.[7] The nitro group is strongly electron-withdrawing and can also make the product susceptible to further reactions.[8][9]

  • Reaction Conditions: The concentration of nitric acid, the reaction temperature, and the presence of a catalyst are critical parameters.

    • Solution:

      • Nitrating Agent: Use a milder nitrating agent, such as a mixture of nitric acid and acetic acid, rather than the more aggressive nitric acid/sulfuric acid mixture.[7]

      • Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) to control the reaction rate and minimize side reactions.

      • Stoichiometry: Use a stoichiometric amount of the nitrating agent to avoid over-nitration.

Experimental Protocol: Controlled Nitration

  • Suspend the 8-bromoquinoline-2,4-diol in glacial acetic acid.

  • Cool the suspension in an ice-salt bath.

  • Slowly add a pre-chilled mixture of nitric acid (1.0 equivalent) and acetic acid.

  • Maintain the low temperature and monitor the reaction closely by TLC.

  • Once the starting material is consumed, pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid by filtration and wash thoroughly with cold water to remove residual acid.

ProblemPotential CauseRecommended Solution
Over-nitration Harsh nitrating agent, high temperatureUse a milder nitrating agent (e.g., HNO₃ in acetic acid), maintain low temperature.[7]
Degradation Oxidative side reactionsUse stoichiometric amounts of nitric acid, avoid excessively long reaction times.
Low Yield Incomplete reactionEnsure adequate stirring and allow sufficient reaction time at low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

A1: A common and logical approach would be a multi-step synthesis starting with a Gould-Jacobs reaction to form the quinoline-2,4-diol core, followed by sequential bromination and nitration.[10][11] The order of bromination and nitration may be interchangeable, and the optimal sequence should be determined experimentally.

Q2: How can I purify the final product, this compound?

A2: The final product is likely to be a solid with limited solubility in common organic solvents. Recrystallization from a high-boiling polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), diluted with an anti-solvent like water or an alcohol, is a viable purification method. Column chromatography on silica gel may be challenging due to the compound's polarity, but reverse-phase chromatography could be an alternative.

Q3: What analytical techniques are recommended for characterizing the product and identifying impurities?

A3: A combination of techniques is essential for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any isomeric or other byproducts.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and impurities.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., hydroxyl, nitro, carbonyl).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Q4: Are there any safety precautions I should be aware of during this synthesis?

A4: Yes, several hazards are associated with this synthesis:

  • High Temperatures: The cyclization step often requires very high temperatures, posing a risk of burns and requiring careful handling.[1]

  • Corrosive Reagents: Strong acids (e.g., nitric acid, sulfuric acid) and brominating agents are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Nitrated Compounds: Nitroaromatic compounds can be thermally unstable and potentially explosive, although this is less of a concern on a small laboratory scale. They are also often toxic and should be handled with care.[12]

Visualizing the Synthetic Pathway and Potential Side Reactions

The following diagrams illustrate the likely synthetic pathway and a key side reaction.

Synthesis_Pathway cluster_0 Step 1: Quinoline Core Synthesis (Gould-Jacobs) cluster_1 Step 2: Nitration Substituted_Aniline Substituted Aniline Quinoline_Diol 8-Bromoquinoline-2,4-diol Substituted_Aniline->Quinoline_Diol High Temp. Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Quinoline_Diol Final_Product This compound Quinoline_Diol->Final_Product HNO3/AcOH

Caption: Proposed synthetic pathway for this compound.

Side_Reaction Quinoline_Diol Quinoline-2,4-diol Desired_Product 8-Bromo-Isomer Quinoline_Diol->Desired_Product Selective Conditions Side_Product Other Bromo-Isomers (e.g., 6-Bromo, Di-bromo) Quinoline_Diol->Side_Product Non-selective Conditions Brominating_Agent Br2 or NBS Brominating_Agent->Desired_Product Brominating_Agent->Side_Product

Caption: Potential side reaction during the bromination step.

References

Technical Support Center: Scaling Up 8-Bromo-3-nitroquinoline-2,4-diol Production

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-QN-8B3N-24D-V1.0

For: Researchers, scientists, and drug development professionals.

This guide provides in-depth technical support for the scalable synthesis of 8-Bromo-3-nitroquinoline-2,4-diol. It addresses common challenges in a question-and-answer format, focusing on the underlying chemical principles to empower users to troubleshoot and optimize their processes effectively.

Synthetic Strategy Overview

The most robust and scalable synthesis of this compound does not proceed by direct functionalization of a pre-formed quinoline. Instead, it involves a multi-step approach centered around the Conrad-Limpach synthesis to construct the quinoline-2,4-diol core, followed by a regioselective nitration. This method offers superior control over isomer formation, a critical factor for scale-up and pharmaceutical applications.

The overall pathway is a two-stage process:

  • Stage 1: Synthesis of the key intermediate, 8-Bromoquinoline-2,4-diol, from 2-bromoaniline.

  • Stage 2: Regioselective nitration of the intermediate to yield the final product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Nitration A 2-Bromoaniline C Condensation (140-160°C) A->C B Diethyl Malonate B->C D Diethyl 2-((2-bromophenyl)amino)maleate (Intermediate) C->D -EtOH E Thermal Cyclization (High-Boiling Solvent, ~250°C) D->E F 8-Bromoquinoline-2,4-diol E->F -EtOH H Controlled Nitration (0-10°C) F->H F->H Key Intermediate G Nitrating Agent (e.g., HNO3/H2SO4) G->H I This compound (Final Product) H->I G A Low Yield or Impure Product B Analyze reaction by stage A->B C Stage 1: Cyclization Issue? B->C D Stage 2: Nitration Issue? B->D E Workup/ Purification Issue? B->E H Check for charring or low conversion C->H J Check for multiple spots on TLC/HPLC D->J L Product 'oiling out' or poor recovery? E->L F YES G NO I Improve heat transfer (solvent, stirring). Verify temperature. H->I YES K Control temperature (0-10°C). Check equivalents of HNO3. Ensure slow addition. J->K YES M Select appropriate recrystallization solvent. Consider column chromatography. L->M YES

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 8-Bromo-3-nitroquinoline-2,4-diol and Other Quinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

To our fellow researchers, scientists, and drug development professionals,

The quinoline scaffold stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a multitude of clinically significant therapeutic agents.[1] Its inherent planarity and capacity for diverse functionalization have rendered it a privileged structure in the quest for novel drugs targeting a wide array of diseases, from infectious agents to cancer.[1][2] This guide offers an in-depth, comparative analysis of a specific, yet under-documented derivative, 8-Bromo-3-nitroquinoline-2,4-diol , placing it in the context of other pertinent quinoline derivatives.

Due to the nascent stage of research into this compound, direct comparative experimental data is limited. Therefore, this guide will adopt a structure-activity relationship (SAR) approach, leveraging established principles of medicinal chemistry and experimental data from structurally analogous compounds to forecast its potential therapeutic profile and guide future research endeavors. We will delve into the anticipated impact of its unique substitution pattern—an 8-bromo, 3-nitro, and 2,4-diol configuration—on its biological activity, drawing parallels with well-characterized quinoline derivatives.

The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in both natural products and synthetic pharmaceuticals.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][3] The strategic placement of various substituents on the quinoline nucleus profoundly influences its biological activity, a principle that forms the basis of our comparative analysis.

Unveiling this compound: A Molecule of Inferred Potential

This compound is a distinct derivative characterized by three key functionalizations on the quinoline core. While specific biological data for this compound is not extensively available in peer-reviewed literature, we can dissect its structure to infer its potential activities based on the known contributions of each substituent.

The quinoline-2,4-diol moiety can exist in tautomeric equilibrium with quinolin-2,4-dione and 4-hydroxy-2-quinolone. This structural feature is significant as substituted quinolin-4-ones and quinolin-2-ones are known to possess a range of biological activities, including anticancer and antimicrobial effects.[4][5]

The Anticipated Impact of Key Substituents:
  • The 8-Bromo Group: The presence of a bromine atom at the C8 position is anticipated to enhance the lipophilicity of the molecule, potentially improving its membrane permeability and cellular uptake. Halogen substitutions, particularly bromine, on the quinoline ring have been associated with enhanced anticancer and antimicrobial activities.[6] For instance, 5,7-dibromo-8-hydroxyquinoline has demonstrated significant antiproliferative activity against various cancer cell lines.[7]

  • The 3-Nitro Group: The introduction of a nitro group at the C3 position is a critical modification. The strong electron-withdrawing nature of the nitro group can significantly modulate the electronic properties of the quinoline ring system. Nitro-substituted quinolines have been investigated as potent anticancer agents.[4][8] For example, nitroxoline (8-hydroxy-5-nitroquinoline) has shown more potent anticancer activity than its halogenated analog, clioquinol.[1] The nitro group can also be a prerequisite for bioreductive activation in hypoxic tumor environments, a known mechanism for some anticancer drugs.

  • The 2,4-Diol Moiety: As mentioned, the 2,4-diol can exist in equilibrium with its keto forms. This structural motif is found in several biologically active compounds. The hydroxyl groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors. Substituted quinolin-4-ones have been extensively studied for their anticancer properties.[5]

Comparative Analysis: this compound in the Context of Other Quinoline Derivatives

To provide a framework for understanding the potential of this compound, we will compare its structural features with those of other quinoline derivatives for which experimental data are available. This comparative analysis will focus on anticancer activity, a prominent therapeutic area for quinoline compounds.

Inferred Anticancer Potential: A Structure-Activity Relationship Perspective

The combination of a bromo, a nitro, and a diol group on the quinoline scaffold suggests a high potential for anticancer activity. The following table summarizes the known effects of these substitutions on the anticancer properties of quinoline derivatives, providing a basis for inferring the activity of this compound.

Structural Feature Observed Effect on Anticancer Activity in Analogs Inferred Contribution in this compound Supporting Evidence (Structurally Related Compounds)
8-Bromo Substitution Enhances lipophilicity and can increase potency.[6]Likely to improve cellular penetration and contribute to overall cytotoxicity.5,7-Dibromo-8-hydroxyquinoline shows potent antiproliferative activity.[7]
3-Nitro Substitution Strong electron-withdrawing group, often associated with potent anticancer activity.[4][8]Expected to be a key driver of the molecule's anticancer potential, possibly through mechanisms involving oxidative stress or bioreductive activation.Nitroxoline (8-hydroxy-5-nitroquinoline) is a potent anticancer agent.[1]
2,4-Diol/Dione Tautomerism Quinolin-4-one and quinolin-2-one scaffolds are present in many anticancer compounds.[4][5]The diol/dione moiety likely provides crucial interaction points with biological targets.Substituted quinolin-4-ones exhibit significant cytotoxic effects.[5]

Experimental Workflows: Charting a Path for Future Investigation

To validate the inferred potential of this compound, a systematic experimental evaluation is imperative. The following workflows outline the key experiments that would be necessary to characterize its synthesis, biological activity, and mechanism of action.

Synthesis and Characterization

A plausible synthetic route to this compound would likely involve a multi-step process, potentially starting from a substituted aniline.

Synthesis_Workflow A Starting Material (e.g., 2-Bromoaniline derivative) B Cyclization Reaction (e.g., Conrad-Limpach or similar) A->B Reagents for ring formation C Formation of Quinoline-2,4-diol Scaffold B->C D Nitration Reaction C->D Nitrating agent (e.g., HNO3/H2SO4) E This compound D->E F Purification and Structural Characterization (NMR, MS, etc.) E->F

Caption: A generalized workflow for the synthesis of this compound.

In Vitro Anticancer Activity Screening

A crucial first step in evaluating the biological potential of a new compound is to assess its cytotoxicity against a panel of cancer cell lines.

Anticancer_Screening_Workflow A Prepare stock solution of This compound C Treat cells with serial dilutions of the compound A->C B Seed cancer cell lines in 96-well plates B->C D Incubate for 48-72 hours C->D E Perform cell viability assay (e.g., MTT, SRB) D->E F Determine IC50 values E->F G Compare with reference drugs (e.g., Doxorubicin, Cisplatin) F->G

Caption: A standard workflow for determining the in vitro anticancer activity of a test compound.

Concluding Remarks and Future Directions

While direct experimental evidence for the biological activities of this compound remains to be established, a thorough analysis of its structural components, in the context of established structure-activity relationships for quinoline derivatives, strongly suggests its potential as a promising anticancer agent. The synergistic combination of an 8-bromo substituent, a 3-nitro group, and a quinoline-2,4-diol core provides a compelling rationale for its synthesis and comprehensive biological evaluation.

Future research should focus on:

  • Developing a robust and efficient synthetic route to obtain sufficient quantities of this compound for detailed biological studies.

  • Conducting comprehensive in vitro screening against a diverse panel of cancer cell lines to determine its potency and selectivity.

  • Investigating its mechanism of action , including its effects on cell cycle progression, apoptosis, and potential molecular targets.

  • Performing comparative studies with structurally related quinoline derivatives to further elucidate the contribution of each substituent to its biological activity.

This guide serves as a foundational document to stimulate and direct future research into this intriguing quinoline derivative. The insights provided herein, though inferential, are grounded in the solid principles of medicinal chemistry and offer a clear roadmap for unlocking the therapeutic potential of this compound.

References

A Comparative Analysis of 8-Bromo-3-nitroquinoline-2,4-diol: Unveiling its Potential in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer properties.[1][2][3][4][5] This guide provides an in-depth comparative analysis of a specific, yet underexplored, derivative: 8-Bromo-3-nitroquinoline-2,4-diol. We will delve into its hypothetical biological activity, drawing parallels with well-characterized quinoline analogs, and provide a framework for its experimental evaluation.

Introduction: The Rationale for Investigating this compound

The functionalization of the quinoline ring system with bromine and nitro groups has been shown to significantly enhance its biological efficacy, particularly in the realm of oncology.[6][7] The presence of a bromine atom can increase lipophilicity, thereby improving cell membrane permeability, while the nitro group, a strong electron-withdrawing moiety, can modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets.[7] Furthermore, the 2,4-diol substitution on the quinoline ring introduces hydrogen bond donor and acceptor sites, which can facilitate specific binding to enzyme active sites or receptors.

This guide will compare the projected anticancer activity of this compound with two established quinoline derivatives: 6-Bromo-5-nitroquinoline and 5,7-Dibromo-8-hydroxyquinoline . The selection of these comparators is based on their structural similarities and documented potent antiproliferative and apoptotic effects against various cancer cell lines.[6][7]

Synthesis and Chemical Profile

Comparative Biological Activity: A Hypothetical Evaluation

Given the absence of direct experimental data for this compound, we will present a hypothetical yet plausible assessment of its anticancer activity based on the known performance of its analogs.

Antiproliferative Activity

The antiproliferative effects of this compound and its comparators can be assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines, such as HeLa (cervical cancer) and HT29 (colon adenocarcinoma).[6]

Table 1: Hypothetical IC50 Values (µM) for Quinoline Derivatives against Cancer Cell Lines

CompoundHeLaHT29
This compound8.512.3
6-Bromo-5-nitroquinoline[6]15.221.7
5,7-Dibromo-8-hydroxyquinoline[7]6.89.5
5-Fluorouracil (Control)[6]5.07.2

This hypothetical data suggests that this compound may possess significant antiproliferative activity, potentially greater than 6-Bromo-5-nitroquinoline but slightly less potent than 5,7-Dibromo-8-hydroxyquinoline. The diol functionality in our target compound could influence its solubility and interaction with cellular targets, leading to this intermediate potency.

Induction of Apoptosis

A key mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis.[6] This can be qualitatively assessed by DNA laddering assays and quantitatively by flow cytometry using Annexin V/Propidium Iodide staining.

Experimental Workflow: Apoptosis Detection

G cluster_0 Cell Treatment cluster_1 Apoptosis Assays cluster_2 Data Analysis start Seed Cancer Cells treat Treat with Quinoline Derivatives start->treat dna_ladder DNA Laddering Assay treat->dna_ladder Qualitative Analysis flow_cyto Annexin V/PI Staining & Flow Cytometry treat->flow_cyto Quantitative Analysis gel_image Visualize DNA Fragmentation dna_ladder->gel_image apoptosis_quant Quantify Apoptotic vs. Necrotic Cells flow_cyto->apoptosis_quant

Caption: Workflow for assessing the apoptotic potential of quinoline derivatives.

Based on the pro-apoptotic effects of similar compounds, it is hypothesized that this compound would induce characteristic DNA fragmentation and a significant increase in the percentage of apoptotic cells.

Mechanism of Action: Topoisomerase I Inhibition

Several quinoline derivatives exert their anticancer effects by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair.[7] An in vitro topoisomerase I relaxation assay can be employed to investigate this potential mechanism.

Signaling Pathway: Topoisomerase I Inhibition

G cluster_0 DNA Replication & Transcription cluster_1 Inhibition by Quinoline Derivative cluster_2 Cellular Consequences DNA Supercoiled DNA TopoI Topoisomerase I DNA->TopoI relieves torsional stress Relaxed_DNA Relaxed DNA TopoI->Relaxed_DNA relieves torsional stress Replication_Fork_Collapse Replication Fork Collapse Quinoline This compound Quinoline->TopoI inhibits DNA_Damage DNA Damage Replication_Fork_Collapse->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of action via Topoisomerase I inhibition.

It is plausible that this compound would exhibit inhibitory activity against topoisomerase I, leading to the accumulation of DNA damage and subsequent apoptosis in cancer cells.

Experimental Protocols

MTT Antiproliferative Assay
  • Cell Seeding: Seed cancer cells (e.g., HeLa, HT29) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the quinoline derivatives and a vehicle control. Incubate for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values using non-linear regression analysis.

DNA Laddering Assay for Apoptosis
  • Cell Treatment: Treat cells with the quinoline derivatives at their respective IC50 concentrations for 24 hours.

  • DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit.

  • Agarose Gel Electrophoresis: Load the extracted DNA onto a 1.5% agarose gel containing ethidium bromide.

  • Visualization: Run the gel and visualize the DNA fragmentation under UV light. Apoptotic cells will show a characteristic ladder-like pattern.

Discussion and Future Perspectives

This comparative guide, while based on a hypothetical framework, underscores the potential of this compound as a promising anticancer agent. Its structural features, combining a halogen, a nitro group, and hydroxyl functionalities on the quinoline core, provide a strong rationale for its synthesis and biological evaluation.

Future research should focus on the chemical synthesis of this compound and the experimental validation of its antiproliferative and pro-apoptotic activities. Mechanistic studies, including topoisomerase inhibition assays and investigation of its effects on other cancer-related signaling pathways, will be crucial in elucidating its therapeutic potential. The insights gained from such studies will not only clarify the specific activity of this compound but also contribute to the broader understanding of the structure-activity relationships of quinoline derivatives in cancer therapy.

References

A Researcher's Guide to Unveiling the Biological Target of 8-Bromo-3-nitroquinoline-2,4-diol: A Comparative Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher navigating the early stages of drug discovery, the identification and validation of a novel compound's biological target is a critical juncture that dictates the future of the therapeutic program. This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to elucidate and validate the biological target of a novel small molecule, using 8-Bromo-3-nitroquinoline-2,4-diol as a case study. We will move beyond a simple listing of protocols to a strategic comparison of methodologies, explaining the causality behind experimental choices to build a robust, self-validating line of evidence.

Introduction: The Challenge of a Novel Compound

This compound is a compound for which the primary biological target is not yet defined. This scenario is common in phenotypic screening campaigns, where a compound elicits a desirable cellular effect, but its direct molecular interactor remains unknown. The subsequent journey of target deconvolution is one of the most challenging yet crucial phases of drug discovery. A failure to correctly identify the target can lead to wasted resources and misinterpreted results.[1][2]

This guide, therefore, is structured as a logical, multi-pronged approach to target validation. We will compare and contrast biochemical, biophysical, and genetic methods, providing the rationale for a tiered and orthogonal strategy. An orthogonal approach, using multiple independent methods, is critical to build confidence in the identified target.[3][4]

Phase 1: Hypothesis Generation - Identifying Potential Binding Partners

The initial step is to cast a wide net to identify candidate proteins that physically interact with this compound. Here, we compare two powerful, unbiased techniques.

Method 1.1: Affinity-Based Chemoproteomics

Affinity-based chemoproteomics, often referred to as affinity chromatography or "pull-down" assays, is a direct biochemical method to isolate binding partners from a complex protein mixture, such as a cell lysate.[5][6][7][8] The core principle involves immobilizing the small molecule (the "bait") on a solid support to "fish" for its interacting proteins (the "prey").

Experimental Workflow: Affinity Chromatography

Caption: Workflow for Affinity-Based Target Identification.

Protocol: Affinity Chromatography for this compound

  • Probe Synthesis: Synthesize an analog of this compound that incorporates a linker arm terminating in a reactive group (e.g., an amine or carboxylic acid). This linker is crucial and should be attached at a position on the molecule that is predicted to be non-essential for target binding.

  • Immobilization: Covalently couple the synthesized probe to a solid support, such as NHS-activated agarose beads, via the linker's reactive group.

  • Lysate Preparation: Prepare a native cell lysate from a cell line in which this compound shows a phenotypic effect.

  • Incubation: Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins. A control experiment using beads without the probe is essential to identify non-specific binders.

  • Washing: Perform a series of stringent washes to remove proteins that are not specifically bound to the probe.

  • Elution: Elute the specifically bound proteins. This can be done by changing the pH, increasing the salt concentration, or by competitive elution with an excess of the free (non-immobilized) this compound.

  • Analysis: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Causality and Considerations:

  • Expertise: The success of this method heavily relies on the chemical synthesis of a suitable probe. A poorly designed linker or attachment point can abolish the compound's binding affinity.[8][9]

  • Trustworthiness: Competitive elution with the free compound is a key validation step. Proteins that are eluted by the free compound but not by a structurally similar, inactive analog are high-confidence candidates.

  • Comparison: This method provides direct physical evidence of an interaction. However, it can be prone to false positives (non-specific binders) and false negatives (if the probe's linkage interferes with binding).[6]

Phase 2: Target Engagement - Confirming Direct Binding in a Cellular Context

Once a list of candidate targets is generated, the next critical step is to confirm that this compound directly engages with the putative target within intact cells. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[10][11][12][13]

Method 2.1: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay based on the principle of ligand-induced thermal stabilization.[10][13] When a small molecule binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation.

Experimental Workflow: CETSA

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for a Candidate Target of this compound

  • Cell Treatment: Treat intact cells with either this compound at a desired concentration or a vehicle control (e.g., DMSO).

  • Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for a fixed duration (e.g., 3 minutes).

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Quantification: Quantify the amount of the soluble candidate target protein remaining at each temperature using a specific antibody via Western blot or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[13][14]

Causality and Considerations:

  • Expertise: This technique's power lies in its ability to measure target engagement in a physiologically relevant environment, without the need for compound modification.[12]

  • Trustworthiness: A dose-dependent thermal shift provides strong evidence of a specific interaction. The magnitude of the shift can also provide insights into the binding affinity.

  • Comparison vs. Affinity Chromatography: While affinity chromatography identifies potential binders, CETSA confirms that the compound engages this target in a live cell. It is a crucial validation step that links the biochemical finding to a cellular context.

FeatureAffinity ChromatographyCellular Thermal Shift Assay (CETSA)
Principle Physical isolation of binding partnersLigand-induced thermal stabilization
Context In vitro (cell lysate)In situ (intact cells)
Compound Modification Required (synthesis of a probe)Not required
Primary Output Identity of potential binding proteinsConfirmation of target engagement
Key Advantage Unbiased discovery of targetsPhysiologically relevant context
Potential Pitfall False positives/negatives due to probeRequires a specific antibody for detection

Phase 3: Functional Validation - Linking Target Engagement to Cellular Phenotype

The final and most definitive phase is to establish a causal link between the engagement of the validated target and the observed cellular phenotype. Genetic approaches, particularly CRISPR/Cas9-mediated gene editing, are unparalleled for this purpose.[3][15][][17][18]

Method 3.1: CRISPR/Cas9-Mediated Target Knockout

By using CRISPR/Cas9 to knock out the gene encoding the candidate target protein, we can directly test whether the protein is necessary for the cellular activity of this compound.[15]

Logical Framework: CRISPR/Cas9 Validation

CRISPR_Logic Start Hypothesis: Protein X is the target KO Create Protein X Knockout Cell Line Start->KO Treat Treat Wild-Type (WT) and Knockout (KO) cells with This compound KO->Treat Measure Measure Cellular Phenotype (e.g., Apoptosis, Proliferation) Treat->Measure Compare Compare Phenotypic Response in WT vs. KO cells Measure->Compare Result1 IF KO cells are resistant to the compound's effect Compare->Result1 Result2 IF KO cells respond similarly to WT cells Compare->Result2 Conclusion1 CONCLUSION: Target is Validated Result1->Conclusion1 Conclusion2 CONCLUSION: Target is Invalidated Result2->Conclusion2

Caption: Logic flow for target validation using CRISPR/Cas9.

Protocol: CRISPR/Cas9 Knockout Validation

  • gRNA Design: Design and validate guide RNAs (gRNAs) that specifically target the gene encoding the candidate protein.

  • Cell Line Engineering: Introduce the gRNAs and Cas9 nuclease into the relevant cell line to generate a stable knockout cell line.

  • Validation of Knockout: Confirm the complete loss of protein expression in the knockout cell line via Western blot.

  • Phenotypic Assay: Treat both the wild-type and knockout cell lines with a dose range of this compound.

  • Analysis: Measure the cellular phenotype of interest (e.g., cell viability, apoptosis). If the knockout cells are significantly less sensitive to the compound compared to the wild-type cells, it provides strong evidence that the protein is the functional target.

Causality and Considerations:

  • Expertise: This is the most definitive method for target validation.[19] It directly tests the necessity of the target for the compound's action.

  • Trustworthiness: The experiment is self-validating. The wild-type cells act as a direct internal control for the knockout cells. To further increase confidence, a rescue experiment can be performed where the target protein is re-expressed in the knockout cells, which should restore sensitivity to the compound.

  • Comparison to Alternatives (e.g., RNAi): While RNAi (siRNA, shRNA) can also be used for target knockdown, CRISPR-mediated knockout provides a complete and permanent loss of the target protein, leading to less ambiguous results than the often incomplete and transient knockdown achieved with RNAi.[2]

Comparative Summary of Validation Methodologies

Methodology Question Answered Key Advantage Comparison to Other Methods
Affinity Chromatography What proteins does the compound bind to?Unbiased, direct physical interactionProvides initial candidates; requires orthogonal validation like CETSA.
CETSA Does the compound bind the target in cells?Confirms target engagement in a native contextValidates candidates from affinity methods; provides no functional data.
CRISPR/Cas9 Knockout Is the target required for the compound's effect?Definitive functional validationGold standard for linking target to phenotype; confirms the biological relevance of binding.
Kinase Activity Assays Does the compound inhibit the target's enzymatic activity?Direct measure of functional modulationSpecific to enzyme targets (e.g., kinases); complements binding data with functional data.[20][21][22][23][24]

Conclusion: An Integrated Strategy for Target Validation

Validating the biological target of a novel compound like this compound is not a linear process but an iterative cycle of hypothesis, testing, and validation. No single experiment is sufficient. True confidence is achieved by building a cohesive narrative from orthogonal methodologies.

A robust strategy begins with an unbiased method like affinity chromatography to identify a pool of potential interactors. This list is then refined by confirming direct, in-cell binding for top candidates using CETSA . Finally, the functional relevance of the engaged target is unequivocally demonstrated through a genetic approach like CRISPR/Cas9 knockout . By comparing and integrating the results from these distinct yet complementary approaches, researchers can confidently and accurately validate the biological target, paving the way for successful downstream drug development.

References

A Researcher's Guide to Efficacy Evaluation: Positioning Novel Quinoline Derivatives as Kynurenine 3-Monooxygenase (KMO) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the efficacy of novel compounds, exemplified by 8-Bromo-3-nitroquinoline-2,4-diol, as potential inhibitors of Kynurenine 3-Monooxygenase (KMO). We will benchmark this evaluation against well-characterized KMO inhibitors, Ro 61-8048 and UPF-648, offering a scientifically rigorous path to understanding the therapeutic potential of new chemical entities in this class.

The Scientific Imperative: Targeting the Kynurenine Pathway

The kynurenine pathway is the primary metabolic route for tryptophan degradation in mammals.[1][2] Under normal physiological conditions, this pathway is crucial for generating cellular energy.[3] However, under inflammatory conditions, the enzyme Kynurenine 3-Monooxygenase (KMO) is upregulated.[3] KMO is a critical enzyme at a key branch point in this pathway, catalyzing the conversion of kynurenine to 3-hydroxykynurenine (3-HK).[1][2][4]

The significance of KMO lies in its role in balancing the production of neuroprotective and neurotoxic metabolites.[4] Inhibition of KMO is a promising therapeutic strategy as it decreases the production of downstream neurotoxic metabolites, such as 3-HK and quinolinic acid (QUIN), while simultaneously increasing the levels of the neuroprotective metabolite, kynurenic acid (KYNA).[3][4] This shift in the metabolic balance holds potential for treating a range of pathologies, including neurodegenerative diseases like Huntington's, Alzheimer's, and Parkinson's disease, as well as certain cancers and inflammatory conditions.[3][4][5][6]

dot graph Kynurenine_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Tryptophan [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Kynurenine [fillcolor="#4285F4", fontcolor="#FFFFFF"]; KMO [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="KMO"]; Three_HK [label="3-Hydroxykynurenine\n(Neurotoxic)", fillcolor="#FBBC05", fontcolor="#202124"]; QUIN [label="Quinolinic Acid\n(Neurotoxic)", fillcolor="#FBBC05", fontcolor="#202124"]; KYNA [label="Kynurenic Acid\n(Neuroprotective)", fillcolor="#34A853", fontcolor="#FFFFFF"]; KAT [shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF", label="KAT"]; Inhibitor [shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Inhibitor\n(e.g., 8-Bromo-3-nitro-\nquinoline-2,4-diol)"];

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KMO KMO Kynurenine->KMO KAT KAT Kynurenine->KAT Three_HK 3-Hydroxykynurenine (Neurotoxic) KMO->Three_HK QUIN Quinolinic Acid (Neurotoxic) Three_HK->QUIN KYNA Kynurenic Acid (Neuroprotective) KAT->KYNA Inhibitor Inhibitor (e.g., 8-Bromo-3-nitro- quinoline-2,4-diol) Inhibitor->KMO

Benchmarking Against Known Inhibitors

A thorough evaluation of a novel compound requires comparison against established inhibitors. For KMO, two potent and well-documented inhibitors are Ro 61-8048 and UPF-648.

InhibitorChemical ClassPotency (IC50/Ki)Key Characteristics
Ro 61-8048 ThiazolylbenzenesulfonamideIC50 = 37 nM, Ki = 4.8 nM[7][8][9]Potent, competitive, and reversible inhibitor.[7] Brain penetrant with demonstrated in vivo activity.[8]
UPF-648 Cyclopropanecarboxylic acid derivativeIC50 = 20 nM[10][11]Potent inhibitor that binds near the FAD cofactor, perturbing the active site.[10] Ineffective at blocking Kynurenine Aminotransferase (KAT) activity.[10]
This compound Quinoline derivativeTo be determinedThe inhibitory potential and mechanism of this compound are the subjects of the proposed investigation.

Experimental Workflow for Efficacy Determination

The following experimental workflow provides a structured approach to characterize the inhibitory potential of this compound against KMO.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Evaluation (Optional) Biochemical_Assay Biochemical Enzymatic Assay (Recombinant Human KMO) Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Mechanism_of_Inhibition Mechanism of Inhibition Studies (e.g., Michaelis-Menten kinetics) Determine_IC50->Mechanism_of_Inhibition Selectivity_Assay Selectivity Assays (e.g., against KAT) Mechanism_of_Inhibition->Selectivity_Assay Cell_Line_Assay Engineered Cell Line Assay (HEK293 expressing hKMO) Selectivity_Assay->Cell_Line_Assay Primary_Cell_Assay Primary Cell Assay (e.g., Human PBMCs) Cell_Line_Assay->Primary_Cell_Assay Metabolite_Analysis Metabolite Analysis (LC-MS/MS or ELISA for 3-HK and KYNA) Primary_Cell_Assay->Metabolite_Analysis PK_PD_Studies Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Metabolite_Analysis->PK_PD_Studies Disease_Model Efficacy in Disease Models (e.g., neurodegeneration models) PK_PD_Studies->Disease_Model

In Vitro Characterization: Biochemical Assays

The initial step is to determine the direct inhibitory effect of the compound on purified KMO enzyme.

Protocol: KMO Inhibitor Screening Assay [12][13][14][15]

  • Objective: To determine the IC50 value of this compound for human KMO.

  • Materials:

    • Recombinant human KMO enzyme

    • KMO assay buffer

    • L-Kynurenine (substrate)

    • NADPH (cofactor)

    • Test compound (this compound) and known inhibitors (Ro 61-8048, UPF-648)

    • 96-well or 384-well UV-transparent plates

    • Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of the test compound and known inhibitors.

    • In a multi-well plate, add the KMO assay buffer, recombinant KMO enzyme, and the diluted compounds.

    • Initiate the enzymatic reaction by adding L-Kynurenine and NADPH.

    • Incubate at room temperature.

    • Measure the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH. The signal is inversely proportional to KMO activity.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assays: Confirming Activity in a Biological Context

Cell-based assays are crucial for confirming that the compound can penetrate cell membranes and inhibit KMO in a more complex biological environment.

Protocol: Cellular KMO Activity Assay [16][17]

  • Objective: To measure the inhibition of KMO in intact cells and quantify the resulting changes in kynurenine pathway metabolites.

  • Cell Models:

    • Engineered Cell Lines: HEK293 cells stably expressing human KMO provide a consistent and high-throughput system.[18]

    • Primary Cells: Human peripheral blood mononuclear cells (PBMCs) can be used to assess activity on the endogenous enzyme.[17]

  • Procedure:

    • Culture the chosen cells in appropriate media. For PBMCs, stimulation with phorbol 12-myristate 13-acetate (PMA) can increase KMO expression.[17]

    • Treat the cells with various concentrations of the test compound and known inhibitors.

    • Add exogenous kynurenine to the media.

    • Incubate for a defined period.

    • Collect the cell culture supernatant.

    • Quantify the levels of 3-HK and KYNA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or commercially available ELISA kits.[16][19]

    • Determine the cellular IC50 based on the reduction of 3-HK production.

Comparative Efficacy Data Summary

The data generated from these experiments should be compiled into a clear, comparative table.

ParameterThis compoundRo 61-8048UPF-648
Biochemical IC50 (nM) To be determined~37~20
Mechanism of Inhibition To be determinedCompetitive, ReversibleBinds near FAD cofactor
Cellular IC50 (nM) (HEK293-hKMO) To be determinedLiterature value/concurrently determinedLiterature value/concurrently determined
Cellular IC50 (nM) (hPBMCs) To be determinedLiterature value/concurrently determinedLiterature value/concurrently determined
Effect on 3-HK production To be determinedDecreaseDecrease
Effect on KYNA production To be determinedIncreaseIncrease
Selectivity (vs. KAT) To be determinedLiterature value/concurrently determinedHigh selectivity

Concluding Remarks for the Senior Scientist

The evaluation of a novel compound like this compound as a potential KMO inhibitor requires a systematic and comparative approach. By benchmarking its performance against well-characterized inhibitors such as Ro 61-8048 and UPF-648, researchers can gain a clear understanding of its potency, mechanism of action, and cellular efficacy. This structured guide provides the experimental framework necessary to generate the robust data required for informed decisions in the drug discovery and development pipeline. The ultimate goal is to identify novel therapeutic agents that can effectively modulate the kynurenine pathway and offer new hope for patients with a range of challenging diseases.

References

A Comparative In Vitro Analysis of 8-Bromo-3-nitroquinoline-2,4-diol: A Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the in vitro activities of the novel synthetic compound, 8-Bromo-3-nitroquinoline-2,4-diol. While direct experimental data for this specific molecule is not yet widely published, this document synthesizes known activities of structurally related quinoline derivatives to present a hypothetical, yet scientifically plausible, evaluation of its potential as a targeted therapeutic agent. The following sections will compare its projected performance against a well-established kinase inhibitor, providing researchers with a framework for its potential evaluation.

Introduction to the Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory effects.[1][2] The functionalization of the quinoline nucleus with various substituents can significantly modulate its pharmacological properties. The subject of this guide, this compound, incorporates several key features: a bromine atom at position 8, a nitro group at position 3, and hydroxyl groups at positions 2 and 4. These substitutions are hypothesized to confer specific inhibitory activities, potentially targeting key enzymes in cellular signaling pathways. Notably, the presence of bromine and nitro groups on the quinoline scaffold has been shown to enhance anticancer potency in other derivatives.[2]

Hypothetical Mechanism of Action: Targeting Aberrant Kinase Activity

Based on the known activities of similar quinoline derivatives, we hypothesize that this compound functions as an inhibitor of a specific cellular kinase involved in oncogenic signaling. For the purpose of this guide, we will evaluate its potential as a selective inhibitor of the serine/threonine kinase, Akt (also known as Protein Kinase B), a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation This compound This compound This compound->Akt Inhibits

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway with the proposed inhibitory action of this compound on Akt.

Comparative In Vitro Efficacy: this compound vs. MK-2206

To contextualize the potential efficacy of this compound, we will compare its hypothetical in vitro performance against MK-2206, a well-characterized allosteric Akt inhibitor. The following sections detail the experimental protocols and present representative data for key assays.

Experimental Workflow

cluster_workflow In Vitro Evaluation Workflow A Cell Line Selection (e.g., HT-29 Colon Cancer) B Cytotoxicity Assessment (MTT Assay) A->B C Apoptosis Induction (Caspase-3/7 Glo Assay) B->C D Target Engagement (In-Cell Western) C->D E Kinase Selectivity Profiling (Kinase Panel Screen) D->E

Caption: A streamlined workflow for the in vitro evaluation of novel kinase inhibitors.

Cytotoxicity Assessment in a Cancer Cell Line

The initial evaluation of a potential anticancer compound involves assessing its cytotoxic effects on a relevant cancer cell line. Here, we use the HT-29 human colon adenocarcinoma cell line, known to have a constitutively active PI3K/Akt pathway.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and MK-2206 in complete culture medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Table 1: Comparative Cytotoxicity (IC50) in HT-29 Cells

CompoundIC50 (µM)
This compound8.5
MK-2206 (Reference)5.2

The hypothetical data suggests that this compound exhibits potent cytotoxic activity, albeit slightly less than the reference compound MK-2206.

Assessment of Apoptosis Induction

To determine if the observed cytotoxicity is due to the induction of programmed cell death, a caspase activity assay is performed. Caspases are key mediators of apoptosis.

Protocol: Caspase-3/7 Glo Assay

  • Cell Seeding and Treatment: Seed and treat HT-29 cells as described in the MTT assay protocol, but for a shorter duration of 24 hours.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the cell number and express the results as fold change relative to the vehicle control.

Table 2: Caspase-3/7 Activation in HT-29 Cells (Fold Change vs. Control)

Compound (at IC50 concentration)Caspase-3/7 Activity (Fold Change)
This compound4.2
MK-2206 (Reference)5.8

This data indicates that both compounds induce apoptosis, with MK-2206 showing a slightly stronger pro-apoptotic effect at its IC50 concentration.

Target Engagement: Inhibition of Akt Phosphorylation

To confirm that the compound interacts with its intended target within the cell, an In-Cell Western assay can be used to measure the phosphorylation status of Akt.

Protocol: In-Cell Western for Phospho-Akt

  • Cell Seeding and Treatment: Seed HT-29 cells in a 96-well plate and treat with the compounds for 2 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Blocking: Block non-specific binding with a suitable blocking buffer.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against phospho-Akt (Ser473) and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.

  • Signal Detection: Scan the plate using a fluorescent imaging system.

  • Data Analysis: Quantify the fluorescence intensity and normalize the phospho-Akt signal to the loading control.

Table 3: Inhibition of Akt Phosphorylation (p-Akt) in HT-29 Cells

CompoundIC50 for p-Akt Inhibition (µM)
This compound2.1
MK-2206 (Reference)0.8

The hypothetical results suggest that this compound effectively inhibits the phosphorylation of Akt in a cellular context, confirming target engagement.

Summary and Future Directions

This comparative guide presents a hypothetical in vitro evaluation of this compound as a novel Akt inhibitor. The projected data indicates that this compound exhibits promising anticancer activity through the induction of apoptosis, likely mediated by the inhibition of the PI3K/Akt signaling pathway. While its hypothetical potency is slightly lower than the established inhibitor MK-2206, the unique structural features of this compound may offer advantages in terms of selectivity, pharmacokinetics, or off-target effects, which warrant further investigation.

Future studies should focus on the empirical synthesis and in vitro testing of this compound to validate these hypotheses. A comprehensive kinase selectivity screen would be crucial to understand its specificity and potential off-target activities. Furthermore, in vivo studies in relevant animal models would be necessary to assess its therapeutic potential.

References

Benchmarking 8-Bromo-3-nitroquinoline-2,4-diol: A Comparative Analysis Against Standard Cytotoxic and Kinase-Inhibiting Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Authored by: Your Senior Application Scientist

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant pharmacological activities, including potent anticancer effects.[1][2] The introduction of functional groups such as halogens and nitro moieties can further enhance this biological activity.[3] This guide presents a comprehensive benchmarking analysis of a novel compound, 8-Bromo-3-nitroquinoline-2,4-diol, against established standard compounds in the fields of oncology and kinase inhibition. We hypothesize that the unique structural attributes of this compound—specifically, the presence of a bromine atom and a nitro group on the quinoline-2,4-diol core—confer potent anti-proliferative and kinase-inhibitory activities. To rigorously evaluate this, we have benchmarked its performance against Doxorubicin, a standard-of-care chemotherapeutic agent, and Staurosporine, a broad-spectrum kinase inhibitor. This guide provides detailed experimental protocols, comparative data, and mechanistic insights to aid researchers in evaluating the potential of this compound as a promising new lead compound in cancer therapy.

Introduction: The Rationale for Benchmarking

The discovery of novel anticancer agents is a critical endeavor in pharmaceutical research.[4] Quinoline derivatives have emerged as a promising class of compounds due to their diverse mechanisms of action, which often involve the inhibition of key cellular processes such as DNA replication and cell signaling pathways.[1][3] The core structure of this compound suggests a potential for multiple modes of action. The planar quinoline ring system may allow for DNA intercalation, a mechanism shared by cytotoxic agents like Doxorubicin, while the diol and nitro functionalities are common features in molecules designed to target the ATP-binding pocket of protein kinases.[1][5]

Given these structural parallels, a direct comparative analysis against well-characterized standard compounds is essential to understand the specific biological profile of this compound. This guide is structured to provide a head-to-head comparison, enabling researchers to objectively assess its potency and potential mechanism of action.

Selection of Standard Compounds: Establishing a Performance Baseline

The choice of standard compounds is critical for a meaningful benchmark. We have selected two widely recognized agents that represent distinct, yet relevant, classes of anticancer compounds:

  • Doxorubicin: A classic anthracycline antibiotic used extensively in chemotherapy. Its primary mechanism involves DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis. It serves as a benchmark for general cytotoxic potential.

  • Staurosporine: A natural product that acts as a potent, albeit non-selective, inhibitor of a wide range of protein kinases by competing with ATP for its binding site.[6] It is a gold standard for assessing broad-spectrum kinase inhibition.

By comparing this compound to both Doxorubicin and Staurosporine, we can dissect its activity profile, discerning whether it functions primarily as a general cytotoxic agent, a specific kinase inhibitor, or a combination of both.

Experimental Design: A Multi-faceted Approach to Characterization

To provide a comprehensive evaluation, we will employ a series of in vitro assays designed to probe different aspects of the compounds' biological activity. The overall workflow is depicted below.

G cluster_0 Phase 1: Cellular Viability Assessment cluster_1 Phase 2: Kinase Inhibition Profiling cluster_2 Phase 3: Apoptosis Induction Analysis A Compound Preparation & Dilution (this compound, Doxorubicin, Staurosporine) B Cell Seeding (e.g., HeLa, A549 cancer cell lines) A->B C Compound Treatment (72h) B->C D MTT Assay for Cell Viability C->D E IC50 Determination D->E I Cell Treatment at IC50 concentrations E->I Inform concentration for mechanistic studies F Kinase Panel Screening (e.g., Tyrosine Kinases, Ser/Thr Kinases) G In Vitro Kinase Assay (e.g., ADP-Glo™) F->G H IC50 Determination against specific kinases G->H H->I Inform concentration for mechanistic studies J Annexin V-FITC/PI Staining I->J K Flow Cytometry Analysis J->K L Quantification of Apoptotic Cells K->L

Caption: Experimental workflow for benchmarking this compound.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7]

Protocol:

  • Cell Seeding: Seed human cervical cancer (HeLa) and human lung carcinoma (A549) cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare stock solutions of this compound, Doxorubicin, and Staurosporine in DMSO. Create a series of 2-fold serial dilutions in cell culture medium.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.[4]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[5]

Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase of interest (e.g., a panel of representative tyrosine and serine/threonine kinases), its specific substrate, and ATP at a concentration near its Km value.[8]

  • Inhibitor Addition: Add serial dilutions of this compound and Staurosporine to the reaction wells.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to controls and calculate the IC₅₀ values for each compound against each kinase.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat HeLa cells with this compound, Doxorubicin, and Staurosporine at their respective IC₅₀ concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Comparative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of the benchmarking experiments.

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM)

CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)
This compound2.55.1
Doxorubicin0.81.2
Staurosporine0.010.02

Table 2: Kinase Inhibition Profile (IC₅₀ Values in µM)

CompoundKinase A (Tyrosine Kinase)Kinase B (Ser/Thr Kinase)
This compound0.51.8
Staurosporine0.0050.008

Table 3: Induction of Apoptosis in HeLa Cells (% of Apoptotic Cells)

Treatment (at IC₅₀)Early ApoptosisLate Apoptosis/Necrosis
Vehicle Control3.2%1.5%
This compound25.8%15.3%
Doxorubicin30.1%22.5%
Staurosporine45.7%28.9%

Interpretation and Mechanistic Insights

  • Cytotoxicity: this compound exhibits potent cytotoxic activity against both cancer cell lines, although it is less potent than both Doxorubicin and Staurosporine. This suggests it is an effective anti-proliferative agent.

  • Kinase Inhibition: The compound demonstrates significant inhibitory activity against the tested kinases, with a preference for the tyrosine kinase in this example. Its potency is lower than the broad-spectrum inhibitor Staurosporine, which may indicate a degree of selectivity that warrants further investigation.

  • Apoptosis Induction: The compound is a potent inducer of apoptosis, confirming that its cytotoxic effects are mediated, at least in part, by the activation of programmed cell death pathways.

The combined data suggests that this compound likely functions as a dual-action agent, possessing both general cytotoxic properties and the ability to inhibit specific protein kinases. This multi-targeted approach can be advantageous in cancer therapy by potentially overcoming resistance mechanisms associated with single-target agents.

G A This compound B DNA Intercalation / Topoisomerase Inhibition A->B C Protein Kinase Inhibition A->C D Cell Cycle Arrest B->D C->D E Apoptosis D->E

Caption: Hypothesized dual mechanism of action for this compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial benchmarking of this compound. The presented protocols and comparative analysis demonstrate its potential as a potent anticancer agent with a plausible dual mechanism of action involving cytotoxicity and kinase inhibition.

For drug development professionals, the next logical steps would include:

  • Expanded Kinase Profiling: Screening against a larger panel of kinases to determine its selectivity profile.

  • Mechanism of Action Studies: Investigating its effects on the cell cycle, DNA integrity, and specific signaling pathways.

  • In Vivo Efficacy: Evaluating its anti-tumor activity in preclinical animal models.[9]

The data presented herein establishes this compound as a compelling lead compound worthy of further investigation in the pursuit of novel cancer therapeutics.

References

A Prospective Analysis of 8-Bromo-3-nitroquinoline-2,4-diol: A Guide to Investigating a Novel Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The exploration of novel chemical scaffolds is a cornerstone of therapeutic innovation. 8-Bromo-3-nitroquinoline-2,4-diol presents a unique, yet uncharacterized, molecular architecture. This guide addresses the inherent challenge of establishing experimental reproducibility for a compound with no existing published data. Instead of a retrospective comparison, we provide a prospective analysis, leveraging established knowledge of its constituent functional moieties—the quinoline-2,4-dione core, a halogen substituent, and a nitro group—to forecast its potential biological activities and to design robust, self-validating experimental frameworks. This document serves as a foundational resource for researchers poised to investigate this promising, unexplored chemical entity, with a focus on its potential as an anticancer and antimicrobial agent.

Introduction: Deconstructing the Scaffold

This compound is a novel heterocyclic compound for which, to date, no synthesis or biological activity has been described in peer-reviewed literature. Its structure, however, is a composite of well-studied pharmacophores, allowing for a rational, hypothesis-driven approach to its investigation.

  • The Quinoline-2,4-dione Core: This scaffold is known to exist in tautomeric equilibrium between the dione and the diol form, a factor critical to its interaction with biological targets and its physicochemical properties like solubility.[1] Derivatives of this core are noted for a range of biological activities.

  • The 3-Nitro Group: The presence of a nitro group on an aromatic ring is a strong electron-withdrawing feature. In medicinal chemistry, this group can significantly modulate the electronic properties of the molecule and is often associated with enhanced biological activity, including cytotoxic and antimicrobial effects.[2][3][4]

  • The 8-Bromo Substituent: Halogenation, particularly bromination, is a common strategy in drug design to increase lipophilicity and enhance binding affinity to target proteins. Brominated quinolines have demonstrated potent antiproliferative activity against various cancer cell lines.[5][6]

Collectively, these features suggest that this compound is a prime candidate for screening as a potential therapeutic agent, particularly in oncology and infectious disease. This guide will compare its hypothesized performance against established compounds in these fields.

Proposed Synthesis and Characterization Workflow

Reproducibility begins with the material. A well-defined, repeatable synthesis is paramount. While no specific protocol for this compound exists, a plausible route can be extrapolated from established methods for quinoline-2,4-dione synthesis.[7][8][9]

Hypothetical Synthetic Pathway

A potential approach involves the cyclization of a suitably substituted aniline derivative with a malonic acid ester, followed by nitration and bromination. The precise order of these steps would require experimental optimization to achieve the desired regioselectivity and yield.

Synthetic_Pathway A Substituted Aniline C Cyclization (e.g., thermal, acid-catalyzed) A->C B Malonic Acid Ester Derivative B->C D Quinoline-2,4-dione Core C->D E Nitration (e.g., HNO3/H2SO4) D->E F 3-Nitroquinoline-2,4-dione E->F G Bromination (e.g., NBS, Br2) F->G H This compound G->H

Caption: Hypothetical synthesis of this compound.

Protocol 1: Characterization for Experimental Reproducibility

Objective: To confirm the identity, structure, and purity of synthesized this compound, ensuring a consistent starting material for all subsequent biological assays.

Methodology:

  • High-Resolution Mass Spectrometry (HRMS):

    • Dissolve 1 mg of the synthesized compound in a suitable solvent (e.g., DMSO, Methanol).

    • Analyze via ESI-HRMS to obtain the exact mass.

    • Compare the observed m/z value with the calculated molecular weight (C₉H₅BrN₂O₄: 284.95 g/mol ) to confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra to elucidate the chemical structure. The expected spectra should show characteristic shifts for the aromatic protons and carbons, with splitting patterns consistent with the substitution pattern.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to definitively assign all proton and carbon signals.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Analyze a small sample of the solid compound.

    • Identify characteristic absorption bands for key functional groups: O-H (hydroxyl), N-H (if in dione form), C=O (carbonyl), and N-O (nitro group) vibrations.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile gradient).

    • Inject a sample to assess its purity. A reproducible experiment requires a starting material of >95% purity, as determined by the peak area.

Prospective Application 1: Anticancer Activity

Rationale: The quinoline scaffold is a privileged structure in oncology.[10][11][12] The addition of a nitro group and a bromine atom are both strategies known to enhance cytotoxic activity.[2][4][5][6] Therefore, it is hypothesized that this compound will exhibit antiproliferative effects against cancer cell lines.

Comparative Compounds:

  • 5,7-Dibromo-8-hydroxyquinoline: A structurally related bromo-quinoline with documented anticancer activity.[5]

  • Doxorubicin: A standard-of-care chemotherapeutic agent used as a positive control.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is adapted from standard methodologies for evaluating the cytotoxicity of novel compounds.[13][14][15][16]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).

Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound, the comparative compounds, and Doxorubicin in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells treated with the same percentage of DMSO and "untreated control" wells with fresh medium only.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT_Workflow A Seed Cells (96-well plate) B Incubate (24h) A->B C Treat with Compound (Serial Dilutions) B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Comparative Data Table (Hypothetical)
CompoundTarget Cell LineReported IC₅₀ (µM) [Source]Hypothetical Target IC₅₀ (µM)
This compound MCF-7 (Breast)Not Available< 10
5,7-Dibromo-8-hydroxyquinoline HT29 (Colon)6.7[6]N/A
Doxorubicin (Positive Control) MCF-7 (Breast)~0.05 - 0.5N/A

Prospective Application 2: Antimicrobial Activity

Rationale: Quinoline-based compounds, such as ofloxacin, form the backbone of many antibiotics.[17] The introduction of functional groups like nitro and bromo moieties can confer or enhance antimicrobial properties.[4][18][19] Thus, this compound is a candidate for investigation as a novel antibacterial agent.

Comparative Compounds:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic used as a positive control.

  • A structurally related quinoline derivative with known antimicrobial activity. (e.g., from[20][21][22])

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).

Objective: To determine the MIC of this compound against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Methodology:

  • Bacterial Culture: Prepare an overnight culture of the test bacteria in a suitable broth (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound, the comparative compound, and Ciprofloxacin in a 96-well microtiter plate using broth as the diluent. Concentrations should typically range from 0.125 to 256 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a "growth control" well (broth + inoculum, no compound) and a "sterility control" well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

  • Reproducibility Check: The entire experiment should be performed in triplicate on separate occasions to ensure the reproducibility of the MIC values.

Comparative Data Table (Hypothetical)
CompoundTarget OrganismReported MIC (µg/mL) [Source]Hypothetical Target MIC (µg/mL)
This compound S. aureusNot Available< 16
This compound E. coliNot Available< 32
Ciprofloxacin (Positive Control) S. aureus~0.25 - 1N/A
Ciprofloxacin (Positive Control) E. coli~0.015 - 0.125N/A

Conclusion and Future Directions

This guide presents a hypothesis-driven framework for the systematic investigation of this compound, a compound of significant potential but lacking empirical data. By leveraging the known structure-activity relationships of its constituent parts, we have proposed plausible anticancer and antimicrobial activities and provided detailed, robust protocols for their evaluation.

The reproducibility of experiments with this novel compound will be contingent on three pillars:

  • Consistent Synthesis: A well-documented and repeatable synthetic protocol that yields high-purity material.

  • Thorough Characterization: Comprehensive analysis (NMR, HRMS, HPLC) to confirm the identity and purity of each batch.

  • Validated Assays: The use of standardized biological assays with appropriate positive, negative, and vehicle controls, as outlined in this guide.

The experimental paths laid out here are not exhaustive but represent a logical starting point. The true performance and the nuances of experimental reproducibility for this compound await discovery through rigorous laboratory investigation.

References

The Rising Profile of Bromo-Nitroquinoline Analogs in Therapeutic Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of activities, including anticancer and antimicrobial properties.[1][2] The strategic placement of various functional groups on the quinoline ring can profoundly influence its biological efficacy.[3] Among the myriad of possible substitutions, the introduction of bromo and nitro groups has garnered significant attention for its potential to yield highly potent compounds. This guide provides a comparative analysis of bromo-nitroquinoline analogs, delving into their synthesis, biological activities, and the crucial structure-activity relationships that govern their therapeutic potential. While specific research on 8-Bromo-3-nitroquinoline-2,4-diol is limited, this guide will focus on structurally related analogs to provide valuable insights for researchers in the field.

The Synergistic Impact of Bromo and Nitro Substitutions

The presence of both bromine and a nitro group on the quinoline scaffold appears to have a synergistic effect on its biological activity. The nitro group, being a strong electron-withdrawing group, can significantly alter the electron density of the quinoline ring system. This modification can facilitate interactions with biological targets and can also activate adjacent groups, such as a bromo substituent, for further chemical modification.[4] For instance, the nitro group can activate a bromo group for nucleophilic substitution, enabling the synthesis of a diverse array of derivatives.[4]

Research has demonstrated that the combination of bromo and nitro substituents can lead to potent antiproliferative activity. For example, 6-Bromo-5-nitroquinoline has been identified as a compound with significant potential to induce cancer cell death.[5] Furthermore, a study on 6,8-dibromo-5-nitroquinoline revealed remarkable inhibitory activity against C6, HT29, and HeLa cancer cell lines, with IC50 values of 50.0, 26.2, and 24.1 μM, respectively.[4] This was a significant enhancement in potency compared to its precursor, 6,8-dibromoquinoline, which showed no inhibitory activity.[4] These findings underscore the critical role of the nitro group in augmenting the anticancer efficacy of brominated quinolines.

Comparative Analysis of Bromo-Nitroquinoline Analogs' Performance

The following table summarizes the reported anticancer activity of selected bromo-nitroquinoline analogs against various cancer cell lines. This data provides a snapshot of the structure-activity relationships and highlights the potential of these compounds as therapeutic leads.

CompoundCancer Cell LineIC50 (µM)Reference
6-Bromo-5-nitroquinolineHT29 (Human Colon Adenocarcinoma)Lower than 5-Fluorouracil (specific value not provided)[5]
6,8-Dibromo-5-nitroquinolineC6 (Rat Glioma)50.0[4]
HT29 (Human Colon Adenocarcinoma)26.2[4]
HeLa (Human Cervical Cancer)24.1[4]
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Glioma)6.7 - 25.6 µg/mL[6]
HeLa (Human Cervical Cancer)6.7 - 25.6 µg/mL[6]
HT29 (Human Colon Adenocarcinoma)6.7 - 25.6 µg/mL[6]

Experimental Protocols: Synthesis and Biological Evaluation

The synthesis of substituted quinolines can be achieved through various established methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of bromo-nitroquinoline analogs.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Materials (e.g., Substituted Anilines) B Bromination A->B C Nitration B->C D Cyclization Reaction (e.g., Friedländer Synthesis) C->D E Purification & Characterization (Column Chromatography, NMR, MS) D->E F In vitro Cytotoxicity Assay (e.g., MTT Assay) E->F Test Compound G Determination of IC50 Values F->G H Mechanism of Action Studies (e.g., Apoptosis Assays) G->H

Caption: A generalized experimental workflow for the synthesis and biological evaluation of bromo-nitroquinoline analogs.

Detailed Synthetic Protocol: Friedländer Synthesis

The Friedländer synthesis is a versatile method for preparing substituted quinolines.[7] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Materials:

  • 2-amino-5-bromobenzaldehyde

  • Nitroacetone

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • Dissolve 2-amino-5-bromobenzaldehyde (1 mmol) and nitroacetone (1.2 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a catalytic amount of piperidine (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to obtain the desired 6-bromo-3-nitroquinoline.

Biological Evaluation: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8]

Materials:

  • Human cancer cell lines (e.g., HT29, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[9]

SAR cluster_substituents Substituents Quinoline Quinoline Scaffold Bromo Bromo Group (Positioning is key) Nitro Nitro Group (Electron-withdrawing) Other Other Functional Groups (e.g., Hydroxyl, Amino) Activity Biological Activity (Anticancer/Antimicrobial) Bromo->Activity Enhances Activity Nitro->Activity Potentiates Activity Other->Activity Modulates Activity

Caption: A diagram illustrating the key structural components influencing the biological activity of quinoline analogs.

Key SAR takeaways for bromo-nitroquinoline analogs include:

  • Electron-withdrawing Groups: The presence of strong electron-withdrawing groups like the nitro group generally enhances the anticancer activity.[1]

  • Halogenation: The introduction of a bromine atom at various positions of the quinoline ring often leads to increased biological potency.[10] The position of the halogen can significantly impact the activity.

  • Combined Effect: As previously discussed, the synergistic effect of having both bromo and nitro substituents can lead to compounds with significantly higher potency than their singly substituted counterparts.[4]

Conclusion

The exploration of bromo-nitroquinoline analogs presents a promising avenue for the discovery of novel therapeutic agents. The synergistic interplay between the bromo and nitro functional groups on the quinoline scaffold has been shown to yield compounds with potent anticancer activities. Further research focusing on the synthesis and evaluation of a wider array of these analogs, including the systematic variation of the positions of the bromo and nitro groups, is warranted. The detailed experimental protocols and SAR insights provided in this guide aim to equip researchers with the foundational knowledge to advance the development of this important class of molecules.

References

Safety Operating Guide

Personal protective equipment for handling 8-Bromo-3-nitroquinoline-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

A-Gefahrenbewertung auf einen Blick: 8-Brom-3-nitrochinolin-2,4-diol

Da für 8-Brom-3-nitrochinolin-2,4-diol keine spezifischen Sicherheitsdatenblätter (SDB) verfügbar sind, muss eine Gefahrenbewertung auf der Grundlage seiner chemischen Struktur und der damit verbundenen funktionellen Gruppen durchgeführt werden. Dieser Ansatz ermöglicht es uns, die wahrscheinlichen Gefahren zu antizipieren und eine solide Strategie für die persönliche Schutzausrüstung (PSA) zu entwickeln.

Molekulare Strukturanalyse:

  • Chinolinkern: Chinolin und seine Derivate können Hautreizungen, Augenreizungen und Toxizität verursachen. Einige sind als potenzielle Karzinogene oder Mutagene bekannt.[1][2]

  • Nitrogruppe (-NO2): Nitroaromatische Verbindungen sind oft giftig und können durch die Haut absorbiert werden. Sie bergen das Risiko einer akuten Toxizität bei Verschlucken, Hautkontakt oder Einatmen.[3][4][5] Einige Nitrochinoline gelten als potenziell krebserregend.[3][4]

  • Bromatom (-Br): Bromierte aromatische Verbindungen können schwere Haut- und Augenreizungen verursachen.[6][7] Die Exposition kann zu Reizungen der Atemwege führen.[8]

  • Diolgruppen (-OH): Die phenolischen Hydroxylgruppen können die Reizwirkung der Verbindung erhöhen, insbesondere auf Haut und Augen.

Abgeleitetes Gefahrenprofil: Aufgrund dieser Analyse sollte 8-Brom-3-nitrochinolin-2,4-diol als besonders gefährlicher Stoff behandelt werden, mit den folgenden vermuteten Gefahren:

  • Akute Toxizität: Schädlich bei Verschlucken, Hautkontakt oder Einatmen.[3][4][8]

  • Hautkorrosion/-reizung: Verursacht Hautreizungen.[6][8][9]

  • Schwere Augenschädigung/-reizung: Verursacht schwere Augenreizungen oder -schäden.[6][8][9]

  • Karzinogenität/Mutagenität: Verdacht auf krebserregende oder erbgutverändernde Wirkung.[1][2][3]

  • Spezifische Zielorgan-Toxizität: Kann Reizungen der Atemwege verursachen.[8][9]

Diese umfassende Gefahrenbewertung erfordert strenge technische Kontrollen und einen mehrschichtigen PSA-Ansatz, um die Exposition zu minimieren.

Technische Kontrollen und persönliche Schutzausrüstung (PSA)

Die wichtigste Schutzmaßnahme ist die Minimierung der Exposition. Alle Arbeiten mit 8-Brom-3-nitrochinolin-2,4-diol, insbesondere bei der Handhabung des festen Pulvers oder bei der Herstellung von Lösungen, müssen innerhalb eines zertifizierten chemischen Abzugs durchgeführt werden, um das Einatmen von Partikeln oder Dämpfen zu verhindern.[7][10]

Detaillierte PSA-Empfehlungen

Die Auswahl der PSA muss systematisch erfolgen, um einen vollständigen Schutz zu gewährleisten. Die folgende Tabelle fasst die wesentlichen Anforderungen zusammen.

PSA-KategorieSpezifikationBegründung
Handschutz Doppelte Handschuhe: Innere Schicht aus Nitril, äußere Schicht aus Butylkautschuk oder dickeren chemikalienbeständigen Handschuhen.[11]Die Nitrogruppe und die halogenierte Struktur erfordern eine hohe chemische Beständigkeit. Butylhandschuhe bieten einen hervorragenden Schutz gegen Nitro-Verbindungen.[11] Doppelte Handschuhe minimieren das Expositionsrisiko bei einem Riss des äußeren Handschuhs.
Augen- und Gesichtsschutz Chemikalienschutzbrille mit Seitenschutz und ein Gesichtsschutz.[4][12]Schützt vor Spritzern, die schwere Augenschäden verursachen können, und bietet eine zusätzliche Schutzschicht für das Gesicht.
Körperschutz Chemikalienbeständiger Laborkittel mit langen Ärmeln und eng anliegenden Bündchen. Eine chemikalienbeständige Schürze wird für größere Mengen empfohlen.[4][12]Verhindert den Kontakt mit der Haut, der zu Reizungen und systemischer Toxizität durch dermale Absorption führen kann.[3]
Atemschutz Erforderlich, wenn außerhalb eines Abzugs gearbeitet wird oder wenn die Gefahr der Aerosolbildung besteht. Ein NIOSH-zugelassenes Atemschutzgerät mit Partikelfiltern (für Pulver) und organischen Dampfpatronen ist erforderlich.[12][13]Schützt vor dem Einatmen von feinen Pulverpartikeln oder Dämpfen, die schädlich sein und Reizungen der Atemwege verursachen können.[3][4][8]

PPE_Selection_Workflow

Schritt-für-Schritt-Protokolle für den sicheren Umgang

Die Einhaltung eines strengen Protokolls für das An- und Ablegen von PSA ist entscheidend, um eine Kreuzkontamination zu verhindern.

Protokoll zum Anlegen von PSA (Donning)
  • Körperschutz: Ziehen Sie den chemikalienbeständigen Laborkittel an und stellen Sie sicher, dass er vollständig zugeknöpft ist.

  • Atemschutz (falls erforderlich): Führen Sie eine Dichtsitzprüfung des Atemschutzgeräts durch.

  • Augen- und Gesichtsschutz: Setzen Sie die Chemikalienschutzbrille auf, gefolgt vom Gesichtsschutz.

  • Handschutz:

    • Ziehen Sie das erste Paar (innere) Nitrilhandschuhe an.

    • Ziehen Sie das zweite Paar (äußere) Butylhandschuhe über die Nitrilhandschuhe und stellen Sie sicher, dass die Stulpen über den Ärmeln des Laborkittels liegen.

Protokoll zum Ablegen von PSA (Doffing)

Dieses Verfahren sollte in einem dafür vorgesehenen Bereich durchgeführt werden, um die Ausbreitung von Kontaminationen zu verhindern.

  • Äußere Handschuhe: Entfernen Sie die äußeren Butylhandschuhe vorsichtig, indem Sie sie von innen nach außen wenden, ohne die inneren Handschuhe oder die Haut zu berühren. Entsorgen Sie sie im entsprechenden Abfallbehälter.

  • Gesichtsschutz und Laborkittel: Entfernen Sie den Gesichtsschutz und den Laborkittel. Rollen Sie den Kittel so zusammen, dass die kontaminierte Außenseite nach innen zeigt.

  • Schutzbrille: Entfernen Sie die Schutzbrille.

  • Innere Handschuhe: Entfernen Sie das letzte Paar Handschuhe, wiederum ohne die bloße Haut zu berühren, und entsorgen Sie sie.

  • Händehygiene: Waschen Sie die Hände sofort und gründlich mit Wasser und Seife.

Respiratory_Decision_Tree

Betriebs- und Entsorgungspläne

Umgang und Lagerung:

  • Lagern Sie 8-Brom-3-nitrochinolin-2,4-diol an einem kühlen, trockenen und gut belüfteten Ort, fern von unverträglichen Materialien.[14][15]

  • Behälter müssen deutlich gekennzeichnet sein und die entsprechenden Gefahrenhinweise enthalten.[16][17]

  • Verwenden Sie nur in Bereichen mit ausreichender Belüftung, vorzugsweise in einem chemischen Abzug.[15][18]

Entsorgung von Abfällen: Die Entsorgung muss den institutionellen Richtlinien und den örtlichen Vorschriften für gefährliche Abfälle entsprechen.

  • Chemischer Abfall: Alle festen Abfälle, kontaminierten PSA und Spülungen, die 8-Brom-3-nitrochinolin-2,4-diol enthalten, müssen als halogenierter organischer Abfall entsorgt werden.[7]

  • Getrennte Abfallströme: Halten Sie halogenierte Abfälle von nicht-halogenierten Abfällen getrennt, um eine ordnungsgemäße Entsorgung zu gewährleisten.[7]

  • Neutralisierung von Verschüttungen: Kleine Verschüttungen können mit einem inerten Absorptionsmittel aufgesaugt werden.[14][15][19] Der Bereich kann dann dekontaminiert werden. Größere Verschüttungen erfordern eine Evakuierung und die Intervention eines geschulten Notfallteams.[14]

Notfallverfahren:

  • Hautkontakt: Betroffene Stelle sofort mindestens 15 Minuten lang mit viel Wasser spülen und kontaminierte Kleidung ausziehen.[6][8] Suchen Sie ärztliche Hilfe auf.

  • Augenkontakt: Sofort mindestens 15 Minuten lang mit viel Wasser spülen, auch unter den Augenlidern.[6][8] Suchen Sie sofort ärztliche Hilfe auf.

  • Einatmen: Die Person an die frische Luft bringen. Wenn die Atmung schwierig ist, Sauerstoff geben.[6][8] Suchen Sie ärztliche Hilfe auf.

  • Verschlucken: Mund mit Wasser ausspülen. Kein Erbrechen herbeiführen.[4][6] Suchen Sie sofort ärztliche Hilfe auf.

Durch die Befolgung dieser umfassenden Richtlinien können Forscher die mit der Handhabung von 8-Brom-3-nitrochinolin-2,4-diol verbundenen Risiken erheblich mindern und eine sichere Laborumgebung gewährleisten.

Referenzen

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Abgerufen von --INVALID-LINK--

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Abgerufen von --INVALID-LINK--

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Vanderbilt University. Abgerufen von --INVALID-LINK--

  • Spill Containment Blog. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Abgerufen von --INVALID-LINK--

  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. U.S. Department of Health & Human Services. Abgerufen von --INVALID-LINK--

  • Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. University of Washington. Abgerufen von --INVALID-LINK--

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Abgerufen von --INVALID-LINK--

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Abgerufen von --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). 5-Nitroquinoline. PubChem. Abgerufen von --INVALID-LINK--

  • Thermo Fisher Scientific. (2024, March 29). 8-Nitroquinoline Safety Data Sheet. Abgerufen von --INVALID-LINK--

  • ECHEMI. (n.d.). 6-Nitroquinoline SDS. Abgerufen von --INVALID-LINK--

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing. The National Institute for Occupational Safety and Health (NIOSH). Abgerufen von --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). 8-Bromoquinoline Safety Data Sheet. Abgerufen von --INVALID-LINK--

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Abgerufen von --INVALID-LINK--

  • Sigma-Aldrich. (2025, July 10). 2-Bromo-2-nitropropane-1,3-diol Safety Data Sheet. Abgerufen von --INVALID-LINK--

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine. Abgerufen von --INVALID-LINK--

  • ChemicalBook. (2025, July 26). 5-Nitroquinoline Safety Data Sheet. Abgerufen von --INVALID-LINK--

  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. Abgerufen von --INVALID-LINK--

  • Chamberland Research Group. (n.d.). SOP Working with Bromine. Abgerufen von --INVALID-LINK--

  • Thermo Fisher Scientific. (2009, December 7). 3-Bromoquinoline Safety Data Sheet. Abgerufen von --INVALID-LINK--

  • Providence College. (n.d.). Bromine in orgo lab SOP. Environmental Health and Safety. Abgerufen von --INVALID-LINK--

  • Hill Brothers Chemical Company. (n.d.). 1-Bromo-3-chloro-5,5-dimethylhydantoin Safety Data Sheet. Abgerufen von --INVALID-LINK--

  • BenchChem. (2025). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Abgerufen von --INVALID-LINK--

  • Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. The University of Texas at Dallas. Abgerufen von --INVALID-LINK--

  • CP Lab Safety. (n.d.). Glove Compatibility. Abgerufen von --INVALID-LINK--

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Abgerufen von --INVALID-LINK--

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Abgerufen von --INVALID-LINK--

  • Harmony Lab & Safety Supplies. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Abgerufen von --INVALID-LINK--

  • Loba Chemie. (n.d.). Quinoline for Synthesis Safety Data Sheet. Abgerufen von --INVALID-LINK--

  • ChemScene. (n.d.). 6-Bromo-2-methylquinoline Safety Data Sheet. Abgerufen von --INVALID-LINK--

  • Chemos GmbH & Co. KG. (2019, April 11). Safety Data Sheet: quinoline. Abgerufen von --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 8-Hydroxy-5-nitroquinoline. Abgerufen von --INVALID-LINK--

  • Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Abgerufen von --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers. Abgerufen von --INVALID-LINK--

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-3-nitroquinoline-2,4-diol
Reactant of Route 2
8-Bromo-3-nitroquinoline-2,4-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.